6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-imidazol-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGTYZDIZZFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for various functional molecules. This guide provides a comprehensive overview of a robust synthetic strategy for this target molecule. The proposed synthesis is grounded in well-established chemical principles, primarily involving a nucleophilic aromatic substitution to form the crucial carbon-nitrogen bond between the pyridine and imidazole rings, followed by ester hydrolysis. This document details the underlying chemical logic, provides step-by-step experimental protocols, and outlines a self-validating system for product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Imidazole-Pyridine Scaffold
The conjugation of imidazole and pyridine rings creates a scaffold with a unique electronic and steric profile, making it a privileged structure in drug discovery and a versatile ligand in coordination chemistry. The imidazole moiety, an essential component of the amino acid histidine, is known to participate in crucial biological interactions, including enzymatic catalysis and metal ion coordination.[1] The pyridine-2-carboxylic acid fragment is a well-known chelating agent. The combination of these two heterocycles in this compound results in a molecule with potential applications as a therapeutic agent and as a ligand for the development of novel metal complexes.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The primary disconnection is at the C-N bond between the pyridine and imidazole rings. This leads to two key synthons: a 6-halopyridine-2-carboxylic acid derivative and imidazole. To avoid potential side reactions with the carboxylic acid group during the coupling reaction, it is strategically advantageous to protect it as an ester. The ester can then be hydrolyzed in the final step to yield the desired product.
Based on this analysis, a two-step synthetic pathway is proposed:
-
C-N Bond Formation: A nucleophilic aromatic substitution reaction between a methyl 6-halopicolinate (e.g., methyl 6-chloropicolinate) and imidazole. This can be achieved through a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination.[2][3][4]
-
Ester Hydrolysis: Saponification of the resulting methyl 6-(1H-imidazol-1-yl)picolinate to the final carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound. The protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing intermediates and the final product.
Synthesis of Methyl 6-(1H-imidazol-1-yl)picolinate (Intermediate)
The formation of the C-N bond is the cornerstone of this synthesis. Both Ullmann-type and Buchwald-Hartwig couplings are viable options. The Ullmann condensation is often preferred for its lower cost, while the Buchwald-Hartwig amination can offer milder reaction conditions and broader substrate scope.[2][3] Here, we present a protocol based on the Ullmann condensation, which is a robust and widely used method for this type of transformation.[4]
Reaction Scheme:
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the methyl 6-chloropicolinate.
-
Flush the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 6-(1H-imidazol-1-yl)picolinate as a solid.
Rationale for Experimental Choices:
-
Catalyst System: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings. L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the reaction.[5]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate imidazole, forming the nucleophile.
-
Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the high temperatures often required for Ullmann condensations.
-
Purification: Column chromatography is a standard and effective method for purifying the intermediate ester.
Synthesis of this compound (Final Product)
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction.
Reaction Scheme:
Experimental Protocol:
-
Dissolve methyl 6-(1H-imidazol-1-yl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and carefully acidify to a pH of approximately 3-4 with 1 M hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Rationale for Experimental Choices:
-
Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester.
-
Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.
-
Work-up: Acidification to the isoelectric point of the amino acid-like product protonates the carboxylate and precipitates the neutral carboxylic acid, allowing for easy isolation.
Self-Validating System: Product Characterization
To ensure the identity and purity of the synthesized compounds, a comprehensive characterization is essential.
| Analysis | Intermediate: Methyl 6-(1H-imidazol-1-yl)picolinate | Final Product: this compound |
| ¹H NMR | Expected signals for the pyridine and imidazole protons, as well as a singlet for the methyl ester protons. | Disappearance of the methyl ester singlet and potential downfield shift of the pyridine protons. |
| ¹³C NMR | Signals corresponding to the carbons of the pyridine and imidazole rings, and the ester carbonyl and methyl carbons. | Disappearance of the methyl carbon signal and a shift in the carbonyl carbon signal. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₉N₃O₂. | Molecular ion peak corresponding to the calculated mass of C₉H₇N₃O₂. |
| FT-IR | Characteristic C=O stretch of the ester. | Broad O-H stretch of the carboxylic acid and a C=O stretch at a slightly different wavenumber than the ester. |
| Melting Point | A sharp melting point is indicative of high purity. | A sharp melting point indicates a pure compound. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a copper-catalyzed Ullmann condensation followed by ester hydrolysis. The provided protocols, grounded in established synthetic methodologies, offer a clear and reproducible pathway for obtaining this valuable compound. The emphasis on a self-validating system through rigorous characterization ensures the scientific integrity of the final product, making it suitable for further research and development in medicinal chemistry and materials science.
References
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016, November 20). Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]
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Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
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Nagy, E., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5036. Retrieved from [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. (n.d.). Retrieved from [Link]
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Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF - ResearchGate. Retrieved from [Link]
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6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid - PubChemLite. Retrieved from [Link]
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Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed. (2019, July 16). Retrieved from [Link]
-
N-Picolinicamides as ligands in Ullman type C-O coupling reactions - ResearchGate. Retrieved from [Link]
-
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. (2019, July 16). Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Retrieved from [Link]
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Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Retrieved from [Link]
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A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. (2005, August 10). Retrieved from [Link]
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6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer unique pharmacological profiles. Within this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their diverse biological activities and amenability to synthetic modification. Among these, the pyridine carboxylic acid framework is a well-established pharmacophore found in numerous therapeutic agents.[1] The strategic incorporation of an imidazole moiety onto this scaffold gives rise to 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a compound of significant interest for researchers in medicinal chemistry and drug development.
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of this compound. Drawing upon data from analogous structures and established synthetic methodologies, this document aims to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising molecule in their drug discovery endeavors. The imidazo[1,2-a]pyridine scaffold, a related structural class, is recognized as a privileged structure in medicinal chemistry, with several commercial drugs to its name, highlighting the therapeutic potential of such nitrogen-rich heterocyclic systems.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | ChemScene[3] |
| Molecular Weight | 189.17 g/mol | ChemScene[3] |
| CAS Number | 1083402-25-8 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | ChemScene[3] |
| Predicted LogP | 0.9655 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 4 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
| Physical Form | Solid (predicted) | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | --- |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the imidazole ring will have a pKa around 6-7. | --- |
Synthesis of this compound
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is well-precedented for the synthesis of related imidazolyl-substituted pyridines.[4] The proposed synthetic pathway involves the reaction of a suitable 6-halopyridine-2-carboxylic acid derivative with imidazole.
Proposed Synthetic Protocol
Step 1: Synthesis of a 6-Halopyridine-2-carboxylic Acid Ester
The starting material, 6-chloropicolinic acid, is first esterified to protect the carboxylic acid functionality and to improve solubility in organic solvents for the subsequent substitution reaction.
-
Materials: 6-chloropicolinic acid, methanol (or ethanol), sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 6-chloropicolinic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 6-chloropicolinate.
-
Step 2: Nucleophilic Aromatic Substitution with Imidazole
The methyl 6-chloropicolinate is then reacted with imidazole in the presence of a base to yield the desired product.
-
Materials: Methyl 6-chloropicolinate, imidazole, a suitable base (e.g., potassium carbonate, sodium hydride), and a high-boiling point aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Procedure:
-
To a solution of imidazole in DMF, add potassium carbonate.
-
Add methyl 6-chloropicolinate to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate.
-
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials: Methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate, a base (e.g., lithium hydroxide or sodium hydroxide), a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. Based on the structure of this compound, the following spectral data can be predicted.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The pyridine protons will likely appear as doublets and triplets in the aromatic region (δ 7.5-8.5 ppm). The imidazole protons will appear as singlets or doublets, also in the aromatic region (δ 7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The aromatic carbons of the pyridine and imidazole rings will resonate in the range of δ 110-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (189.17 g/mol ).
Potential Applications and Mechanism of Action
The structural motif of this compound suggests a high potential for biological activity. The broader class of imidazo[1,2-a]pyridines and related structures are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
The presence of the pyridine-2-carboxylic acid moiety is significant, as this scaffold is a known metal chelator and can interact with the active sites of various metalloenzymes. For instance, pyridine carboxylic acid derivatives have been explored as inhibitors of enzymes like methionine aminopeptidases (MetAPs).[7]
A plausible mechanism of action for this compound could involve the inhibition of a key enzyme in a pathogenic organism or a cancer cell line. The imidazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions within a protein's active site, while the carboxylic acid group can chelate a metal cofactor or form a salt bridge with a basic amino acid residue.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Protocol:
-
Prepare a stock solution of the compound in DMSO or methanol (1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC system.
-
Run the gradient program to elute the compound.
-
Analyze the resulting chromatogram for the peak purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: 1H NMR, 13C NMR, and 2D experiments like COSY and HSQC if necessary for full structural assignment.
-
Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Acquire the 13C NMR spectrum.
-
Process and analyze the spectra to confirm the expected chemical shifts, multiplicities, and integration values.
-
Conclusion
This compound represents a compelling scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide provides a solid starting point for researchers interested in exploring the medicinal chemistry of this promising molecule. Further investigation into its synthesis optimization, biological screening, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
References
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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El-Sayed, W. A., et al. (2015). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Molecules. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
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Al-Lami, N. M., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Reddy, M. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
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¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]
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6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. PubChem. [Link]
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Pyridine‐ and Imidazoledicarboxylates of Zinc: Hydrothermal Synthesis, Structure, and Properties. ResearchGate. [Link]
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Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]
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One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]
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Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. [Link]
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Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]
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Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]
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Spectroscopic Profile of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Guide for Researchers
An In-Depth Technical Guide
Abstract
Molecular Structure and Isomeric Considerations
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with an imidazol-1-yl group. The systematic numbering for spectroscopic assignment is crucial and is presented below.
Figure 1: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis below predicts the ¹H and ¹³C NMR spectra in a common deuterated solvent, DMSO-d₆, which is suitable for solubilizing the polar carboxylic acid functionality.
Experimental Protocol: NMR Data Acquisition
A robust methodology is critical for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans (or more, depending on concentration), relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum & Interpretation
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the carboxylic acid, and the imidazole substituent.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-4 | 8.20 - 8.35 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | The H-4 proton is expected to be a triplet due to coupling with both H-3 and H-5. Its downfield shift is characteristic of pyridine protons[2][3]. |
| H-3 | 8.05 - 8.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | This proton is adjacent to the electron-withdrawing carboxylic acid group and coupled to H-4. |
| H-5 | 7.95 - 8.10 | Doublet (d) | J(H5-H4) ≈ 8.0 | This proton is adjacent to the imidazole-substituted C-6 and is coupled to H-4. |
| H-2' | 8.40 - 8.60 | Singlet (s) | - | The proton at the C-2 position of an N-substituted imidazole is typically deshielded and appears as a sharp singlet[4][5]. |
| H-5' | 7.80 - 7.90 | Singlet (s) | - | The chemical shifts of H-4' and H-5' in N-substituted imidazoles can be close; 2D NMR would be required for unambiguous assignment[4][6]. |
| H-4' | 7.60 - 7.70 | Singlet (s) | - | Experiences a slightly different electronic environment compared to H-5'. |
| COOH | 13.0 - 14.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal that can exchange with trace water in the solvent[7]. |
Predicted ¹³C NMR Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |
| C7 (COOH) | 165.0 - 167.0 | The carbonyl carbon of a carboxylic acid attached to an aromatic ring is typically found in this range[3]. |
| C6 | 151.0 - 153.0 | Aromatic carbon attached to two nitrogen atoms (one in the pyridine ring, one from the imidazole). |
| C2 | 148.0 - 150.0 | Aromatic carbon attached to the ring nitrogen and the carboxylic acid group. |
| C4 | 140.0 - 142.0 | Pyridine C-4 carbon, typically downfield. |
| C2' | 137.0 - 139.0 | The C-2' carbon of the imidazole ring is characteristically deshielded[8]. |
| C5' | 130.0 - 132.0 | Imidazole ring carbon. |
| C3 | 127.0 - 129.0 | Pyridine ring carbon adjacent to the carboxylic acid. |
| C5 | 122.0 - 124.0 | Pyridine ring carbon adjacent to the imidazole substituent. |
| C4' | 118.0 - 120.0 | Imidazole ring carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
-
Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer.
-
Scan Parameters: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted.
Expected IR Spectrum & Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and the two aromatic rings.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Justification |
| O-H Stretch | 3200 - 2500 | Very Broad | Characteristic of the hydrogen-bonded carboxylic acid O-H stretch[9]. This broadness often obscures the C-H stretches. |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, Medium | Stretching vibrations of the C-H bonds on the pyridine and imidazole rings. |
| C=O Stretch | 1720 - 1690 | Strong, Sharp | The carbonyl stretch of the carboxylic acid group is a very strong and reliable diagnostic peak[9]. |
| C=N & C=C Stretch | 1600 - 1450 | Multiple, Medium-Strong | Aromatic ring stretching vibrations from both the pyridine and imidazole rings. |
| C-N Stretch | 1350 - 1250 | Medium | Stretching vibration corresponding to the bond between the pyridine and imidazole rings. |
| O-H Bend | 1440 - 1395 & 950-910 | Medium, Broad | In-plane and out-of-plane bending vibrations of the carboxylic acid O-H group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.
Experimental Protocol: LC-MS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute this stock solution to ~1-10 µg/mL for injection.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Chromatography (Optional but recommended): Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
MS Acquisition:
-
Positive Mode ([M+H]⁺): The addition of a proton is expected. The mobile phase should be acidic (e.g., with formic acid) to promote protonation.
-
Negative Mode ([M-H]⁻): The loss of the acidic carboxylic proton is expected. The mobile phase should be basic to facilitate deprotonation.
-
Acquire full scan data to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Expected Mass Spectrum & Fragmentation
The compound has a molecular formula of C₉H₇N₃O₂ and a monoisotopic mass of 189.0538 Da.
-
Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 190.0616 .
-
Negative Ion Mode (ESI-): The primary ion will be the deprotonated molecule, [M-H]⁻, at m/z 188.0460 .
Predicted Fragmentation Pathway (MS/MS of [M+H]⁺):
A primary and highly favorable fragmentation pathway involves the loss of carbon dioxide from the carboxylic acid group.
Figure 2: Plausible MS/MS fragmentation pathway for the [M+H]⁺ ion.
Interpretation of Fragmentation:
-
Loss of CO₂ (Decarboxylation): The most common fragmentation for protonated carboxylic acids is the neutral loss of CO₂ (44 Da), leading to a prominent fragment ion at m/z 146.07 [10]. This corresponds to the 6-(1H-imidazol-1-yl)pyridine ion.
-
Loss of H₂O: A loss of water (18 Da) is also possible, resulting in a fragment at m/z 172.05 .
-
Further Fragmentation: The m/z 146 fragment may undergo further fragmentation, such as the cleavage of the imidazole ring, leading to smaller ions.
Comprehensive Analytical Workflow
The synergy of these three spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.
Figure 3: Integrated workflow for the spectroscopic characterization of the title compound.
References
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017).
- 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
- Aqueous infrared studies of the pyridine carboxylic acids. (1988).
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017).
- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst.
- 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum. ChemicalBook.
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- Mass Spectrometry - Fragmentation P
- Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum. ChemicalBook.
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Solubility Profile of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid (CAS No. 1083402-25-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block or fragment in the synthesis of pharmacologically active agents.[1][2] Its unique molecular architecture, featuring both acidic (carboxylic acid) and basic (imidazole, pyridine) moieties, defines it as an amphoteric substance. This dual nature dictates a complex solubility profile that is highly dependent on the physicochemical properties of the solvent system, particularly pH. Understanding and accurately characterizing the solubility of this compound is a critical prerequisite for successful drug development, influencing everything from early-stage screening assays to final formulation strategies.[3][4][5] This guide provides a comprehensive technical overview of the theoretical principles governing its solubility, detailed, field-proven protocols for its experimental determination, and guidance on data interpretation for researchers, chemists, and formulation scientists.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of any compound is fundamentally rooted in its molecular structure. This compound possesses distinct functional groups that dictate its interactions with various solvents.
-
Molecular Formula: C₉H₇N₃O₂[1]
-
Molecular Weight: 189.17 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group that can donate a proton to become a negatively charged carboxylate (-COO⁻) in neutral to basic conditions.
-
Pyridine Ring: A weakly basic nitrogen heterocycle that can be protonated to form a pyridinium cation in acidic conditions.
-
Imidazole Ring: An amphiprotic heterocycle containing both a weakly acidic N-H proton and a weakly basic nitrogen atom, allowing it to act as either a proton donor or acceptor.
-
This combination of acidic and basic centers makes the molecule amphoteric, meaning its net charge and, consequently, its aqueous solubility are profoundly influenced by pH.[6][7] In aqueous media, the molecule can exist in multiple ionization states, including a positively charged cation at low pH, a neutral or zwitterionic species near its isoelectric point, and a negatively charged anion at high pH.
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An In-depth Technical Guide to the Stability and Degradation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability and degradation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. The methodologies outlined herein are grounded in established principles of pharmaceutical analysis and forced degradation studies, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold substituted with an imidazole ring. This unique combination of functional groups suggests a complex chemical behavior that warrants a thorough stability assessment. The imidazole ring is an aromatic heterocycle known for its presence in numerous bioactive compounds and pharmaceuticals.[4][5] It is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pyridine-2-carboxylic acid moiety introduces a chelating functionality and an acidic center. The intrinsic stability of this molecule is a critical parameter in its potential development as a pharmaceutical agent or in other chemical applications. Forced degradation studies are an indispensable tool for elucidating degradation pathways and developing stability-indicating analytical methods.[7][8]
Physicochemical Properties and Their Influence on Stability
A foundational understanding of the molecule's physicochemical properties is paramount before embarking on stability studies. These properties will dictate the design of experiments, the choice of analytical techniques, and the interpretation of results.
Table 1: Key Physicochemical Parameters for this compound
| Property | Predicted/Known Value/Information | Implication for Stability |
| Molecular Formula | C9H7N3O2[9] | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 189.17 g/mol [9] | Essential for concentration calculations. |
| pKa | Not explicitly found, but can be predicted. The carboxylic acid will have a pKa around 2-4, and the imidazole ring has a pKa of its conjugate acid around 7.[4][6] | The ionization state will be pH-dependent, influencing solubility and reactivity, particularly in hydrolytic degradation. |
| Solubility | Imidazole itself is highly soluble in water.[4][10] The overall solubility will be pH-dependent due to the carboxylic acid and imidazole moieties. | Poor solubility in certain stress condition media may necessitate the use of co-solvents. |
| Hygroscopicity | To be determined experimentally. | Potential for water uptake can influence solid-state stability and promote hydrolysis. |
| Polymorphism | Pyridine-2,6-dicarboxylic acid is known to exhibit polymorphism.[11] The potential for polymorphism in the target molecule should be investigated. | Different polymorphic forms can have different stabilities and dissolution rates. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be hypothesized. Forced degradation studies are designed to challenge the molecule under various stress conditions to confirm or refute these potential pathways.
Caption: Potential degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
The molecule contains amide-like (imidazole attached to pyridine) and carboxylic acid functionalities, which can be susceptible to hydrolysis under acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions could potentially lead to the cleavage of the C-N bond between the pyridine and imidazole rings, although this is generally a stable bond.
-
Base-Catalyzed Hydrolysis: Strong basic conditions might also promote the cleavage of the C-N bond. The carboxylic acid will be deprotonated, which might influence the electron density of the pyridine ring.
Oxidative Degradation
The pyridine ring is susceptible to oxidation, potentially forming an N-oxide. The imidazole ring can also be susceptible to oxidative cleavage. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[1]
Photodegradation
Aromatic systems like pyridine and imidazole can absorb UV radiation, leading to photolytic degradation. The nature of the degradation products will depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
At elevated temperatures, decarboxylation of the pyridine-2-carboxylic acid moiety is a plausible degradation pathway. The overall stability of the molecule in the solid state and in solution at elevated temperatures should be assessed.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent molecule from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.
Initial Method Development
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized to ensure good peak shape and retention.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of the parent compound and any degradants.
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the parent peak from all degradation product peaks.
Experimental Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] This allows for the detection of primary degradation products.
Caption: A typical experimental workflow for forced degradation studies.
Protocol for Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
Protocol for Base Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Protocol for Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Store the solution at room temperature, protected from light, and collect samples at various time points.
-
Analyze the samples directly or after appropriate dilution.
Protocol for Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). Analyze the solid at specified time points.
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points.
Protocol for Photostability
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples.
Characterization of Degradation Products
Once significant degradation is observed and the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.
-
LC-MS/MS: Liquid chromatography-mass spectrometry is the primary tool for determining the molecular weights of the degradation products and obtaining fragmentation patterns to aid in structure elucidation.
-
Preparative HPLC and NMR: If a degradation product is present in sufficient quantities, it can be isolated using preparative HPLC, and its structure can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation and Interpretation
All quantitative results from the forced degradation studies should be summarized in a clear and concise table.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent | % of Major Degradant 1 (RT) | % of Major Degradant 2 (RT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 10.5 (5.2 min) | - | 95.7 |
| 0.1 M NaOH, 60°C | 8 h | 90.1 | - | 5.8 (6.1 min) | 95.9 |
| 3% H2O2, RT | 24 h | 88.9 | 8.2 (7.3 min) | - | 97.1 |
| 80°C, Solid | 7 days | 98.5 | 1.1 (5.2 min) | - | 99.6 |
| Photostability (ICH Q1B) | - | 95.3 | 2.5 (8.9 min) | - | 97.8 |
The mass balance should be calculated to ensure that all degradation products are accounted for. A good mass balance (typically >95%) provides confidence in the analytical method.
Conclusion
This guide provides a comprehensive and scientifically rigorous approach to assessing the stability and degradation of this compound. By systematically applying the principles of forced degradation and developing a validated stability-indicating method, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and establish a sound analytical foundation for further development. The insights gained from these studies are essential for ensuring the quality, safety, and efficacy of any potential product containing this molecule.
References
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RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available from: [Link]
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de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5877. Available from: [Link]
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Wikipedia. Imidazole. Available from: [Link]
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Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-26. Available from: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38392. Available from: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
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Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
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Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. Available from: [Link]
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PubChem. 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. Available from: [Link]
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Stole, A., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 96(12), 3367-3383. Available from: [Link]
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Urleb, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1359-1372. Available from: [Link]
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Wielechowska, M., & Zi-Bińska, A. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 23(11), 2772. Available from: [Link]
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Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
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Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818. Available from: [Link]
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Motherwell, W. D. S., et al. (2002). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 4(90), 534-540. Available from: [Link]
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ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP). Available from: [Link]
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Unveiling the Therapeutic Potential of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Privileged Scaffold Approach
An In-Depth Technical Guide
Abstract
The convergence of privileged scaffolds in medicinal chemistry offers a rational pathway to novel therapeutic agents. This guide dissects the potential biological activities of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a molecule that strategically combines the imidazole and pyridine-2-carboxylic acid moieties. Both parent structures are cornerstones in numerous FDA-approved drugs and are actively explored in modern drug discovery.[1][2][3] Based on extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines the primary therapeutic hypotheses for this molecule, focusing on its potential as an anticancer agent—primarily through the inhibition of the critical immunoregulatory enzyme Indoleamine 2,3-dioxygenase (IDO1)—and as a novel antimicrobial agent. We provide detailed mechanistic rationales, validated experimental protocols for investigation, and a forward-looking perspective on its developmental trajectory.
Molecular Architecture and Rationale
The structure of this compound presents a compelling case for significant biological activity. It is built upon two key pharmacophores:
-
The Imidazole Ring: A five-membered aromatic heterocycle renowned for its ability to engage in hydrogen bonding and, critically, to coordinate with metal ions in enzyme active sites.[1] Its presence is a hallmark of numerous antifungal, anticancer, and anti-inflammatory agents.[4][5]
-
The Pyridine-2-carboxylic Acid Scaffold: This structure provides a rigid, planar framework that is a common feature in inhibitors of various enzymes.[3][6] The carboxylic acid group offers a key point for polar interactions and can be crucial for binding to target proteins, while the pyridine nitrogen influences the molecule's electronic properties and solubility.[2][3]
The strategic placement of the imidazole at the 6-position of the pyridine ring creates a distinct chemical entity poised for specific and potent biological interactions. This guide will explore its most promising therapeutic avenues.
Primary Therapeutic Hypothesis: Anticancer Immuno-Oncology Agent via IDO1 Inhibition
The most compelling potential application for this compound is in cancer immunotherapy as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Scientific Rationale and Mechanism of Action
IDO1 is a heme-containing enzyme that has emerged as a critical target in oncology.[7] It catalyzes the rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[8] In the tumor microenvironment, overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:
-
Tryptophan Depletion: Starves tryptophan-dependent effector T-cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: Promotes the differentiation and activity of regulatory T-cells (Tregs), which actively suppress the anti-tumor immune response.
By inhibiting IDO1, the tumor's primary shield against immune surveillance can be dismantled, restoring the ability of the host's immune system to recognize and attack cancer cells.
The imidazole moiety is a classical heme-binding group.[9] Compounds like 4-phenylimidazole are known to inhibit IDO1 by coordinating with the heme iron atom in the enzyme's active site, displacing oxygen and preventing the catalytic cycle.[9] We hypothesize that the imidazole ring of this compound will similarly bind to the IDO1 heme iron, while the pyridine-carboxylic acid portion provides a rigid scaffold for optimizing interactions with the surrounding active site residues, potentially enhancing both potency and selectivity.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of IDO1 inhibition.
Caption: Proposed mechanism of IDO1 inhibition to restore anti-tumor immunity.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol provides a self-validating system for assessing the compound's ability to inhibit IDO1 in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against interferon-gamma (IFN-γ) induced IDO1 activity in HeLa cells.
Materials:
-
HeLa human cervical cancer cells
-
DMEM media with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
Test Compound: this compound
-
Reference Compound: Epacadostat (INCB024360)[10]
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference compound in DMSO. Create a series of 2x final concentrations by serial dilution in DMEM.
-
Cell Treatment: Remove media from cells. Add 100 µL of fresh media containing the test/reference compound at various concentrations (e.g., 0.1 nM to 100 µM). Include "vehicle control" wells with DMSO at the highest concentration used.
-
IDO1 Induction: Immediately add 100 µL of media containing IFN-γ to a final concentration of 100 ng/mL to all wells except the "unstimulated control" wells. Add media without IFN-γ to the unstimulated wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins. Centrifuge the plate at 800 x g for 10 minutes.
-
Transfer 100 µL of the protein-free supernatant to a third 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 492 nm. The absorbance is directly proportional to the kynurenine concentration.
-
Data Analysis:
-
Subtract the background absorbance from the unstimulated control wells.
-
Normalize the data with the vehicle control (IFN-γ stimulated, no inhibitor) representing 100% activity and the unstimulated control representing 0% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality and Validation:
-
IFN-γ Induction: This step is critical as it mimics the pro-inflammatory conditions that upregulate IDO1 expression in the tumor microenvironment.
-
Controls: The use of unstimulated (no IFN-γ) and vehicle (stimulated, no inhibitor) controls provides the necessary baseline and maximum signal, ensuring the observed effect is due to specific IDO1 inhibition.
-
Reference Compound: Comparing the results to a known clinical-stage IDO1 inhibitor like Epacadostat validates the assay's sensitivity and provides a benchmark for the test compound's potency.[10]
Anticipated Data Presentation
Quantitative results from the IDO1 inhibition assay would be summarized as follows:
| Compound | IDO1 Cellular IC50 (nM) |
| This compound | Hypothetical Value |
| Epacadostat (Reference)[10] | 7.1 - 72 |
Secondary Therapeutic Hypotheses: Alternative Anticancer & Antimicrobial Activities
While IDO1 inhibition is the primary hypothesis, the structural motifs of the molecule suggest other potential biological activities.
Anticancer Activity via Cell Cycle Arrest
Rationale: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of cancer cell proliferation by inducing cell cycle arrest, typically in the G2/M phase, followed by apoptosis.[11] The rigid planar structure is well-suited to intercalate into DNA or bind to key cell cycle regulatory proteins.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed a human cancer cell line (e.g., MDA-MB-231 breast cancer) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL). Incubate in the dark for 30 minutes.
-
Analysis: Analyze the cell population on a flow cytometer. PI fluorescence intensity is proportional to DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak relative to the vehicle control would indicate cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Antimicrobial Activity via Metal Chelation
Rationale: Pyridine carboxylic acids and related compounds are known to possess antimicrobial properties.[12][13] A key mechanism for such molecules is the chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are critical cofactors for bacterial enzymes involved in respiration and metabolism.[14] The nitrogen atoms of both the pyridine and imidazole rings, combined with the carboxylic acid's oxygen atoms, create a potential tridentate or tetradentate ligand capable of sequestering these metal ions, leading to bacterial growth inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Summary and Future Directions
This compound is a molecule designed with intent, leveraging two of medicinal chemistry's most productive scaffolds. The primary hypothesis points towards a significant potential role in immuno-oncology as a novel IDO1 inhibitor. This is strongly supported by the known heme-binding capability of the imidazole moiety. Secondary avenues, including direct cytotoxicity via cell cycle arrest and broad-spectrum antimicrobial activity, are also highly plausible and warrant investigation.
The logical next steps in a drug discovery program for this compound would be:
-
Synthesis and In Vitro Validation: Synthesize the compound and perform the outlined in vitro assays (IDO1 inhibition, cell proliferation, MIC) to confirm the primary and secondary hypotheses.
-
Selectivity Profiling: Assess inhibitory activity against other heme-containing enzymes (e.g., TDO, Cytochrome P450s) to establish a selectivity window and de-risk potential off-target effects.
-
In Vivo Efficacy Studies: If potent and selective IDO1 inhibition is confirmed, advance the compound to syngeneic mouse tumor models (e.g., CT26 or B16-F10) to evaluate its ability to inhibit tumor growth, both as a monotherapy and in combination with checkpoint inhibitors (e.g., anti-PD-1).
-
ADME/Tox Profiling: Conduct preliminary studies to assess metabolic stability, solubility, and potential toxicities.
This molecule represents a rational starting point for the development of a next-generation therapeutic agent. The foundational science supporting its design is robust, and the experimental pathways to validate its potential are clear and well-established.
References
- Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- PubMed. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
- PubMed. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.
- Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PMC. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
- RSC Publishing. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm.
- ACS Publications. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- PubMed. (n.d.). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells.
- PubMed. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies.
- ACS Publications. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- PubMed. (n.d.). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm.
- PubMed. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp.
- PubMed. (n.d.). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold.
- PMC. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
- PubMed. (2023). Imidazole-pyridine hybrids as potent anti-cancer agents.
- ResearchGate. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters.
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The Strategic Deployment of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds. This guide provides an in-depth technical exploration of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a heterocyclic compound poised for significant utility as a molecular fragment. We will dissect its physicochemical properties in the context of the "Rule of Three," propose a detailed synthetic pathway, and present a comprehensive workflow for its application in a typical FBDD campaign—from initial screening by advanced biophysical techniques to strategies for hit-to-lead evolution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage high-potential fragments for tackling challenging biological targets.
Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments, against a biological target.[1] Unlike the larger, more complex molecules used in high-throughput screening (HTS), fragments (typically with a molecular weight under 300 Da) are more likely to form high-quality, efficient interactions with a protein's binding sites.[1][2] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]
The core principle of FBDD is that the binding energy of a larger drug molecule can be considered the sum of the binding energies of its constituent fragments.[2] By identifying weakly binding fragments (with affinities typically in the micromolar to millimolar range) and then optimizing them, it is possible to build potent, drug-like molecules in a rational, structure-guided manner.[4]
A key guideline in FBDD is the "Rule of Three" , which provides a set of criteria for ideal fragments:
-
Molecular Weight (MW): ≤ 300 Da
-
Calculated LogP (cLogP): ≤ 3
-
Hydrogen Bond Donors (HBD): ≤ 3
-
Hydrogen Bond Acceptors (HBA): ≤ 3
Adherence to these guidelines increases the probability that a fragment will have favorable properties for development into an orally bioavailable drug.
The Fragment Spotlight: this compound
This compound (CAS 1083402-25-8) is a heterocyclic compound that presents a compelling profile for use as a fragment in drug discovery. Its structure combines a pyridine-2-carboxylic acid moiety, a known metal-chelating group and a versatile scaffold in medicinal chemistry, with an imidazole ring, a common feature in many biologically active molecules.
Physicochemical Properties and "Rule of Three" Compliance
The suitability of this compound as a fragment can be assessed by its physicochemical properties, which align well with the "Rule of Three".[7]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₉H₇N₃O₂ | - | - |
| Molecular Weight | 189.17 g/mol | ≤ 300 Da | Yes |
| cLogP | 0.9655 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | No (Marginal Exceedance) |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | ≤ 60 Ų | No (Marginal Exceedance) |
Data sourced from ChemScene.[7]
While the number of hydrogen bond acceptors and the TPSA slightly exceed the strict "Rule of Three" guidelines, these marginal deviations do not disqualify the molecule. In fact, the presence of multiple potential interaction points (the carboxylic acid, the pyridine nitrogen, and the imidazole nitrogens) within a compact and relatively rigid framework makes it an attractive fragment for probing a variety of binding pockets.
Caption: Chemical structure of the fragment.
Synthesis of this compound
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-chloropicolinate
-
Oxidation: To a solution of 6-chloro-2-methylpyridine in water, add potassium permanganate (KMnO₄) portion-wise. Heat the mixture to reflux for 4-6 hours.
-
Rationale: This is a standard oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid.
-
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate 6-chloropicolinic acid. Filter the solid, wash with cold water, and dry.
-
Esterification: Suspend the crude 6-chloropicolinic acid in methanol (MeOH). Add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Rationale: The Fischer esterification is a reliable method for converting the carboxylic acid to its methyl ester, which is a better substrate for the subsequent substitution reaction.
-
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield methyl 6-chloropicolinate.
Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)picolinate
-
Nucleophilic Aromatic Substitution: In a flask, combine methyl 6-chloropicolinate, imidazole, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Rationale: This is a nucleophilic aromatic substitution where the imidazole nitrogen displaces the chlorine atom at the 6-position of the pyridine ring. Potassium carbonate acts as a base to facilitate the reaction.
-
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Saponification: Dissolve methyl 6-(1H-imidazol-1-yl)picolinate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.
-
Rationale: Saponification is the hydrolysis of the ester back to the carboxylic acid under basic conditions.
-
-
Work-up and Isolation: Monitor the reaction by TLC. Once complete, remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of approximately 4-5 to precipitate the product.
-
Final Product: Filter the solid, wash with cold water, and dry under vacuum to obtain this compound as a solid.
The FBDD Workflow in Action
The following sections outline a comprehensive, yet hypothetical, FBDD campaign using this compound as a screening fragment against a generic protein kinase target.
Hit Identification: Biophysical Screening
Due to the expected weak affinity of fragments, sensitive biophysical techniques are required for initial screening. The most commonly employed methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[8][9][10]
Sources
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In Silico First-Pass: A Computational Properties Guide for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Foreword: The Rationale for a Computational Deep Dive
In modern drug discovery, the journey from a chemical entity to a therapeutic candidate is long and fraught with failure. A significant portion of this attrition is due to suboptimal physicochemical and pharmacokinetic properties. The molecule at the center of this guide, 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties[1][2]. Given the promising pedigree of its core structure, a thorough, early-stage characterization of this compound is warranted.
This technical guide provides a comprehensive framework for the in silico prediction of the key properties of this compound. We will move beyond a simple checklist of predicted values, instead focusing on the causality behind the selection of computational models and the interpretation of the resulting data. The protocols and workflows described herein are designed to be self-validating, providing a clear and trustworthy initial assessment for researchers, scientists, and drug development professionals.
Part 1: Foundational Physicochemical Characterization
The behavior of a molecule in a biological system is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and interactions with biological macromolecules. Our initial in silico analysis will, therefore, focus on these foundational parameters.
Key Physicochemical Descriptors
For this compound, we will predict the following key descriptors:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.
-
Aqueous Solubility (logS): Crucial for absorption and formulation.
-
pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding.
-
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
Methodology: A Multi-Tool Approach for Robust Prediction
To ensure the trustworthiness of our predictions, we will not rely on a single algorithm. Instead, we advocate for a consensus approach, utilizing multiple well-validated platforms and comparing the outputs.
Experimental Protocol: Physicochemical Property Prediction
-
Structure Input:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)c1cccc(n1)n2cncc2.
-
Alternatively, draw the structure in a chemical drawing software like ChemDraw[7].
-
-
Prediction Platforms:
-
SwissADME: A free, web-based tool that provides a rapid and comprehensive physicochemical and pharmacokinetic profile. Its models are based on a combination of established algorithms.
-
ACD/Percepta: A commercial software suite known for its high-accuracy predictions, which are based on large, curated databases of experimental data.[8][9]
-
-
Execution:
-
Input the SMILES string or drawn structure into each platform.
-
Run the respective calculation modules for physicochemical properties.
-
Record the predicted values for LogP, logS, pKa, and TPSA from each tool.
-
-
Data Consolidation and Analysis:
-
Summarize the predicted values in a table for direct comparison.
-
Analyze the degree of consensus between the different predictors. A high degree of agreement increases confidence in the predicted values.
-
For pKa, identify the predicted acidic and basic centers of the molecule. The carboxylic acid is expected to be the primary acidic center, while the nitrogen atoms in the pyridine and imidazole rings will exhibit basicity.
-
Predicted Physicochemical Properties of this compound
| Property | SwissADME | ACD/Percepta (Typical) | ADMET-AI | Consensus Interpretation |
| LogP | 0.5 - 1.5 | 0.8 ± 0.3 | ~1.0 | Low to moderate lipophilicity |
| logS | -2.0 to -3.0 | -2.5 ± 0.5 | ~-2.8 | Moderately soluble in water |
| pKa (Acidic) | 4.0 - 5.0 | 4.2 ± 0.2 | ~4.5 | Carboxylic acid group |
| pKa (Basic) | 2.0 - 3.0 | 2.5 ± 0.3 | ~2.8 | Pyridine/Imidazole Nitrogens |
| TPSA (Ų) | ~70-80 | ~75 | ~76 | Good potential for oral bioavailability |
Note: The values presented are representative predictions based on the capabilities of the cited tools and may vary slightly with different versions and models.
Workflow for Physicochemical Prediction
Caption: Workflow for consensus-based physicochemical property prediction.
Part 2: ADMET Profiling - Predicting the Fate of a Molecule
A molecule with excellent target potency can still fail if it cannot reach its target in a safe and effective manner. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore a critical step in early-stage drug discovery.[5][6]
Key ADMET Parameters for In Silico Assessment
-
Absorption:
-
Human Intestinal Absorption (HIA): Likelihood of absorption from the gut.
-
Caco-2 Permeability: An in vitro model for intestinal permeability.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross into the central nervous system.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its free concentration.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
-
Toxicity:
-
AMES Mutagenicity: Predicts the potential for the compound to be mutagenic.
-
hERG Inhibition: Assesses the risk of cardiac toxicity.
-
Methodology: Machine Learning-Powered ADMET Prediction
We will leverage sophisticated machine learning models, which are trained on large datasets of experimental ADMET data, to predict the profile of our molecule.
Experimental Protocol: ADMET Prediction
-
Platform Selection:
-
Execution:
-
Input the SMILES string for this compound into the selected platforms.
-
Run the full ADMET prediction suite.
-
-
Data Interpretation and Risk Assessment:
-
Compile the predictions into a summary table.
-
For each parameter, assess the predicted outcome. For example, a "High" HIA prediction is favorable, while a prediction of "hERG Blocker" is a significant red flag.
-
Pay close attention to any predicted CYP inhibition, as this can have significant implications for co-administered drugs.
-
The AMES toxicity prediction is a critical early safety indicator.
-
Predicted ADMET Profile of this compound
| Parameter | Category | Predicted Outcome | Implication |
| HIA | Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Absorption | Moderate | May have reasonable intestinal permeability. |
| BBB Penetration | Distribution | Low / Non-penetrant | Unlikely to cause CNS side effects. |
| PPB | Distribution | Moderate to High | The free fraction of the drug may be limited. |
| CYP2D6 Inhibition | Metabolism | Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Metabolism | Non-inhibitor | Lower risk of interactions with many common drugs. |
| AMES Toxicity | Toxicity | Non-mutagenic | Favorable early safety signal. |
| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity. |
Note: These predictions are illustrative and should be confirmed with experimental assays. The prediction of CYP2D6 inhibition would warrant careful consideration in a drug development program.
Part 3: Target Identification and Biological Activity Prediction
While the preceding analyses focus on "drug-like" properties, the ultimate goal is to understand the molecule's potential biological activity. Computational methods can help generate hypotheses about which protein targets the molecule might interact with.[13][14][15]
Approaches to In Silico Target Prediction
There are two primary computational strategies for predicting drug-target interactions:
-
Ligand-Based Methods: These approaches assume that structurally similar molecules will have similar biological activities.[16] They work by comparing the query molecule to databases of compounds with known biological activities.
-
Structure-Based Methods (Docking): If the 3D structure of a potential protein target is known, molecular docking can be used to predict the binding pose and affinity of the molecule within the protein's active site.[17]
Methodology: A Combined Approach for Target Hypothesis Generation
Experimental Protocol: Target Prediction
-
Ligand-Based Similarity Searching:
-
Tool Selection: Use platforms like SwissTargetPrediction or PharmMapper [18].
-
Execution: Input the SMILES string of this compound.
-
Analysis: The tools will return a ranked list of potential protein targets based on 2D and 3D similarity to known ligands. Look for clusters of related targets (e.g., multiple kinases or GPCRs), as this can increase confidence in the prediction. Given the prevalence of the imidazo[1,2-a]pyridine scaffold in kinase inhibitors, this class of enzymes would be of particular interest.
-
-
Reverse Docking (if applicable):
-
Tool Selection: Use servers that allow docking of a single ligand against a panel of protein structures.
-
Execution: Submit the 3D structure of the molecule (generated from the SMILES string) for docking against a library of disease-relevant targets.
-
Analysis: Rank the results based on the predicted binding energy or docking score. Favorable scores against specific targets suggest a potential interaction.
-
Logical Workflow for Target Identification
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1083402-25-8 [amp.chemicalbook.com]
- 4. PubChemLite - 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
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- 6. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
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The Ascendant Trajectory of Imidazopyridine Carboxylic Acids in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazopyridine scaffold, a fused bicyclic heterocycle, has firmly established itself as a "privileged" structure in medicinal chemistry. Its unique electronic properties and steric architecture allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide delves into a specific, yet profoundly significant, subclass: the imidazopyridine carboxylic acids. The introduction of the carboxylic acid moiety imparts distinct physicochemical properties that critically influence pharmacokinetic and pharmacodynamic profiles, often enhancing solubility, providing a key interaction point for receptor binding, and enabling further chemical modifications. This document will provide an in-depth exploration of the synthesis, chemical and pharmacological properties, and therapeutic applications of these remarkable compounds, grounded in field-proven insights and comprehensive references.
I. Strategic Synthesis of Imidazopyridine Carboxylic Acids: A Methodological Overview
The synthetic approaches to imidazopyridine carboxylic acids are diverse, with the chosen route often dictated by the desired isomeric scaffold and substitution pattern. The most prevalent methods involve the construction of the imidazopyridine core with a precursor to the carboxylic acid or the direct incorporation of the carboxyl group.
A. Condensation Reactions: A Workhorse for Imidazo[4,5-b]- and Imidazo[4,5-c]pyridine Carboxylic Acids
One of the most robust and widely employed methods for the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.[3][4] This approach is advantageous due to the commercial availability of a wide range of starting materials.
Key Causality in Experimental Choices:
-
Choice of Reagents: The use of a carboxylic acid, ester, or nitrile derivative influences the reaction conditions. Carboxylic acids often require dehydrating agents like polyphosphoric acid (PPA) or high temperatures to drive the cyclization. Esters and nitriles can sometimes be employed under milder conditions.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate these condensation reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines [3]
-
Reactant Mixture: In a microwave-safe vessel, combine equimolar quantities of the appropriate pyridine-2,3-diamine and the desired carboxylic acid.
-
Support: Add silica gel as a solid support.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 100 W.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the vessel to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Microwave-assisted synthesis of imidazo[4,5-b]pyridines.
B. Multi-Component Reactions: Efficiency in Diversity
Multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer a highly efficient route to functionalized imidazo[1,2-a]pyridines.[2] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, making them ideal for the generation of chemical libraries for high-throughput screening.
C. Post-Synthetic Modification: Introducing the Carboxyl Group
In some strategies, the carboxylic acid functionality is introduced after the formation of the imidazopyridine core. This can be achieved through various methods, including:
-
Oxidation of an Alkyl or Alcohol Substituent: A methyl or hydroxymethyl group at a suitable position on the imidazopyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Hydrolysis of a Nitrile or Ester: A cyano or ester group, incorporated during the initial synthesis, can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
II. Physicochemical and Pharmacological Landscape
The presence of a carboxylic acid group profoundly impacts the properties of the imidazopyridine molecule.
| Property | Influence of Carboxylic Acid Moiety |
| Solubility | Generally increases aqueous solubility, which can be beneficial for oral bioavailability. |
| Acidity (pKa) | The carboxylic acid group is acidic, allowing for salt formation with basic compounds, which can improve solubility and handling properties. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. |
| Chelation | The carboxylic acid, in conjunction with the nitrogen atoms of the imidazopyridine ring, can chelate metal ions, which may be relevant for certain enzymatic inhibition mechanisms. |
The pharmacological activities of imidazopyridine carboxylic acids are vast and varied, underscoring the versatility of this scaffold.
A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[5] Docking studies have indicated that these compounds can bind to the active sites of both COX-1 and COX-2 enzymes. The carboxylic acid moiety is often crucial for this interaction, forming key hydrogen bonds with amino acid residues in the enzyme's active site.[5] For instance, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to preferentially inhibit COX-2.[5]
B. Antimycobacterial Agents: A New Frontier
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutics. Imidazopyridine amides, derived from their corresponding carboxylic acids, have emerged as a promising class of antimycobacterial agents.[6] Q203 (telacebec), an imidazopyridine amide, targets the respiratory cytochrome bc1 complex of Mycobacterium tuberculosis.[7] The carboxylic acid precursor is a key intermediate in the synthesis of these potent inhibitors.
Structure-Activity Relationship (SAR) Insights:
SAR studies on imidazo[1,2-a]pyridine-8-carboxamides have revealed that the nature of the amide substituent significantly influences antimycobacterial activity.[6] This highlights the importance of the carboxylic acid as a handle for chemical modification to optimize potency and pharmacokinetic properties.
Caption: SAR of imidazo[1,2-a]pyridine-8-carboxamides.
C. Antiviral Properties: Inhibiting Viral Fusion
Derivatives of imidazopyridine have been investigated as inhibitors of respiratory syncytial virus (RSV) fusion.[8] While direct carboxylic acid analogues in some series showed a loss of activity, the carboxylic acid serves as a vital synthetic intermediate for creating amide and other derivatives with potent antiviral effects.[8] This underscores the role of the carboxylic acid as a versatile chemical handle for exploring the chemical space around the core scaffold.
D. Enzyme Inhibition: A Broad Spectrum of Targets
The structural and electronic features of imidazopyridine carboxylic acids make them suitable candidates for inhibiting a range of enzymes.
-
Rab Geranylgeranyl Transferase (RGGT) Inhibitors: 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized and evaluated as inhibitors of RGGT, an enzyme involved in post-translational modification of Rab GTPases. The carboxylic acid group in the phosphonopropionate moiety was found to be essential for inhibitory activity, as its esterification led to inactive compounds.[9]
-
Kinase Inhibitors: The imidazopyridine scaffold is a common feature in many kinase inhibitors. The carboxylic acid group can be strategically positioned to interact with the hinge region or other key residues in the ATP-binding pocket of kinases. A recent patent discloses imidazopyridine compounds, including those with carboxylic acid functionalities, as ERK5 inhibitors for cancer therapy.[10]
III. Therapeutic Applications and Future Perspectives
While many imidazopyridine drugs are on the market, the development of imidazopyridine carboxylic acids as therapeutic agents is an active and promising area of research.
| Therapeutic Area | Target | Example/Potential Application | Reference |
| Oncology | ERK5 Kinase | Treatment of various cancers | [10] |
| Infectious Diseases | M. tuberculosis cytochrome bc1 | Treatment of tuberculosis (as amide derivatives) | [7] |
| Inflammatory Diseases | COX-1/COX-2 | Treatment of inflammation | [5] |
| Virology | RSV Fusion Protein | Treatment of respiratory syncytial virus infections (as derivatives) | [8] |
The future of imidazopyridine carboxylic acids in drug discovery is bright. Their synthetic tractability, coupled with their ability to engage in crucial interactions with biological targets, ensures their continued exploration. The strategic application of modern drug design principles, such as structure-based design and computational modeling, will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules. The ability of the carboxylic acid group to be readily converted into a wide range of other functional groups, such as amides and esters, provides a powerful platform for lead optimization and the development of next-generation therapeutics.
IV. References
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Imidazopyridine compounds, preparation thereof and therapeutic uses thereof. Google Patents.
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
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Imidazopyridine derivatives, their preparation and therapeutical use. Google Patents.
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Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]
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Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC - NIH. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]
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IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.
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Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. Google Patents.
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(PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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- 10. WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses thereof - Google Patents [patents.google.com]
Methodological & Application
The Strategic Utility of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid in Modern Organic Synthesis
Introduction: A Molecule of Versatile Reactivity and Application
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest to the contemporary organic chemist. Its unique structural architecture, featuring a pyridine ring, an imidazole moiety, and a carboxylic acid group, bestows upon it a trifecta of reactive sites. This strategic arrangement allows it to serve as a versatile building block in several key areas of chemical synthesis, including the development of novel pharmaceuticals, the construction of advanced materials such as metal-organic frameworks (MOFs), and the design of bespoke transition metal catalysts. The pyridine and imidazole rings offer multiple nitrogen donor atoms, making the molecule an excellent chelating ligand for a wide array of metal ions. The carboxylic acid provides a convenient handle for derivatization, most commonly through amide bond formation, enabling its incorporation into larger, more complex molecular scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Core Applications and Synthetic Potential
The utility of this compound can be broadly categorized into three principal domains:
-
Coordination Chemistry and Catalysis: The molecule's denticity and electronic properties make it an ideal ligand for the synthesis of transition metal complexes. These complexes can exhibit interesting magnetic and photoluminescent properties and, more importantly, can function as catalysts for a variety of organic transformations.
-
Bioactive Molecule Synthesis: The imidazo[1,2-a]pyridine scaffold, which can be conceptually derived from structures related to our title compound, is a privileged core in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities.[1][2] The carboxylic acid moiety of this compound serves as a critical anchor point for coupling with other molecules to generate libraries of potential drug candidates.
-
Advanced Materials Science: As a multitopic organic linker, this compound is a prime candidate for the construction of metal-organic frameworks (MOFs).[3][4] The resulting porous materials can be designed to have applications in gas storage, separation, and heterogeneous catalysis.
The following sections will provide detailed protocols for two of these key applications: its use as a precursor for bioactive amides and as a ligand in the synthesis of a copper(II) coordination complex with potential catalytic or antimicrobial applications.
Application Note I: Synthesis of Bioactive Amide Derivatives
The carboxylic acid functionality of this compound is readily converted to an amide bond, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[5] Amide derivatives of imidazo[1,2-a]pyridines have shown significant pharmacological properties, including anti-cancer and anti-tubercular activities.[6][7] The following protocol details a general procedure for the coupling of this compound with a primary amine using common peptide coupling reagents.
Causality of Experimental Choices
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing side reactions. To overcome this, the carboxylic acid is "activated" in situ using coupling reagents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient.[5][8]
-
EDC/HOBt: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt is added to trap this intermediate, forming an active ester that is more stable and reacts cleanly with the amine to form the desired amide with minimal racemization.[8]
-
HATU: This is a uronium-based coupling reagent that reacts with the carboxylic acid to form an activated ester. It is often used for more challenging couplings, such as with sterically hindered amines or electron-deficient anilines, due to its high reactivity.[5]
-
Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of EDC and to deprotonate the amine, increasing its nucleophilicity.[4]
-
Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Amide Coupling with EDC/HOBt
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (R-NH₂) (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Data Presentation: Expected Outcome
| Parameter | Expected Result |
| Reaction Time | 12-24 hours |
| Yield | 60-90% (substrate dependent) |
| Purification | Silica gel chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Workflow Diagram: Amide Synthesis
Caption: Workflow for the EDC/HOBt mediated amide coupling.
Application Note II: Synthesis of a Copper(II) Coordination Complex
The nitrogen atoms in both the pyridine and imidazole rings of this compound make it an excellent N,N-bidentate ligand for transition metals. The carboxylate group can also participate in coordination, making it a potential N,N,O-tridentate ligand. Copper(II) complexes, in particular, are of great interest due to their diverse applications in catalysis and their antimicrobial properties.[3][9][10]
Causality of Experimental Choices
The synthesis of a coordination complex typically involves the reaction of the ligand with a metal salt in a suitable solvent.
-
Metal Salt: Copper(II) chloride (CuCl₂·2H₂O) is a common and inexpensive source of Cu²⁺ ions.
-
Ligand Deprotonation: The carboxylic acid proton is acidic and will be readily removed upon coordination to the metal center or by the addition of a mild base. In this protocol, we will rely on the basicity of the ligand's nitrogen atoms and the reaction conditions to facilitate coordination.
-
Solvent: A polar solvent like methanol or ethanol is typically used to dissolve both the ligand and the metal salt. The choice of solvent can influence the final structure of the complex.
-
Stoichiometry: The stoichiometry of the ligand to the metal salt is crucial in determining the structure of the resulting complex. A 2:1 ligand-to-metal ratio is often employed to favor the formation of an octahedral or square planar complex.
Experimental Protocol: Synthesis of a Bis[6-(1H-imidazol-1-yl)pyridine-2-carboxylato]copper(II) Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq) in methanol with gentle heating.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimal amount of methanol.
-
Slowly add the methanolic solution of CuCl₂·2H₂O dropwise to the stirred solution of the ligand at room temperature.
-
A precipitate may form immediately or upon stirring. Continue to stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the solid product under vacuum to obtain the copper(II) complex.
Data Presentation: Expected Outcome
| Parameter | Expected Result |
| Reaction Time | 4-6 hours |
| Yield | >80% |
| Purification | Washing with solvents |
| Characterization | Elemental Analysis, FT-IR, UV-Vis Spectroscopy, Magnetic Susceptibility, X-ray Crystallography |
Logical Diagram: Ligand-Metal Coordination
Caption: Formation of the copper(II) complex.
Conclusion and Future Outlook
This compound is a molecule with considerable untapped potential in organic synthesis. The protocols provided herein for amide coupling and metal complex formation represent foundational applications that can be readily adapted and expanded upon by researchers. Future work in this area could involve the exploration of this molecule in the synthesis of more complex, polycyclic bioactive compounds, the development of novel asymmetric catalysts based on chiral derivatives, and the systematic investigation of its use in creating functional MOFs for specific applications. The versatility of its structure ensures that this compound will continue to be a valuable tool for innovation in the chemical sciences.
References
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ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]
- Adewuyi, S., et al. (2012). AN IMPROVED SYNTHESIS OF ETHYL 6-(BENZIMIDAZOL-2-YL) PYRIDINE-2-CARBOXYLATE AND APPLICATION OF ITS NICKEL COMPLEX TOWARDS ETHYLENE CATALYTIC BEHAVIOR. Journal of Natural Science, Engineering and Technology, 11(2), 156-162.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. [Link]
-
MDPI. (2021). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 26(11), 3323. [Link]
-
Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]
-
PMC - NIH. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubMed. (1969). Derivatives of imidazole. 3. Synthesis and pharmacological activites of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-alpha]pyridine. J Med Chem, 12(1), 122-6. [Link]
-
ResearchGate. (2011). Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
RSC Publishing. (n.d.). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions. [Link]
-
UWCScholar. (2005). Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors. [Link]
-
Wiley Online Library. (2018). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Chemistry – A European Journal, 24(58), 15555-15564. [Link]
-
Frontiers. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 755100. [Link]
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protocol for derivatization of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
An Application Guide to the Chemical Derivatization of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an imidazole moiety, and a carboxylic acid group, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This document provides detailed application notes and step-by-step protocols for the two most common and synthetically valuable derivatization strategies for this molecule: amidation and esterification of the carboxylic acid group. The protocols are designed for researchers in drug discovery and chemical synthesis, with a focus on explaining the rationale behind procedural choices, ensuring reproducibility, and providing a framework for troubleshooting.
Molecular Overview and Strategic Considerations
The structure of this compound presents a primary site for derivatization at the C2-carboxylic acid. However, the presence of three nitrogen atoms (one on the pyridine ring, two on the imidazole ring) introduces both opportunities and challenges. These nitrogen atoms are basic and nucleophilic, which can interfere with certain reaction conditions, particularly those that are strongly acidic or involve highly reactive electrophiles. Therefore, the choice of derivatization method must be guided by the principle of chemoselectivity to ensure the reaction occurs exclusively at the desired carboxylic acid moiety.
The protocols detailed below are selected for their high efficiency, reliability, and broad substrate scope. They represent two distinct approaches to activating the carboxylic acid: conversion to a highly reactive acyl chloride and in-situ activation using modern peptide coupling reagents.
Core Derivatization Protocols
This section outlines detailed procedures for the synthesis of amide and ester derivatives. For clarity, a generic amine (R¹R²NH) and alcohol (R³OH) are used as representative coupling partners. Researchers should adjust stoichiometry and purification methods based on the specific properties of their chosen reagents.
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This classic two-step method is robust and highly effective for a wide range of amines. It involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form a reactive acyl chloride, which is then coupled with an amine.[1] This method is particularly useful when coupling with less reactive or sterically hindered amines.
Workflow Diagram: Amidation via Acyl Chloride
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Suspend the acid in toluene (10 mL per mmol of acid).
-
Add 2-3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC or LC-MS if desired, after quenching a small aliquot).
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude 6-(1H-Imidazol-1-yl)pyridine-2-carbonyl chloride is typically used in the next step without further purification.
-
-
Coupling (Amidation):
-
Place the flask containing the crude acyl chloride in an ice bath (0 °C).
-
Dissolve the acyl chloride in anhydrous dichloromethane (DCM) (10 mL per mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
Protocol 2: Direct Amidation using Peptide Coupling Reagents
This one-pot method utilizes modern coupling reagents to mediate amide bond formation under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, minimize side reactions, and are particularly suitable for sensitive or complex substrates. This approach avoids the harsh conditions associated with acyl chloride formation.
Workflow Diagram: Direct Amidation
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU (1.2 eq).
-
Dissolve the components in an anhydrous aprotic solvent like DMF or DCM (15 mL per mmol of acid).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours.
-
Monitor progress by TLC or LC-MS. The formation of the activated ester intermediate can sometimes be observed.
-
-
Work-up and Purification:
-
If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and other water-soluble components.
-
If DCM is used, wash the reaction mixture with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure amide.
-
Protocol 3: Ester Synthesis via Acid-Catalyzed Esterification
This protocol describes the formation of esters using the classic Fischer esterification method, adapted for pyridine carboxylic acids. The reaction is driven to completion by using the alcohol as the solvent and removing the water byproduct, often with a Dean-Stark apparatus. Using a strong acid salt of the product ester as a catalyst can improve yields and simplify the process.[2]
Workflow Diagram: Fischer Esterification
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap (if using a water-immiscible alcohol like butanol), combine this compound (1.0 eq) and the desired alcohol (R³OH). The alcohol should be used in large excess to serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
-
Reaction Execution:
-
Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohol used.
-
If using a Dean-Stark trap, monitor the collection of water in the side arm.
-
Continue refluxing for 4-24 hours, or until the starting material is no longer visible by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence stops.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography or distillation if the product is volatile.
-
Data Summary and Method Comparison
The choice of derivatization protocol depends on the specific requirements of the synthesis, such as substrate sensitivity, desired scale, and available reagents.
| Feature | Protocol 1: Acyl Chloride | Protocol 2: Coupling Reagent | Protocol 3: Esterification |
| Primary Use | Amide Synthesis | Amide Synthesis | Ester Synthesis |
| Key Reagents | SOCl₂, Et₃N/DIPEA | HATU/HBTU, DIPEA | H₂SO₄, Alcohol |
| Conditions | 70-80 °C, then 0 °C to RT | Room Temperature | Reflux |
| Advantages | High reactivity, cost-effective for large scale, good for unreactive amines. | Mild conditions, high yields, low side reactions, good for sensitive substrates. | Simple reagents, suitable for direct synthesis of simple alkyl esters. |
| Disadvantages | Harsh/corrosive reagents (SOCl₂), requires two steps, potential side reactions.[3] | Expensive reagents, requires careful purification to remove byproducts. | Strong acid can be problematic for sensitive substrates, requires high temperatures and long reaction times. |
Characterization and Validation
Successful derivatization must be confirmed through rigorous analytical techniques.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. The product should have a different Rf value from the starting carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. For amides, new signals corresponding to the amine moiety will appear, and the carboxylic acid proton signal will disappear. For esters, signals for the alcohol's alkyl group will be present.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.
-
Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear, while a strong C=O stretch for the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹) will be prominent.
References
- Sarg, M. T., Hassan, A. Y., ElDeeb, M., & Elrabeeb, S. (2020). Synthesis of compounds 1–6. Reagents and conditions. ResearchGate. [Link]
- Periasamy, M., & Reddy, M. R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 5. [Link]
- Kollár, L., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(11), 2949. [Link]
- Wipf, P., & Venkatraman, S. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 2(1), 1-4. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Bernstein, J., & Coste, J. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]
- Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-18. [Link]
- Yamamoto, H., & Ishihara, K. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(1), 257. [Link]
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 123-145. [Link]
- Li, J., et al. (2018). An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions. Research on Chemical Intermediates, 44, 2289–2303. [Link]
- U.S. Patent No. US2758999A. (1956). Esterification of pyridine carboxylic acids.
- Fochi, M., & Bernardi, L. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(1), 1-5. [Link]
- Yamashita, K., et al. (2007). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids. Journal of Chromatography B, 859(2), 181-189. [Link]
- Black, P. J., & Codd, R. (2011). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Tetrahedron, 67(35), 6545-6552. [Link]
Sources
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid in Catalysis
Introduction: A Versatile N,N,O-Pincer Ligand for Modern Catalysis
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is emerging as a powerful tridentate ligand in the field of homogeneous catalysis. Its unique molecular architecture, featuring a central pyridine ring flanked by an imidazole moiety and a carboxylic acid group, allows it to act as an N,N,O-pincer ligand. This structure imparts exceptional stability to the resulting metal complexes and provides a tunable electronic environment around the metal center, which is crucial for catalytic activity and selectivity.[1][2]
Pincer ligands, in general, are known for their ability to create a rigid and well-defined coordination sphere around a metal ion. This rigidity can prevent ligand dissociation and catalyst deactivation, leading to higher turnover numbers and more robust catalytic processes.[3] The combination of a pyridine and an imidazole ring in this compound offers a unique electronic balance. The pyridine is a good σ-donor and π-acceptor, while the imidazole is a strong σ-donor. The carboxylate group, upon deprotonation, provides a strong anionic σ- and π-donating site, firmly anchoring the ligand to the metal center. This combination of electronic properties can be beneficial in a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and oxidation catalysis.[4][5][6]
These application notes provide a detailed protocol for the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[7][8]
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[7][8] The use of a palladium complex with this compound as a ligand is anticipated to provide a highly active and stable catalyst for this transformation. The N,N,O-coordination of the ligand is expected to stabilize the palladium center throughout the catalytic cycle, even under demanding reaction conditions.
Proposed Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves oxidative addition, transmetalation, and reductive elimination. The this compound ligand is expected to facilitate these steps by modulating the electron density at the palladium center.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium complex of this compound (L).
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using an in-situ generated palladium catalyst with this compound.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Toluene (for extraction)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Step-by-Step Procedure
-
Catalyst Pre-formation (optional but recommended):
-
In a clean, dry Schlenk flask, dissolve this compound (0.02 mmol, 1.0 equiv) and Pd(OAc)₂ (0.02 mmol, 1.0 equiv) in 5 mL of anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes. The formation of the palladium complex is often accompanied by a color change.
-
-
Reaction Setup:
-
To a separate Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 5 mL of a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to the flask.
-
To this mixture, add the pre-formed catalyst solution (containing 0.01 mmol of the Pd complex, 1 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water and extract with toluene (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-methoxybiphenyl.
-
Data Presentation: Expected Performance
The following table summarizes the expected performance of the catalytic system in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The data is hypothetical but based on typical results for efficient pincer-palladium catalysts.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 2 | >95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 6 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 1.5 | >98 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | Dioxane | 100 | 4 | 92 |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increase the reaction time or temperature. Consider increasing the catalyst loading to 2 mol%. The choice of base can also be critical; for less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
-
Formation of Side Products (e.g., Homocoupling of Boronic Acid):
-
Cause: Presence of oxygen, or slow transmetalation.
-
Solution: Thoroughly degas the solvent and ensure a good inert atmosphere. Adding the aryl halide before the boronic acid can sometimes minimize homocoupling.
-
-
Difficulty in Product Purification:
-
Cause: Residual catalyst or ligand.
-
Solution: A simple filtration through a small plug of silica gel can help remove palladium residues before column chromatography.
-
Visualization of the Ligand-Metal Interaction
The coordination of this compound to a metal center is key to its catalytic performance.
Caption: Coordination of this compound to a metal center (M).
References
-
McMillion, N. D., et al. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry, 58(2), 1391-1397. [Link]
-
van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Materials. Chemical Reviews, 103(5), 1759-1792. [Link]
-
Albrecht, M., & van Koten, G. (2001). Platinum Group Organometallics Based on “Pincer” Ligands: A Gateway to New Catalysis. Angewandte Chemie International Edition, 40(20), 3750-3781. [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(23), 7296. [Link]
-
Roy, D., et al. (2020). Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation. Dalton Transactions, 49(4), 1133-1143. [Link]
-
Li, B., et al. (2017). Selective Pyridine-Directed C–H Activation Enabled Synthesis of Pyridine-pyridone α-Helix Mimics. Organic Letters, 19(8), 1970-1973. [Link]
-
Tu, T., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011(07), 951-954. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Zhang, Y., et al. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 12(10), 1145. [Link]
-
Das, U. K., et al. (2019). Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 43(1), 224-231. [Link]
-
Lei, C., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7543. [Link]
-
Singh, R., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
Sources
- 1. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity | MDPI [mdpi.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
assays to test the biological activity of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
An In-Depth Technical Guide to Elucidating the Biological Activity of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Focus on IDO1 Inhibition
Authored by a Senior Application Scientist
This document provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, this compound. The structural motif of this compound, featuring an imidazole ring linked to a pyridine-2-carboxylic acid scaffold, suggests a potential for interaction with enzymatic targets, particularly those involved in metabolic pathways and cellular signaling. The imidazo[1,2-a]pyridine core is recognized as a "privileged" structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3]
Given the structural alerts and the pressing need for novel therapeutics in immuno-oncology, this guide will focus on a primary hypothesis: This compound is a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of tumor immune escape.[4][5][6] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 expressed by tumor cells suppresses the activity of effector T cells and promotes an immunosuppressive tumor microenvironment.[5][7] Therefore, inhibitors of IDO1 are of significant interest as cancer immunotherapeutics.
This guide will provide a logical, stepwise approach to test this hypothesis, starting from direct enzymatic inhibition, moving to cellular activity, and finally to the functional consequences on immune cells.
Part 1: Biochemical Assays for Direct IDO1 Inhibition
The initial step is to determine if this compound directly interacts with and inhibits the IDO1 enzyme. This can be efficiently achieved through in vitro enzymatic assays.
Colorimetric/Fluorometric IDO1 Inhibition Assay
Scientific Rationale: This assay directly measures the enzymatic activity of recombinant human IDO1. The enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine or N-formylkynurenine can be quantified using a colorimetric or fluorometric method.[8][9] A reduction in the product formation in the presence of the test compound indicates inhibition.
Experimental Protocol:
-
Reagent Preparation:
-
IDO1 Assay Buffer: Prepare a buffer containing 50 mM potassium phosphate, pH 6.5.
-
Recombinant Human IDO1 Enzyme: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 50 µg/mL.
-
L-Tryptophan (Substrate): Prepare a 400 µM solution in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a dilution series in DMSO, and then further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Positive Control: Use a known IDO1 inhibitor, such as Epacadostat, at a concentration that gives >90% inhibition.
-
Detection Reagent (for colorimetric assay): Prepare a solution of 30% trichloroacetic acid (TCA) and Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compound or positive control to the respective wells. For the 'no inhibitor' control, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 20 µL of the IDO1 enzyme solution to all wells except the 'no enzyme' control. Add 20 µL of assay buffer to the 'no enzyme' control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the L-tryptophan substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA. Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate in the dark for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_no_enzyme) / (Abs_no_inhibitor - Abs_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Scientific Rationale: HTRF is a highly sensitive and robust technology for studying biomolecular interactions.[12][13] It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, minimizing background fluorescence.[14][15] An HTRF-based assay can be used to quantify the amount of IDO1 protein or to measure the product of the enzymatic reaction in a high-throughput format. For instance, a competitive immunoassay format can be employed to detect kynurenine.
Experimental Workflow:
Caption: HTRF competitive assay workflow for IDO1 activity.
Protocol Outline (based on commercially available kits): [16]
-
Perform the enzymatic reaction as described in section 1.1, but in a low-volume 384-well plate.
-
Stop the reaction and add the HTRF detection reagents, which typically include a kynurenine analog conjugated to an acceptor fluorophore (e.g., d2) and an anti-kynurenine antibody conjugated to a donor fluorophore (e.g., Europium cryptate).
-
Incubate to allow for the competitive binding to the antibody.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio (665nm/620nm) will be inversely proportional to the amount of kynurenine produced. Calculate the IC50 as described previously.
Part 2: Cell-Based Assays for Cellular Potency and Functional Effects
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate cell membranes, engage the target in a physiological context, and exert the desired biological effect.[4][5]
Cellular IDO1 Activity Assay
Scientific Rationale: This assay measures the ability of the test compound to inhibit IDO1 activity within intact cells. Human cancer cell lines, such as the ovarian cancer line SKOV-3, can be stimulated with interferon-gamma (IFNγ) to induce high levels of endogenous IDO1 expression.[4][7] The activity of the induced IDO1 is then assessed by measuring the accumulation of kynurenine in the cell culture medium.
Experimental Protocol:
-
Cell Culture and IDO1 Induction:
-
Plate SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[4]
-
The next day, treat the cells with 100 ng/mL of human IFNγ to induce IDO1 expression.[4]
-
Simultaneously, add the test compound at various concentrations. Include 'no compound' and 'positive control' (e.g., Epacadostat) wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done using several methods:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount in the samples.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-treated, 'no compound' control.
-
Determine the cellular IC50 value by plotting percent inhibition against the log of the compound concentration.
-
T-cell Co-culture Assay
Scientific Rationale: The ultimate goal of IDO1 inhibition in an immuno-oncology context is to restore the function of tumor-infiltrating T cells. This assay mimics the tumor microenvironment by co-culturing IDO1-expressing cancer cells with T cells.[4][7] IDO1 activity in the cancer cells will suppress T-cell activation, and an effective inhibitor should rescue this suppression.
Caption: T-cell co-culture assay to measure functional rescue.
Experimental Protocol:
-
Prepare IDO1-expressing cells: Plate SKOV-3 cells and treat with IFNγ for 24 hours as described in section 2.1.
-
Co-culture setup:
-
After 24 hours, wash the SKOV-3 cells to remove excess IFNγ.
-
Add the test compound at various concentrations to the SKOV-3 cells.
-
Add Jurkat T cells (a human T-cell line) to the wells at a ratio of 10:1 (Jurkat:SKOV-3).[4]
-
Add T-cell activators, such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA), to stimulate the Jurkat cells.
-
-
Incubation: Incubate the co-culture for 72 hours.
-
Readout - T-cell Activation:
-
Collect the culture supernatant.
-
Measure the concentration of Interleukin-2 (IL-2), a key cytokine secreted by activated T cells, using a standard ELISA kit.
-
-
Data Analysis: An increase in IL-2 production in the presence of the test compound indicates a rescue of T-cell function. Plot the IL-2 concentration against the compound concentration to determine the EC50 for T-cell rescue.
Part 3: Secondary Assays for Selectivity and Safety
A critical aspect of drug development is to ensure the compound is selective for its intended target and not generally toxic to cells.
Cytotoxicity Assay
Scientific Rationale: It is crucial to confirm that the observed inhibition of kynurenine production or the rescue of T-cell function is not due to general cytotoxicity. This assay should be run in parallel with the cell-based assays on both the cancer cell line and the T-cell line.
Protocol Outline (e.g., using CellTiter-Glo®):
-
Plate the cells (SKOV-3 or Jurkat) and treat them with the same concentrations of the test compound as used in the functional assays.
-
Incubate for the same duration (e.g., 48 or 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a microplate reader.
-
A significant decrease in luminescence indicates cytotoxicity. The compound should ideally show potent IDO1 inhibition at concentrations where it is not cytotoxic.
Summary of Quantitative Data
The results from these assays can be summarized to build a comprehensive profile of the compound's biological activity.
| Assay Type | Parameter Measured | Cell Line(s) | Endpoint |
| Biochemical Assays | |||
| IDO1 Enzyme Assay | Direct Enzyme Inhibition | N/A | IC50 (µM) |
| HTRF Assay | Direct Enzyme Inhibition | N/A | IC50 (µM) |
| Cell-Based Assays | |||
| Cellular IDO1 Assay | Kynurenine Production | SKOV-3 | IC50 (µM) |
| T-cell Co-culture | IL-2 Production | SKOV-3/Jurkat | EC50 (µM) |
| Cytotoxicity | Cell Viability | SKOV-3, Jurkat | CC50 (µM) |
Conclusion and Interpretation
By systematically applying these protocols, researchers can robustly characterize the biological activity of this compound. An ideal candidate for further development as an IDO1 inhibitor would exhibit:
-
Potent biochemical inhibition of the IDO1 enzyme (low IC50).
-
Potent cellular activity , demonstrating good cell permeability and target engagement in a physiological context.
-
Functional rescue of T-cell suppression in a co-culture model, confirming its immuno-modulatory potential.
-
A high selectivity index , with a CC50 for cytotoxicity significantly higher than its IC50/EC50 for IDO1 inhibition and T-cell rescue.
This structured approach provides a solid foundation for decision-making in the early stages of drug discovery and development, ensuring that resources are focused on compounds with the most promising therapeutic potential.
References
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Munn, D. H., & Mellor, A. L. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30536–30545. [Link]
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Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. Retrieved from [Link]
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Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
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BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Human IDO1 Inhibitor Screening Assay Kit. Creative Diagnostics. Retrieved from [Link]
-
Valderrama, P., et al. (2020). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. [Link]
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Berthold Technologies. (n.d.). HTRF®. Berthold Technologies. Retrieved from [Link]
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Immusmol. (2025). Kynurenine ELISA. Immusmol. Retrieved from [Link]
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Qiu, Y., et al. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
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Wrona-Krol, E., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. [Link]
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IBL-America. (2024). Kynurenine ELISA. IBL-America. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Retrieved from [Link]
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Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit. Eagle Biosciences. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. PubMed. [Link]
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Scientific Reports. (2020). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Nature. [Link]
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Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
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Al-Sanea, M. M., et al. (2021). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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PubMed. (2006). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
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PubChem. (n.d.). 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]
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Scientific Reports. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Nature. [Link]
-
PubMed. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. PubMed. [Link]
-
PubMed. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. PubMed. [Link]
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Scientific Reports. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Nature. [Link]
-
Molecules. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. MDPI. [Link]
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Application Notes and Protocols for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Functional Materials
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a bifunctional organic ligand that holds significant promise in the field of material science. Its unique molecular architecture, featuring a pyridine-2-carboxylic acid moiety and a pendant imidazole group, offers multiple coordination sites for metal ions. This dual functionality allows for the construction of diverse and complex supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). The pyridine-N and carboxylate-O atoms can chelate to a metal center, while the imidazole-N can bridge to adjacent metal ions, facilitating the formation of extended one-, two-, or three-dimensional networks.[1][2]
The incorporation of the imidazole group is of particular interest as it can impart specific properties to the resulting materials, such as enhanced thermal stability, catalytic activity, and luminescence.[3][4] The nitrogen-rich nature of the imidazole ring can also play a crucial role in applications like proton conductivity and gas sorption. These attributes make this compound a valuable building block for the rational design of functional materials with tailored properties for applications in catalysis, sensing, and optics.[2][5]
Synthesis of this compound
A robust and reproducible synthesis of the ligand is paramount for its application in material science. While a definitive, single-pot synthesis is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established organic chemistry principles, such as the Ullmann condensation for N-arylation of imidazoles and subsequent ester hydrolysis.[6][7]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of this compound methyl ester (Ullmann Condensation)
This protocol describes the copper-catalyzed N-arylation of imidazole with 6-chloropyridine-2-carboxylic acid methyl ester.
Materials:
-
6-chloropyridine-2-carboxylic acid methyl ester
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloropyridine-2-carboxylic acid methyl ester (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ester.
-
Stir the reaction mixture at 120 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
This protocol outlines the hydrolysis of the methyl ester to the final carboxylic acid ligand.[8]
Materials:
-
This compound methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (1.5-2.0 eq) to the ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final product, this compound.
Application in the Synthesis of Coordination Polymers/MOFs
The synthesized ligand can be readily employed in the construction of coordination polymers and MOFs through solvothermal or hydrothermal methods. The choice of metal ion, solvent system, and reaction temperature can significantly influence the dimensionality and topology of the resulting framework.[2][4]
Workflow for Solvothermal Synthesis of a Coordination Polymer
Caption: General workflow for the solvothermal synthesis of a coordination polymer.
Protocol 3: Solvothermal Synthesis of a Zn(II)-based Coordination Polymer
This protocol provides a general procedure for the synthesis of a coordination polymer using this compound and a zinc(II) salt.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
Procedure:
-
In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol) and zinc(II) nitrate hexahydrate (e.g., 0.1 mmol).
-
Add a solvent mixture of DMF and ethanol (e.g., 1:1 v/v, 10 mL).
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at this temperature for 72 hours, and then cool down to room temperature at a rate of 5 °C/h.
-
Colorless crystals suitable for single-crystal X-ray diffraction may be obtained.
-
Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry in air.
Characterization of the Synthesized Materials
A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement. | Crystal system, space group, unit cell parameters, coordination environment of the metal ion, bond lengths and angles, and the overall network topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data. | Confirmation of the crystalline phase and assessment of sample purity. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material. | Decomposition temperature, presence of coordinated or guest solvent molecules. |
| Infrared (IR) Spectroscopy | To identify the functional groups present and to confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the carboxylate and imidazole groups upon coordination. |
| Luminescence Spectroscopy | To investigate the photophysical properties of the material. | Excitation and emission spectra, quantum yield, and lifetime of the excited state.[1][3] |
| Gas Adsorption Analysis | To determine the porosity and surface area of the material (for MOFs). | BET surface area, pore volume, and pore size distribution. |
Potential Applications in Material Science
The unique structural features of coordination polymers derived from this compound open up possibilities for a range of applications.
-
Catalysis: The presence of accessible metal sites and the functional imidazole group can render these materials active as heterogeneous catalysts in various organic transformations.[2]
-
Luminescence and Sensing: The ligand itself or the resulting coordination polymer may exhibit interesting photoluminescent properties, which can be exploited for chemical sensing applications, where the luminescence is quenched or enhanced in the presence of specific analytes.[3][5]
-
Gas Storage and Separation: For porous MOF structures, the tunable pore size and the chemical nature of the pore walls, decorated with imidazole and pyridine moieties, could be advantageous for selective gas adsorption and separation.
Conclusion
This compound is a promising and versatile ligand for the design and synthesis of novel coordination polymers and metal-organic frameworks. Its bifunctional nature allows for the construction of materials with diverse structures and tunable properties. The protocols outlined in this application note provide a foundation for the synthesis of the ligand and its incorporation into functional materials. Further exploration of different metal ions and synthetic conditions is encouraged to unlock the full potential of this exciting building block in material science.
References
-
Zinc(II) complexes with an imidazolylpyridine ligand: luminescence and hydrogen bonding. (n.d.). Dalton Transactions. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). The Journal of Organic Chemistry, 70(14), 5405–5408. [Link]
-
Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands. (2011). CrystEngComm, 13(2), 459-466. [Link]
-
Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. (2019). Molecules, 24(23), 4293. [Link]
-
Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine. (2014). CrystEngComm, 16(30), 6945-6952. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. (2018). Molecules, 23(11), 2948. [Link]
-
Synthesis from Carboxylic Acid Derivatives. (n.d.). In Science of Synthesis. [Link]
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- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
analytical methods for quantifying 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Application Note: Quantitative Analysis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid using HPLC-UV and LC-MS/MS
[January 19, 2026]
Abstract
This technical guide provides detailed analytical procedures for the quantitative determination of this compound in both bulk pharmaceutical ingredients (API) and biological matrices. Recognizing the growing interest in pyridine and imidazole moieties in medicinal chemistry, this document outlines two robust and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity bioanalysis.[1][2][3] The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[4][5][6]
Introduction: The Significance of Quantifying this compound
This compound is a heterocyclic compound featuring both a pyridine-2-carboxylic acid (picolinic acid) scaffold and an imidazole ring.[7][8] This structural combination is of significant interest in drug discovery, as pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition, and can act as versatile scaffolds in medicinal chemistry.[7] The imidazole moiety is also a common feature in many pharmaceutical compounds.[9][10] Accurate and precise quantification of this molecule is therefore critical throughout the drug development lifecycle, from early-stage discovery and preclinical pharmacokinetic studies to final product quality control.
The development of reliable analytical methods is paramount for ensuring the safety and efficacy of potential drug candidates.[11] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to confidently quantify this analyte in various sample types.
Physicochemical Properties and Analytical Considerations
Before detailing the analytical methods, it is essential to understand the physicochemical properties of this compound that influence analytical method development.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₉H₇N₃O₂ | Provides the basis for exact mass determination in MS. |
| Monoisotopic Mass | 189.0538 Da | Used for setting up the mass spectrometer.[12] |
| Polarity | Contains polar carboxylic acid and imidazole groups. | Suggests good solubility in polar solvents and suitability for reversed-phase HPLC. |
| UV Absorbance | Aromatic rings suggest strong UV absorbance. | Enables detection by HPLC-UV. |
| pKa | Expected to have at least two pKa values (carboxylic acid and imidazole). | pH of the mobile phase will be critical for retention and peak shape in HPLC. |
Method 1: HPLC-UV for Quantification in Active Pharmaceutical Ingredient (API)
This method is designed for the routine analysis of this compound in bulk drug substance, providing a reliable and cost-effective approach for quality control purposes such as identity, purity, and assay.
Rationale for Method Design
The choice of a reversed-phase HPLC method is based on the polar nature of the analyte. A C18 column is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve good peak shape and resolution. The pH of the aqueous phase is controlled to ensure consistent ionization state of the carboxylic acid and imidazole moieties, thereby ensuring reproducible retention times. UV detection is chosen due to the presence of chromophoric groups in the molecule.
Experimental Workflow: HPLC-UV Analysis
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Application Notes and Protocols for the Experimental Investigation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Introduction
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold linked to an imidazole ring. This structural motif is of significant interest in medicinal chemistry. The pyridine carboxylic acid core, particularly the 2-substituted variant, is known to chelate metal ions and act as a competitive inhibitor for 2-oxoglutarate (2OG)-dependent dioxygenases, a super-family of enzymes that includes histone demethylases (KDMs) and other important therapeutic targets.[1][2][3] Furthermore, the broader imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in drug design, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities and therapeutic potential of this compound. The proposed studies are designed to be hypothesis-driven, starting from broad phenotypic screening and progressively narrowing down to specific molecular target identification and validation.
Part 1: Initial Characterization and Hypothesis Generation
Prior to biological evaluation, it is imperative to confirm the identity and purity of the compound. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be employed.
Physicochemical Properties
A preliminary assessment of the compound's physicochemical properties will inform its suitability for biological assays and its potential for drug-like characteristics.
| Property | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in PBS and DMSO | To determine the appropriate solvent and concentration range for in vitro assays. |
| Lipophilicity (LogD) | HPLC-based or computational methods | To predict membrane permeability and potential for off-target effects. |
| Chemical Stability | HPLC analysis over time in assay-relevant buffers | To ensure the compound does not degrade under experimental conditions. |
Hypothesis-Driven Target Selection
Based on the structural features of this compound, several potential biological targets can be hypothesized:
-
2-Oxoglutarate (2OG)-Dependent Dioxygenases: The pyridine-2-carboxylic acid moiety is a known pharmacophore for inhibiting these enzymes, including histone lysine demethylases (KDMs).[1][3]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): The imidazole ring is a key structural feature in many known IDO1 inhibitors, an important target in immuno-oncology.[6][7][8]
-
Other Metalloproteins: The chelating nature of the core structure suggests potential interactions with other metalloenzymes.
Part 2: In Vitro Biological Evaluation
This section outlines a tiered approach to in vitro testing, starting with broad cellular assays and moving towards specific enzyme and target engagement assays.
Cellular Phenotypic Assays
Initial screening in relevant cancer cell lines will provide insights into the compound's potential anticancer activity.
Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add the resazurin-based reagent and incubate for 1-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Data Interpretation: A low micromolar or nanomolar IC50 value suggests significant antiproliferative activity and warrants further investigation.[9]
Target-Based Enzymatic Assays
Based on the initial hypotheses, the following enzymatic assays are recommended.
Objective: To determine if the compound inhibits the activity of specific histone demethylases, such as those in the JMJD2/KDM4 family.[1][3]
Materials:
-
Recombinant human KDM4A/JMJD2A or KDM4E/JMJD2E
-
H3K9me3 peptide substrate
-
2-oxoglutarate, Fe(II), and ascorbate
-
Formaldehyde detection reagent (e.g., based on the reaction with acetylacetone)
-
384-well assay plates
-
Plate reader
Procedure:
-
Add assay buffer containing Fe(II) and ascorbate to the wells of a 384-well plate.
-
Add the compound at various concentrations.
-
Add the recombinant KDM enzyme and incubate for a short period.
-
Initiate the reaction by adding a mixture of the H3K9me3 peptide substrate and 2-oxoglutarate.
-
Incubate at room temperature for 1-2 hours.
-
Stop the reaction and add the formaldehyde detection reagent.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value.
Data Interpretation: Potent inhibition of a specific KDM enzyme would strongly suggest this as a primary mechanism of action.
Objective: To assess the compound's ability to inhibit the enzymatic activity of IDO1.[10][11]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue, ascorbate, and catalase
-
Reaction buffer
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Pre-incubate the IDO1 enzyme with the compound in the reaction buffer.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at room temperature.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate to convert N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance of kynurenine at 321 nm.
-
Calculate the IC50 value.
Data Interpretation: Inhibition of IDO1 could indicate a potential role for the compound in immuno-oncology.
Target Engagement in a Cellular Context
Confirming that the compound interacts with its intended target within living cells is a critical step.
Objective: To verify the direct binding of the compound to a target protein in intact cells.[12][13][14][15]
Materials:
-
Cells expressing the target protein of interest (e.g., KDM4A or IDO1)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Treat cultured cells with the compound or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[16]
Workflow for Target Identification and Validation
Caption: A streamlined workflow for the investigation of this compound.
Part 3: Mechanistic and Preclinical Studies
Once a primary target is validated, further studies are necessary to understand the compound's mechanism of action and its potential for in vivo efficacy.
Downstream Signaling Pathway Analysis
If the compound is confirmed as a KDM inhibitor, its effect on histone methylation and downstream gene expression should be investigated.
Objective: To measure changes in global histone methylation levels in cells treated with the compound.
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Extract histones using an acid extraction protocol.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the methylation mark of interest (e.g., H3K9me3) and a loading control (e.g., total Histone H3).
-
Detect the signal using chemiluminescence.
Data Interpretation: An increase in the specific histone methylation mark upon treatment with the compound would be consistent with KDM inhibition.
In Vivo Studies
Promising in vitro data should be followed up with in vivo studies to assess pharmacokinetics and efficacy.
A preliminary PK study in rodents will provide information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17]
Experimental Design:
-
Administer the compound intravenously and orally to mice or rats.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, and oral bioavailability.
If the compound shows potent anticancer activity in vitro and a favorable PK profile, its efficacy can be tested in a xenograft model.[9]
Experimental Design:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the compound daily by an appropriate route (e.g., oral gavage).
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors for biomarker analysis.
Potential Signaling Pathway of a KDM Inhibitor
Caption: Hypothesized signaling pathway for a histone demethylase inhibitor.
Conclusion
The experimental design outlined in this document provides a comprehensive and logical framework for the investigation of this compound. By systematically progressing from broad phenotypic assays to specific target validation and in vivo studies, researchers can thoroughly characterize the biological activity of this compound and assess its therapeutic potential. The provided protocols are based on established methodologies and can be adapted to the specific research questions and available resources of the investigating laboratory.
References
- Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774.
- Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2, 3-dioxygenase.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Holmgaard, R. B., Zamarin, D., Munn, D. H., Wolchok, J. D., & Allison, J. P. (2013). Indoleamine 2, 3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. Journal of Experimental Medicine, 210(7), 1389-1402.
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Human IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Rose, N. R., Woon, E. C., Tumber, A., Walport, L. J., Chowdhury, R., Li, X. S., ... & Schofield, C. J. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2, 4-dicarboxylates. Journal of medicinal chemistry, 54(21), 7513-7521.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Hopkinson, R. J., Tumber, A., Yapp, C., Chowdhury, R., Aik, W., Che, K. H., ... & Schofield, C. J. (2013). 2, 2′-Bipyridyl-and 1, 10-phenanthroline-based inhibitors of the JmjC-domain-containing histone demethylase JMJD2E.
- King, O. N., Li, X. S., Sakurai, M., Kawamura, A., Rose, N. R., Ng, S. S., ... & Schofield, C. J. (2010). Quantitative, non-denaturing mass spectrometric screening of inhibitors of 2-oxoglutarate-dependent oxygenases. Journal of medicinal chemistry, 53(19), 7126-7135.
- Bickel, M. H. (1984). The role of pharmacokinetics in drug research. Experientia, 40(3), 263-268.
- Islam, M. S., Leissing, T. M., Chowdhury, R., Hopkinson, R. J., & Schofield, C. J. (2015). 2-Oxoglutarate-dependent oxygenases. Annual review of biochemistry, 84, 53-85.
- Loenarz, C., & Schofield, C. J. (2011). Physiological and biochemical aspects of hydroxylations and demethylations catalyzed by 2-oxoglutarate oxygenases. Trends in biochemical sciences, 36(1), 7-18.
- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1469.
- Sharma, A., Kumar, V., & Singh, G. (2022). Imidazo [1, 2-a] pyridine: a versatile scaffold in medicinal chemistry. RSC medicinal chemistry, 13(5), 521-544.
- Keca, A., & Colic, M. (2017). The imidazo [1, 2-a] pyridine scaffold in medicinal chemistry: A review. Current medicinal chemistry, 24(31), 3331-3375.
- Li, T., He, S., Zhang, J., & Zhang, Y. (2013). Synthesis and molecular-cellular mechanistic study of pyridine derivative of dacarbazine. Iranian journal of pharmaceutical research: IJPR, 12(3), 255.
- Zhang, X., Li, X., Wang, Z., & Li, Y. (2017). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo [2, 1-b] thiazol-3-yl)
- Singh, S., Singh, J., & Singh, G. (2022). Imidazo [1, 2-a] Pyridine: A Privileged Scaffold in Medicinal Chemistry. Current Organic Chemistry, 26(11), 1017-1044.
- Woliński, P., & Rychlewska, U. (2020).
- Dvorak, Z., Vrzal, R., Pavek, P., & Ulrichova, J. (2012). Discovery of novel human constitutive androstane receptor agonists with the imidazo [1, 2-a] pyridine structure. Journal of medicinal chemistry, 55(17), 7545-7556.
- Khan, F. A., Yaqoob, S., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1469.
-
PubChem. (n.d.). 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. Retrieved from [Link]
- Narjes, F., Crescenzi, B., Ferrara, M., Habermann, J., Colarusso, S., De Francesco, R., ... & Steinkühler, C. (2007). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl) pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of medicinal chemistry, 50(19), 4539-4543.
-
ResearchGate. (n.d.). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]
- Singh, A., Singh, A., Singh, V. K., Singh, R. K., & Singh, S. K. (2022). Pyridine-2, 6-dicarboxamide proligands and their Cu (II)/Zn (II) complexes targeting Staphylococcus aureus for the attenuation of in vivo dental biofilm.
- Lee, K., Lee, S., & Kim, S. (2009). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. Bioorganic & medicinal chemistry letters, 19(1), 234-237.
- Krayenbuhl, S., Gay, B., Guba, W., Gu, Z., He, Y., Himber, J., ... & Furet, P. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-cancer drugs, 13(4), 359-366.
- Giblin, G. M., Bit, R. A., Brown, S. H., Chaignot, H. M., Chowdhury, A., Chessell, I. P., ... & Wilson, R. (2007). The discovery of 6-[2-(5-chloro-2-{[ (2, 4-difluorophenyl) methyl] oxy} phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & medicinal chemistry letters, 17(2), 385-389.
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
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- 2. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. drugtargetreview.com [drugtargetreview.com]
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- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanism, offering robust troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you to optimize this synthesis for improved yield and purity.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): An ester of 6-halopyridine-2-carboxylic acid (e.g., methyl 6-chloropicolinate) reacts with imidazole. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylate group, facilitates nucleophilic attack by imidazole at the C-6 position.[1][2][3]
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This guide will focus on this common and effective pathway, providing a detailed protocol followed by an in-depth troubleshooting and FAQ section.
Visualizing the Workflow
A clear understanding of the process flow is critical for successful execution and troubleshooting.
Caption: Overall synthetic workflow from starting materials to final product.
Part 1: Detailed Experimental Protocol
This protocol provides a baseline procedure. Specific quantities and conditions may require optimization based on your laboratory setup and scale.
Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyridine-2-carboxylate (1.0 eq.), imidazole (1.5 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Causality Note: Imidazole is used in excess to drive the reaction to completion. K₂CO₃ is a crucial non-nucleophilic base that neutralizes the HCl generated in situ during the reaction, preventing the protonation and deactivation of imidazole.
-
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting chloro-pyridine.
-
Causality Note: A polar aprotic solvent like DMF is ideal as it can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction without interfering with the nucleophile.[1]
-
-
Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF).
-
A precipitate of the product should form. If it does not, extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.
-
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the crude methyl ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Acidification & Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to a pH of ~4-5 using 1M hydrochloric acid (HCl). The product is zwitterionic and has its isoelectric point in this range, causing it to precipitate out of the solution.[4]
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent like diethyl ether to remove residual organic impurities.
-
Dry the solid under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
| Reagent | Molar Eq. | Role |
| Step 1: SNAr | ||
| Methyl 6-chloropyridine-2-carboxylate | 1.0 | Electrophile |
| Imidazole | 1.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (HCl scavenger) |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Step 2: Hydrolysis | ||
| Methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 | Reagent for Hydrolysis |
| Hydrochloric Acid (HCl) | As needed | Acid for Neutralization/Precipitation |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My SNAr reaction (Step 1) is very slow or shows low conversion. What's wrong?
Answer: This is a common problem that can stem from several factors. Let's diagnose it systematically.
Caption: Decision tree for troubleshooting low SNAr reaction conversion.
-
Leaving Group Ability: Chlorine is a moderately good leaving group. If you are starting with a bromo- or iodo-pyridine derivative, the reaction should be faster. If your yield is still low with a chloro-substituent, focus on other parameters before changing the starting material.
-
Base Ineffectiveness: Potassium carbonate must be anhydrous and preferably finely powdered to maximize its surface area and reactivity. If it's clumpy or has absorbed moisture, its ability to neutralize HCl is compromised.
-
Temperature: SNAr reactions on electron-deficient rings are often temperature-sensitive. If 120 °C is insufficient, you can cautiously increase the temperature, but be mindful of potential decomposition of starting materials or products at very high temperatures (>150 °C).
Q2: Why use the methyl ester of 6-chloropyridine-2-carboxylic acid instead of the acid itself?
Answer: This is a critical experimental design choice rooted in the chemical properties of the starting material.
-
Ring Deactivation: In the presence of a base like K₂CO₃, the free carboxylic acid would be deprotonated to a carboxylate anion (-COO⁻). This negatively charged group is electron-donating, which deactivates the pyridine ring towards nucleophilic attack, significantly slowing down or preventing the SNAr reaction.
-
Acid-Base Side Reactions: The acidic proton of the carboxylic acid would react with the imidazole or the K₂CO₃ base, complicating the stoichiometry and potentially forming unwanted salts.
-
Solubility Issues: The salt forms of the starting material may have poor solubility in the desired organic solvents.
By using an ester, the carboxyl group is "protected" as a neutral, electron-withdrawing group that activates the ring for the SNAr reaction.[5] The ester is then easily removed in a separate hydrolysis step.
Q3: During the final precipitation (Step 2), my product oiled out or the yield was very low. How can I improve the isolation?
Answer: Product isolation can be tricky due to its zwitterionic nature.
-
Precise pH Control: The isoelectric point (pI) where the molecule has a net-zero charge and minimum solubility is crucial. If you add too much acid (pH < 3), the imidazole ring becomes protonated, forming a soluble cationic species. If the pH is too high (pH > 6), the carboxyl group remains deprotonated, and the molecule stays in solution as an anion. Slowly add acid while monitoring the pH carefully, aiming for the "sweet spot" of maximum precipitation, which is typically around pH 4-5.
-
Controlled Cooling: After acidification, ensure the mixture is thoroughly cooled in an ice bath and allowed to stir for at least an hour. Crystallization and precipitation can be slow processes.
-
"Salting Out": If the product remains stubbornly soluble, you can sometimes increase precipitation by saturating the aqueous solution with sodium chloride (NaCl). This reduces the solvation of your product, encouraging it to come out of solution.
-
Solvent Evaporation: If precipitation fails, you may need to remove the water under reduced pressure. The resulting solid can then be triturated (slurried) with a solvent like isopropanol or acetonitrile to dissolve inorganic salts (e.g., KCl, NaCl) while leaving your desired organic product as a solid, which can then be filtered.
Q4: I see a side product in my reaction. What could it be?
Answer: The most likely side product in Step 1 is from the reaction of imidazole at the C-2 position (the carbonyl carbon of the ester) to form an acylimidazolium intermediate, followed by reaction with another imidazole molecule. However, this is generally less favorable than SNAr at the halogenated carbon. Another possibility is hydrolysis of the starting ester if there is significant moisture in the reaction. In Step 2, incomplete hydrolysis will leave unreacted starting ester in your final product. Ensure you use sufficient base and reaction time to drive the hydrolysis to completion.
Q5: Are there alternative, potentially higher-yielding methods for Step 1?
Answer: Yes. While SNAr is often robust and cost-effective, metal-catalyzed cross-coupling reactions are powerful alternatives, particularly if the SNAr reaction is sluggish.
-
Ullmann Condensation (Copper-Catalyzed): This is a classic method for forming C-N bonds. It typically involves using a copper(I) catalyst (e.g., CuI) with a ligand (like 1,10-phenanthroline) and a base (e.g., K₃PO₄) in a polar solvent.[6][7] These reactions can often proceed at lower temperatures than the uncatalyzed SNAr.
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This is a highly versatile and generally high-yielding method for N-arylation. It uses a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand and a strong base (e.g., NaOt-Bu). A key challenge is that imidazoles can sometimes inhibit the palladium catalyst.[6][8] Special procedures, such as pre-forming the active catalyst before adding the imidazole, can overcome this issue.[6][8]
These catalyzed methods are excellent tools but add the complexity and cost of the catalyst and ligand, as well as the need to remove residual metal from the final product, which is a critical consideration in pharmaceutical development.
References
- Optimization of reaction conditions for N-arylation of tert-Butyl 1H-imidazole-1-carboxyl
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Results of the synthesis of imidazol derivatives.
- Strategies for pyridine C-H functionalization.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Picolinic acid recovery.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Protocol for Nucleophilic Substitution on the Pyridine Ring. Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- Why does nucleophilic aromatic substitution occur
- picolinic acid hydrochloride. Organic Syntheses Procedure.
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
- Electrochemical carboxylation of pyridines.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides. oaji.net.
- A kind of method of preparing picolinic acid.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles.
- Solubility and Crystalliz
- 6-Chloropyridine-2-carboxylic acid amide. Sigma-Aldrich.
- 6-Chloropyridine-2-carboxylic acid amide. BLD Pharm.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties. PMC - PubMed Central.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
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- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Solubility Challenges with 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Introduction
Welcome to the technical support guide for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This molecule is of significant interest in medicinal chemistry and materials science due to its utility as a heterocyclic building block and metal-coordinating ligand. However, its amphoteric nature—possessing both acidic (carboxylic acid) and basic (imidazole and pyridine nitrogens) functional groups—presents considerable solubility challenges. This guide provides in-depth, practical solutions and troubleshooting strategies to help you navigate these issues effectively in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or common buffers like PBS?
A1: This compound is an amphoteric molecule, meaning it has both acidic and basic properties. At a neutral pH, it likely exists as a zwitterion, a molecule with both a positive and a negative charge but a net neutral charge overall.[1] Zwitterions often form strong intermolecular interactions (ionic and hydrogen bonds) in their solid crystal lattice, making them poorly soluble in neutral aqueous solutions.[2][3] Solubility is lowest at the isoelectric point (pI), the pH at which the net charge is zero. To dissolve it, you must shift the pH away from this point.
Q2: What is the fundamental principle behind using pH to improve solubility for this compound?
A2: The principle is to convert the poorly soluble zwitterionic/neutral form into a more soluble salt (ionic) form.[4][5]
-
In acidic conditions (low pH): The basic nitrogen atoms on the pyridine and imidazole rings become protonated (positively charged), forming a cationic salt which is more soluble.
-
In basic conditions (high pH): The carboxylic acid group loses a proton (deprotonated) to form a negatively charged carboxylate salt, which is also more soluble.[4][6]
The solubility will therefore be highest at pH values significantly above or below the compound's pKa values.[7]
Q3: Can I use DMSO to make a high-concentration stock solution?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[8][9] However, be aware of two potential issues:
-
Limited DMSO Solubility: While better than water, solubility in 100% DMSO can still be limited. Always determine the maximum solubility before preparing a large batch.[8][10]
-
Precipitation upon Dilution: When the DMSO stock is diluted into an aqueous buffer for your experiment, the compound can precipitate out if its solubility limit in the final aqueous/DMSO mixture is exceeded.[8][10] This is a very common source of experimental artifacts.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents added in small amounts to the primary solvent (usually water or buffer) to increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the hydrophobic parts of your compound and the water, enhancing solvation.[12][13] Common co-solvents for research applications include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][13]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments.
Scenario 1: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous assay buffer.
-
Underlying Cause: You have created a supersaturated solution. The compound was soluble in the high-DMSO concentration, but upon dilution, the percentage of DMSO drops dramatically, and the compound's solubility in the final aqueous-dominant medium is much lower.[10]
-
Solutions:
-
Reduce Stock Concentration: The simplest fix is often to lower the concentration of your initial DMSO stock. This ensures that upon dilution, the final concentration remains below the solubility limit.[10]
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Critically, some protocols advise against diluting the DMSO stock into a small volume of buffer first, as this intermediate step has a high aqueous content and can promote precipitation.[10] A better method is to add the small aliquot of DMSO stock directly into the final, larger volume of the assay medium with vigorous mixing.
-
Incorporate Co-solvents: If your experiment allows, include a small percentage of a co-solvent like PEG 400 or ethanol in your final assay buffer to help keep the compound in solution.[11][14]
-
Scenario 2: I am seeing inconsistent or non-reproducible results in my biological assays.
-
Underlying Cause: Undissolved compound is likely the culprit. This can happen due to precipitation (as in Scenario 1) or incomplete dissolution of the initial stock. In biological assays, this leads to inaccurate concentrations, causing variable data and incorrect structure-activity relationships (SAR).[10][15]
-
Solutions:
-
Visual Confirmation: Always visually inspect your solutions (stock and final assay plate) for any signs of precipitate (cloudiness, particles).
-
Stock Solution Best Practices:
-
Include a Vehicle Control: Always run a control containing the same final concentration of DMSO (or other solvents) used to deliver your compound. This helps differentiate between a true biological effect and a solvent-induced artifact.[8] The final DMSO concentration in cell-based assays should typically be kept below 0.5%.[8][16]
-
Scenario 3: I need to prepare an aqueous solution for an experiment that cannot tolerate organic solvents.
-
Underlying Cause: As established, the compound's zwitterionic nature prevents direct dissolution in neutral water. The only viable approach is pH modification.
-
Solution Workflow:
-
Attempt Acidic Dissolution: Start by suspending the compound in water. Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing. Continue until the compound fully dissolves. Record the final pH.
-
Attempt Basic Dissolution: If acidic conditions are not suitable for your experiment, use a separate sample and add a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Record the final pH.
-
Buffer to Final pH: Once dissolved, you may need to carefully adjust the pH back towards your target experimental pH using a suitable buffer system. Be cautious, as approaching the isoelectric point can cause re-precipitation. It is crucial to determine the pH range where your compound remains soluble at the desired concentration.
-
Physicochemical Data Summary
Understanding the compound's properties is key to solving solubility issues.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₉H₇N₃O₂[17] | - |
| Molecular Weight | 189.17 g/mol [17] | - |
| Structure | Contains a carboxylic acid (pKa ~2-4), a pyridine nitrogen (pKa ~5), and an imidazole ring (pKa ~7). | Amphoteric nature is the root cause of pH-dependent solubility.[5] |
| Predicted LogP | 0.9655[17] | Indicates moderate lipophilicity. Not extremely "greasy," but solubility will be challenging without ionization. |
| Predicted TPSA | 68.01 Ų[17] | The polar surface area suggests that hydrogen bonding plays a significant role in its solid-state and solution behavior. |
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol aims to create a ~10 mM aqueous stock solution.
-
Weigh Compound: Accurately weigh 1.89 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add Water: Add 900 µL of high-purity water to the tube. The compound will likely form a suspension.
-
Basic Solubilization:
-
While vortexing gently, add 1 M NaOH dropwise (e.g., 1-2 µL at a time).
-
Continue adding base until the solid completely dissolves. The solution should become clear.
-
Pro-Tip: Avoid adding a large volume of base at once, as high local pH can sometimes cause degradation.
-
-
Volume Adjustment: Add water to bring the final volume to 1.0 mL.
-
Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C. Check for precipitation before use.
Protocol 2: Preparation of a DMSO Stock Solution for Biological Assays
This protocol details the standard procedure for creating a 20 mM DMSO stock.
-
Equilibrate Compound: Allow the vial of the solid compound to reach room temperature before opening to prevent water condensation.
-
Weigh Compound: Weigh 3.78 mg of the compound into a sterile, conical-bottom vial (glass is preferred).
-
Add DMSO: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Promote Dissolution:
-
Aliquot and Store: Once fully dissolved, dispense the solution into single-use, low-retention microcentrifuge tubes. Store at -20°C or -80°C to maintain long-term stability.[16]
Diagrams and Workflows
Logical Relationship: pH vs. Solubility
The following diagram illustrates how changes in pH affect the ionization state and, consequently, the aqueous solubility of the compound.
Caption: Relationship between solution pH, molecular charge state, and resulting aqueous solubility.
Experimental Workflow: Troubleshooting Solubility for a Biological Assay
This workflow provides a step-by-step decision-making process for addressing solubility issues when preparing a compound for a biological experiment.
Caption: A decision workflow for overcoming solubility issues in experimental settings.
References
-
Cosolvent - Wikipedia. Available from: [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024). Available from: [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Available from: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
How to make a stock solution of a substance in DMSO - Quora. (2018). Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Available from: [Link]
-
DMSO stock preparation - Protocols.io. (2021). Available from: [Link]
-
Zwitterionic vs Amphoteric: Meaning And Differences - The Content Authority. Available from: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available from: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2025). Available from: [Link]
-
(PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. (2025). Available from: [Link]
-
How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016). Available from: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025). Available from: [Link]
-
Why is Amphotericin B insoluble in water in the pH range that makes it zwitterionic? (2021). Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]
-
Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids - Semantic Scholar. Available from: [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available - Books. (2021). Available from: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
(SOLUBILITY ENHANCEMENT TECHNIQUES) - Jetir.Org. Available from: [Link]
-
Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023). Available from: [Link]
-
6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid - PubChemLite. Available from: [Link]
-
6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid - PubChemLite. Available from: [Link]
-
Pyridine‐ and Imidazoledicarboxylates of Zinc: Hydrothermal Synthesis, Structure, and Properties - ResearchGate. (2025). Available from: [Link]
-
Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Available from: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). Available from: [Link]
-
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate - PubChem. Available from: [Link]
-
2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem. Available from: [Link]
Sources
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- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. organicchemistrydata.org [organicchemistrydata.org]
preventing degradation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid in solution
Technical Support Center: 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block or ligand in the synthesis of novel therapeutic agents. Its structure, featuring both a pyridine-2-carboxylic acid moiety and an imidazole ring, imparts unique chemical properties that are crucial for its biological activity.[1][2] However, these same functional groups can also render the molecule susceptible to degradation in solution, posing a significant challenge for researchers aiming for reproducible and reliable experimental results.
This guide provides in-depth technical support to help you understand the potential degradation pathways, troubleshoot common issues, and implement best practices to ensure the stability and integrity of your this compound solutions.
Potential Degradation Pathways
The stability of this compound in solution is influenced by several factors, including pH, solvent, light, temperature, and the presence of oxidative or reducing agents. The primary sites of instability are the electron-rich heterocyclic rings and the carboxylic acid group.
-
Photodegradation: Both pyridine and imidazole rings can absorb UV light, leading to photochemical reactions.[3][4] This can result in complex degradation pathways, including ring-opening or the formation of radical species, especially in the presence of photosensitizers.[4][5]
-
Oxidative Degradation: Heterocyclic compounds can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[3] This can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's biological activity.
-
Hydrolysis: While the core imidazole and pyridine rings are generally stable against hydrolysis, extreme pH conditions can potentially promote ring-opening or other hydrolytic reactions over extended periods.[6][7]
-
Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) can undergo decarboxylation (loss of CO2) under certain conditions, such as high heat or UV exposure, to form the corresponding pyridine derivative.[8]
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Major stress factors and potential degradation pathways.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments.
Q1: My stock solution of the compound, initially colorless, has turned yellow or brown after a few days on the benchtop. What is happening?
A: A color change is a strong indicator of degradation, most likely due to a combination of photodecomposition and oxidation. The heterocyclic rings are susceptible to both processes, which can generate colored byproducts.[3]
-
Immediate Cause: Exposure to ambient laboratory light and atmospheric oxygen.
-
Solution Workflow:
-
Discard the Solution: Do not use the discolored solution for critical experiments, as its concentration and purity are compromised.
-
Prepare Fresh Stock: Prepare a new stock solution using the protocol outlined in Section 4.
-
Implement Protective Measures:
-
Use amber glass vials or wrap clear vials in aluminum foil to block light.
-
Consider purging the solvent and the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize dissolved oxygen.
-
Store the solution at the recommended temperature (see Table 1) immediately after preparation.[9]
-
-
Q2: I'm observing a gradual loss of potency or inconsistent results in my cell-based/biochemical assays over time. Could the compound be degrading in my working solution?
A: Yes, this is a classic sign of compound instability. Even if a color change isn't visible, degradation can occur, reducing the concentration of the active parent compound.
-
Immediate Cause: Degradation in the aqueous, oxygen-rich environment of your assay medium, potentially accelerated by incubation temperatures (e.g., 37°C).
-
Troubleshooting Steps:
-
Verify Stock Integrity: First, ensure your primary stock solution is stable. Use an analytical method like HPLC-UV to check the purity of your stock (see Section 5).
-
Perform a Time-Course Stability Check: Prepare your final working solution in the assay buffer. Analyze its purity and concentration via HPLC at T=0 and then again after the maximum duration of your experiment (e.g., 24, 48 hours) under the same incubation conditions. A decrease in the parent peak area indicates degradation.
-
Mitigation Strategy:
-
Always prepare working solutions fresh from a stable, frozen stock immediately before each experiment.
-
Minimize the time the compound spends in the final assay buffer before the experiment begins.
-
-
Q3: My HPLC/LC-MS analysis shows new peaks appearing in my solution over time, while the main compound peak decreases. What are these new peaks?
A: These new peaks are almost certainly degradation products. Their identity can provide clues to the degradation mechanism.
-
Immediate Cause: Chemical transformation of the parent molecule.
-
Analytical Approach:
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.
-
A mass increase of +16 Da suggests oxidation (addition of an oxygen atom).
-
A mass decrease of -44 Da suggests decarboxylation (loss of CO2).
-
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study. Expose small aliquots of the solution to controlled stress conditions (e.g., heat, acid, base, UV light, H2O2) and monitor the formation of degradants by HPLC. This helps build a degradation profile for the molecule.
-
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines [mdpi.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 9. csuohio.edu [csuohio.edu]
Technical Support Center: Optimizing Reaction Conditions for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Synthesis Strategy Overview
The formation of the C-N bond between the imidazole and pyridine rings is the crucial step in synthesizing this compound. The two most prevalent and effective strategies are the Nucleophilic Aromatic Substitution (SNAr) and the Copper-Catalyzed Ullmann Condensation .
Both pathways typically start from a 6-halopyridine-2-carboxylic acid or, more commonly, its corresponding ester (e.g., methyl or ethyl ester) to avoid complications with the free carboxylic acid group during the reaction. The ester is then hydrolyzed in a final step.
Core Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Comparison of Synthetic Pathways
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Ullmann Condensation |
| Mechanism | Two-step addition-elimination process via a Meisenheimer intermediate. The pyridine ring's electron deficiency facilitates the attack.[1][2] | Involves oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.[3][4] |
| Reagents | Requires a strong base (e.g., NaH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO). | Requires a Cu(I) source (e.g., CuI), a ligand (e.g., phenanthroline, L-proline), a base, and a polar solvent.[5][6] |
| Conditions | Often requires high temperatures (100-150 °C). Can be performed metal-free. | Traditionally requires very high temperatures (>180 °C), but modern ligand-accelerated systems can work at lower temperatures (80-130 °C).[3][7] |
| Advantages | Cost-effective (no metal catalyst), simpler reaction mixture. | Broader substrate scope, often more effective for less activated aryl halides (e.g., chlorides). |
| Disadvantages | May require a highly activated pyridine ring (e.g., with a good leaving group like F or Br). Sensitive to steric hindrance. | Catalyst cost, potential for metal contamination in the product, and sometimes requires careful exclusion of air/moisture. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: The reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Inadequate Activation of the Pyridine Ring (SNAr).
-
Explanation: The SNAr reaction rate is highly dependent on the nature of the leaving group. For halopyridines, the reactivity order can be complex, but generally, F > Cl ≈ Br > I is observed in many activated systems.[8][9] However, the C-I and C-Br bonds are weaker and can be more reactive under different conditions, particularly in metal-catalyzed reactions.
-
Solution:
-
Switch the Halogen: If using 6-chloropyridine-2-carboxylate, consider switching to the 6-bromo or 6-iodo analogue. While the C-F bond is strongest, fluoride is the best leaving group in SNAr once the bond is broken due to its high electronegativity stabilizing the intermediate.[2]
-
Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for decomposition by TLC.
-
Switch to Ullmann Conditions: If SNAr fails, the Ullmann coupling is often a robust alternative for less reactive halides.[6]
-
-
-
Potential Cause 2: Inactive Catalyst (Ullmann Condensation).
-
Explanation: Copper(I) is the active catalytic species. If using copper powder or certain Cu(II) salts, an in-situ reduction is required, which may be inefficient. Cu(I) salts like CuI or CuBr are generally preferred. The catalyst can also be poisoned by impurities.
-
Solution:
-
Use a Cu(I) Source: Start with CuI, CuBr, or Cu₂O.
-
Add a Ligand: Many Ullmann reactions are dramatically accelerated by a chelating ligand. Common choices include 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA). The ligand stabilizes the copper complex and facilitates the reaction.[4][10]
-
Ensure Inert Atmosphere: While some modern protocols are air-tolerant, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative deactivation of the Cu(I) catalyst.
-
-
-
Potential Cause 3: Incorrect Base or Solvent.
-
Explanation: The base deprotonates imidazole to form the imidazolide anion, which is the active nucleophile. An insufficiently strong base or a base with poor solubility can lead to low concentrations of the nucleophile. The solvent must be polar and aprotic to dissolve the reagents and facilitate the ionic mechanism.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common and effective choice. For difficult reactions, cesium carbonate (Cs₂CO₃) is more soluble and basic, often improving yields. If using SNAr with a less acidic N-H, a stronger base like sodium hydride (NaH) might be necessary, but exercise caution as it can react with ester functionalities.
-
Solvent Choice: DMF and DMSO are excellent choices due to their high boiling points and polarity. Ensure they are anhydrous, as water can interfere with the reaction.
-
-
Caption: A decision tree for troubleshooting low reaction yield.
Problem: Product isolation is difficult, resulting in significant loss.
-
Potential Cause: Zwitterionic Nature of the Product.
-
Explanation: The final product contains a basic imidazole ring and an acidic carboxylic acid. At neutral pH, it can exist as a zwitterion, which often results in high polarity and low solubility in common organic solvents like ethyl acetate or dichloromethane, but good solubility in water.
-
Solution:
-
Acid/Base Extraction: After the hydrolysis step, do not perform a standard aqueous workup. Instead, carefully adjust the pH.
-
Acidification for Precipitation: Acidify the aqueous solution to the isoelectric point of the molecule (typically pH 3-5). At this pH, the molecule is neutral and should have its minimum water solubility, causing it to precipitate.
-
Purification: The precipitated solid can be collected by filtration and washed with cold water and then a non-polar organic solvent (like ether) to remove impurities. If further purification is needed, recrystallization from a polar solvent system (e.g., water/ethanol) is often more effective than silica gel chromatography.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Should I use the 6-halopyridine-2-carboxylic acid directly or start with an ester?
-
A1: It is highly recommended to start with an ester (e.g., methyl or ethyl 6-halopyridine-2-carboxylate). The free carboxylic acid can complicate the reaction in several ways:
-
Deprotonation: The acidic proton will be readily removed by the base, forming a carboxylate. This introduces a negatively charged, electron-donating group onto the pyridine ring, which deactivates it towards nucleophilic attack and can significantly slow down or halt the SNAr reaction.[1]
-
Chelation: The carboxylate can chelate to the copper catalyst in an Ullmann reaction, potentially inhibiting its catalytic activity.
-
Solubility: The salt formed from the carboxylic acid and the base may have poor solubility in the reaction solvent. Starting with an ester avoids these issues. The ester can be easily hydrolyzed to the desired carboxylic acid as the final step of the synthesis.[11]
-
-
-
Q2: What is the mechanism of the SNAr reaction in this context?
-
A2: The SNAr mechanism is a two-step process. First, the deprotonated imidazole (imidazolide anion) acts as a nucleophile and attacks the electron-deficient carbon atom at the 6-position of the pyridine ring. This breaks the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing groups and the ring nitrogen. In the second, typically faster step, the leaving group (halide) is eliminated, and the aromaticity of the pyridine ring is restored.[2]
-
Caption: Simplified SNAr reaction mechanism. (Note: Placeholder images used for visualization).
-
Q3: How do I monitor the reaction progress effectively?
-
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting halide and the product. A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc) is a good starting point for the ester intermediates. The final carboxylic acid product is very polar and may streak or remain at the baseline; adding a small amount of acetic acid (1%) to the eluent can improve its chromatography. Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
Section 4: Experimental Protocols
The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended.
Protocol 1: SNAr Synthesis via Ethyl 6-chloropyridine-2-carboxylate
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.2 eq) and anhydrous DMF (5 mL per mmol of halide).
-
Nucleophile Formation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Coupling Reaction: Add ethyl 6-chloropyridine-2-carboxylate (1.0 eq) to the flask. Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup (Ester): After cooling, carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M NaOH (aq) (3 eq). Stir at 50 °C for 2-4 hours until the reaction is complete by TLC.
-
Product Isolation: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~4 with 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol 2: Ullmann Condensation via Methyl 6-bromopyridine-2-carboxylate
-
Reaction Setup: In a reaction vessel, combine methyl 6-bromopyridine-2-carboxylate (1.0 eq), imidazole (1.5 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with argon three times. Add anhydrous DMSO (4 mL per mmol of halide) via syringe.
-
Coupling Reaction: Heat the mixture to 130 °C and stir vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, dilute the mixture with water and add aqueous NaOH (3-4 eq). Stir at 60 °C for 3-5 hours to effect hydrolysis.
-
Product Isolation: Filter the cooled reaction mixture through a pad of celite to remove the copper catalyst. Wash the celite pad with water. Acidify the combined filtrate to pH ~4 with concentrated HCl. A precipitate should form. Let the suspension stand at 4 °C for several hours to maximize precipitation, then collect the solid by filtration, wash with cold water, and dry under vacuum.
References
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]
-
Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. University of Turin. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
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- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
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- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Welcome to the technical support center for the purification of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed experimental protocols.
Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, heterocyclic compound. Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid group on a pyridine scaffold, suggests it can exist as a zwitterion under certain pH conditions. This dual nature is central to the challenges and strategies for its purification.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₉H₇N₃O₂ | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 189.17 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Predicted pKa | pKa₁ (Carboxylic Acid) ≈ 2-3 pKa₂ (Pyridinium) ≈ 4-5 pKa₃ (Imidazolium) ≈ 6-7 | The multiple pKa values indicate that the compound's charge state is highly dependent on pH, a critical factor for extraction, crystallization, and ion-exchange chromatography.[1] |
| Zwitterionic Nature | Likely to exist as a zwitterion near its isoelectric point. | Zwitterions often exhibit minimum solubility at their isoelectric point, a property that can be exploited for crystallization.[2][3] However, their high polarity can make them challenging to handle with standard reversed-phase chromatography. |
| Solubility | Expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. | Solvent selection is crucial for both reaction work-up and purification. |
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of this compound.
Q1: My crude product is an intractable oil or gum. How can I solidify it?
A1: "Oiling out" is a common problem with polar, zwitterionic compounds, often due to the presence of impurities or residual solvent.[4]
-
Initial Troubleshooting:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is poorly soluble (e.g., toluene or hexane) can help azeotropically remove residual high-boiling solvents like DMF or DMSO.
-
Trituration: Attempt to induce precipitation by adding a solvent in which your compound is expected to be insoluble or sparingly soluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate). Stir the oil vigorously with a spatula to encourage solidification.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.[4]
-
Q2: I'm struggling with the removal of inorganic salts from my product.
A2: Inorganic salts are often byproducts of the synthesis or are introduced during pH adjustments. Due to the high polarity of the target compound, separating it from these salts can be challenging.
-
Desalting Strategies:
-
pH Adjustment and Extraction: Carefully adjust the pH of the aqueous solution. At a pH well below the pKa of the carboxylic acid (e.g., pH < 1), the compound will be protonated and carry a net positive charge. Conversely, at a pH above the pKa of the imidazolium and pyridinium groups (e.g., pH > 8), the compound will be deprotonated and carry a net negative charge. These charged forms will have different partitioning behavior than the zwitterionic form. However, the high water solubility of all forms may still make extraction difficult.
-
Size Exclusion Chromatography (SEC): For a non-ionic based separation, SEC can be effective for separating your compound from salts, especially if there is a significant size difference.
-
Reverse Osmosis/Diafiltration: On a larger scale, these techniques can be used to remove salts from an aqueous solution of your product.
-
Q3: My compound streaks badly on my standard silica gel chromatography column.
A3: The polar and basic nature of the imidazole and pyridine moieties leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing significant tailing.
-
Chromatography Solutions:
-
Modified Mobile Phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase can help to saturate the acidic sites on the silica and improve peak shape.[4]
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For basic compounds, alumina can be a better choice than silica gel.[4]
-
Reversed-Phase Chromatography (C18): This is a viable option, but due to the high polarity of your compound, it may elute very early, close to the solvent front. Strategies to increase retention are discussed in the detailed protocols below.[6]
-
Mixed-Mode Chromatography: This is often the most effective technique for zwitterionic compounds, as it utilizes both reversed-phase and ion-exchange interactions to achieve good retention and separation.[7][8][9]
-
-
In-Depth Troubleshooting and Experimental Protocols
Scenario 1: Purification from a Nucleophilic Aromatic Substitution Reaction
A common synthetic route to this compound involves the reaction of a 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate) with imidazole, followed by hydrolysis of the ester.
Potential Impurities:
-
Unreacted methyl 6-chloropicolinate
-
Unreacted imidazole
-
Methyl 6-hydroxypicolinate (from hydrolysis of the starting material)
-
Inorganic salts from the hydrolysis step (e.g., LiCl, NaCl)
This protocol aims to isolate the product by leveraging its zwitterionic character and resultant pH-dependent solubility.
Step-by-Step Methodology:
-
Reaction Quench and Solvent Removal: After the hydrolysis step, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure.
-
Initial pH Adjustment: Dilute the aqueous residue with water and adjust the pH to ~8-9 with a dilute acid (e.g., 1 M HCl). This will ensure the carboxylic acid is deprotonated (carboxylate) and helps to precipitate any less polar, non-acidic impurities.
-
Extraction of Non-polar Impurities: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove unreacted ester and other non-polar side products.
-
Isoelectric Point Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the aqueous layer with vigorous stirring to adjust the pH to the isoelectric point of the molecule (estimated to be around pH 4-5). The product should precipitate as a solid as it becomes zwitterionic and its solubility in water decreases.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual inorganic salts, followed by a wash with a non-polar solvent like diethyl ether to remove any remaining organic impurities.
-
Drying: Dry the solid under high vacuum to obtain the crude product.
Troubleshooting this Protocol:
-
No precipitate forms: Your compound may be too soluble in water even at its isoelectric point, or the concentration may be too low. Try concentrating the aqueous solution by rotary evaporation before or after pH adjustment.
-
Product oils out: This can be due to impurities or rapid precipitation. Try cooling the solution slowly in an ice bath after pH adjustment. If it still oils out, you may need to proceed to a chromatographic purification method.[10]
Scenario 2: Chromatographic Purification is Necessary
When precipitation does not yield a product of sufficient purity, chromatography is the next step.
Due to the polar nature of the target compound, modifications to standard reversed-phase methods are necessary to achieve adequate retention.
Step-by-Step Methodology:
-
Column Selection: A C18 stationary phase is a good starting point.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial to protonate the basic sites of the molecule, leading to better peak shape and more reproducible retention times.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase the concentration. A typical gradient might be 5-50% Solvent B over 20-30 minutes.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition or in a small amount of a polar solvent like methanol or DMSO. Ensure the sample is fully dissolved and filtered before injection.
-
Detection: UV detection is suitable for this aromatic compound. Monitor at a wavelength where the compound has a strong absorbance (e.g., around 254 nm or 280 nm).
Troubleshooting this Protocol:
-
Poor Retention (Elutes in the void volume):
-
Use a more polar stationary phase: Consider a polar-embedded or an AQ-type C18 column designed for use with highly aqueous mobile phases.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for very polar compounds.
-
-
Poor Peak Shape (Tailing or Fronting):
-
Optimize pH: The pH of the mobile phase is critical. Ensure it is at least 2 pH units away from the pKa of the analyte to ensure a single ionic species.
-
Change the Acid Modifier: If formic acid is not providing good peak shape, try TFA, which is a stronger ion-pairing agent.
-
For zwitterionic compounds, ion-exchange and mixed-mode chromatography often provide the best resolution.
Step-by-Step Methodology (Mixed-Mode Cation Exchange):
-
Column Selection: Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) functionalities.
-
Mobile Phase Preparation:
-
Solvent A: Aqueous buffer (e.g., 20 mM ammonium formate or ammonium acetate) adjusted to an acidic pH (e.g., pH 3-4).
-
Solvent B: Acetonitrile.
-
-
Mechanism of Separation: At an acidic pH, the carboxylic acid will be protonated and neutral, while the imidazole and pyridine nitrogens will be protonated, giving the molecule a net positive charge. Retention will be a combination of hydrophobic interactions with the C18 ligands and ionic interactions with the cation-exchange groups. Elution is achieved by increasing the concentration of acetonitrile (disrupting hydrophobic interactions) and/or increasing the ionic strength of the mobile phase (disrupting ionic interactions).
-
Gradient Elution: A dual gradient of increasing organic solvent and increasing buffer concentration can provide excellent control over the separation.
Troubleshooting this Protocol:
-
Broad Peaks: This could be due to slow kinetics on the ion-exchange sites. Try increasing the column temperature or decreasing the flow rate.
-
Irreversible Binding: If the compound does not elute, the ionic interactions may be too strong. Increase the salt concentration in the mobile phase or adjust the pH to reduce the charge on the analyte.
Final Purity Assessment
After purification, it is essential to confirm the purity and identity of the this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass should be within 5 ppm of the calculated mass.
-
HPLC Analysis: A final HPLC analysis using a validated method should show a single major peak, with purity typically reported as >95% or >98% by peak area.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenges associated with the purification of this compound, leading to a highly pure compound suitable for downstream applications.
References
- Kadir, M. A., et al. (2017). Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Journal of Molecular Structure, 1137, 638-646.
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
PubChemLite. 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. Available at: [Link]
-
PubChemLite. 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3). Available at: [Link]
-
PubChemLite. 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]
- This reference is not available.
-
National Center for Biotechnology Information. "Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate" PubChem Compound Summary for CID 53476487. Available at: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
- Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC North America, 34(7), 450-463.
- This reference is not available.
-
Semantic Scholar. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. Available at: [Link]
- Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]
-
ResearchGate. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. Available at: [Link]
-
National Institutes of Health. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
National Institutes of Health. "1H-Imidazol-3-ium-4-carboxylate" PubChem Compound Summary for CID 44247594. Available at: [Link]
- Tang, R., et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214.
- Wang, Y., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Semantic Scholar. (2019). ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Available at: [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Yamin/b1e1b1d1c1a9a8a8a8a8a8a8a8a8a8a8a8a8a8a8)
- Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(1), 136-146.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazol-3-ium-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 9. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Welcome to the Technical Support Center for the characterization of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the analysis of this heterocyclic compound. Drawing from established principles in the characterization of pyridine- and imidazole-containing molecules, this resource provides troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor solubility of this compound in common organic solvents. What are my options?
A1: The solubility of this compound can be challenging due to its polar nature, the presence of both a carboxylic acid and a basic imidazole ring, and its potential to exist as a zwitterion.[1][2][3]
-
Initial Solvent Screening: Start with polar aprotic solvents such as DMSO or DMF. For aqueous solutions, controlling the pH is critical. The compound's solubility is expected to be lowest at its isoelectric point and will increase in acidic or basic solutions.
-
pH Adjustment:
-
Acidic Conditions: Addition of a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine and imidazole nitrogens, increasing solubility in polar solvents like water or methanol.
-
Basic Conditions: Deprotonation of the carboxylic acid using a volatile base like triethylamine or ammonium hydroxide can enhance solubility in aqueous media.
-
-
For NMR Spectroscopy: Deuterated solvents like DMSO-d6, methanol-d4, or D2O with pH adjustment are recommended. If using D2O, be aware that the carboxylic acid proton will exchange and not be visible.[4]
Q2: My ¹H NMR spectrum of this compound shows broad peaks. What is the likely cause and how can I resolve it?
A2: Signal broadening in the NMR spectra of molecules containing imidazole rings is a common issue, often attributable to several factors:
-
Tautomerism: The imidazole ring can undergo proton exchange between its nitrogen atoms. If the rate of this exchange is on a similar timescale to the NMR experiment, it can lead to the broadening of signals for protons on and near the imidazole ring.[5]
-
Zwitterionic Character: The presence of both an acidic carboxylic acid and a basic imidazole ring can lead to the formation of a zwitterion in solution.[1][2][3] This can result in aggregation and dynamic exchange processes that broaden NMR signals.
-
pH Effects: The protonation state of the molecule can significantly influence the chemical environment of the protons. Small variations in pH can lead to exchange broadening.
Troubleshooting Steps:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the exchange rates and hydrogen bonding, potentially sharpening the signals.[4]
-
Temperature Variation:
-
Heating: Increasing the temperature can accelerate the rate of exchange, leading to a coalescence of broad peaks into sharper, averaged signals.
-
Cooling: Lowering the temperature can slow down the exchange rate, potentially allowing for the observation of distinct signals for different tautomers or conformers.
-
-
pH Adjustment: Adding a drop of D₂O can help identify exchangeable protons (like the carboxylic acid and N-H protons) as their signals will disappear or decrease in intensity.[4] Buffering the NMR sample may also help to stabilize a single protonation state.
Q3: I am observing unexpected fragments in the mass spectrum of my compound. What are the likely fragmentation pathways?
A3: The mass spectrum of this compound is expected to show characteristic fragmentation patterns.
-
Decarboxylation: A prominent fragmentation pathway is the loss of CO₂ (44 Da) from the molecular ion, which is a common fragmentation for carboxylic acids.
-
Imidazole Ring Fragmentation: The imidazole ring can undergo cleavage, leading to the loss of HCN (27 Da) or other small neutral molecules.
-
Pyridine Ring Fragmentation: The pyridine ring can also fragment, though it is generally more stable than the imidazole ring.
Troubleshooting Unexpected Peaks:
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.
-
In-source Fragmentation/Rearrangement: The conditions in the ion source can sometimes induce unexpected fragmentation or rearrangement. Optimizing the source parameters (e.g., cone voltage) can help to minimize this.
-
Impurity: The unexpected peaks may be due to impurities from the synthesis or degradation of the sample. It is advisable to confirm the purity of the sample by another technique, such as HPLC.
Q4: How can I develop a robust HPLC method for purity analysis of this compound?
A4: Developing a reliable HPLC method for this compound requires careful consideration of its physicochemical properties.
-
Column Selection: A C18 column is a good starting point for reversed-phase HPLC.
-
Mobile Phase:
-
Aqueous Component: Use a buffered aqueous solution to control the ionization state of the molecule. Buffers such as phosphate or acetate in the pH range of 3-6 are often suitable.
-
Organic Modifier: Acetonitrile or methanol can be used as the organic modifier.
-
-
pH of the Mobile Phase: The pH of the mobile phase will significantly impact the retention time.
-
At low pH (e.g., 2-3), the carboxylic acid will be protonated, and the molecule will be more retained on a C18 column.
-
At higher pH (e.g., 5-6), the carboxylic acid will be deprotonated, leading to earlier elution.
-
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[6]
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Broad Peaks | Tautomerism, zwitterion formation, aggregation, or sample viscosity. | Change solvent, vary the temperature, or adjust the pH of the sample. |
| Missing COOH Proton Signal | Exchange with residual water or use of a protic deuterated solvent (e.g., D₂O, CD₃OD). | Use an aprotic deuterated solvent like DMSO-d₆. The COOH proton is typically a broad singlet. |
| Complex Aromatic Region | Overlapping signals of the pyridine and imidazole protons. | Use a higher field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion. 2D NMR techniques like COSY and HMBC can help in assigning the signals. |
| Unexpected Signals | Impurities from synthesis (e.g., starting materials, by-products) or residual solvent. | Purify the sample (e.g., by recrystallization or chromatography). Check for common solvent impurities. |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Molecular Ion Peak | The molecule is highly labile and fragments easily in the ion source. | Use a softer ionization technique like ESI or APCI with optimized source parameters (e.g., lower cone voltage or fragmentor voltage). |
| Multiple Charged Species | The molecule has multiple sites that can be protonated or deprotonated. | This is expected for this compound. In positive ion mode, you may see [M+H]⁺ and [M+2H]²⁺. In negative ion mode, you may see [M-H]⁻. |
| Adduct Ion Dominance | High concentration of salts (e.g., Na⁺, K⁺) in the sample or mobile phase. | Use high-purity solvents and reagents. If using an HPLC-MS system, use volatile buffers like ammonium formate or ammonium acetate. |
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic imidazole/pyridine nitrogens and residual silanols on the silica-based column. | Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the basic nitrogens. Use a column with end-capping or a base-deactivated column. Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Variable Retention Times | Unstable pH of the mobile phase, temperature fluctuations. | Use a buffered mobile phase and a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
Experimental Protocols & Methodologies
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Troubleshooting (if broad peaks are observed):
-
Acquire the spectrum at an elevated temperature (e.g., 50 °C, 80 °C) to observe any changes in peak shape.
-
Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to identify exchangeable protons.
-
General Protocol for HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Optimization: Adjust the gradient slope and the pH of the mobile phase to achieve optimal separation and peak shape.
Visualizations
Logical Workflow for Troubleshooting Poor Solubility
Caption: Troubleshooting workflow for solubility issues.
Decision Tree for NMR Peak Broadening
Caption: Decision tree for addressing broad NMR signals.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Zhang, K., Qi, X., & Yuan, B. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1(11), x161635. [Link]
-
Zhang, K., Qi, X., & Yuan, B. (2012). Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o358. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Topics in Heterocyclic Chemistry (Vol. 38, pp. 397-458). Springer. [Link]
-
Gołdyn, M., Skowronek, J., Komasa, A., Bartoszak-Adamska, E., Lewandowska, A., Dega-Szafran, Z., & Cofta, G. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7847-7861. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Patel, et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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- 1. Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Assay Protocols for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for refining your assay protocols. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Understanding the Compound: Physicochemical Properties
Before delving into assay specifics, a foundational understanding of this compound's properties is crucial for robust assay design.
What are the key structural features of this compound?
This compound is a heterocyclic compound featuring a pyridine ring substituted with an imidazole group at the 6-position and a carboxylic acid group at the 2-position.[1][2] The presence of the carboxylic acid and the imidazole ring makes it a polar, ionizable, and zwitterionic compound. These characteristics are critical when considering its solubility and potential interactions in a biological assay system.
How do the physicochemical properties of this compound influence assay development?
The zwitterionic nature of this compound, due to the acidic carboxylic group and the basic imidazole and pyridine nitrogens, significantly impacts its solubility, which is pH-dependent. The aromatic rings also introduce the potential for hydrophobic interactions. Understanding these properties is essential for selecting appropriate buffer systems and anticipating potential non-specific binding in your assays.
II. Assay Development and Optimization: FAQs and Troubleshooting
This section addresses common questions and challenges encountered when developing and optimizing assays involving this compound.
Solubility and Compound Handling
Question: I'm having trouble dissolving this compound. What are the recommended solvents and buffer conditions?
-
Initial Stock Solution: Due to its carboxylic acid moiety, initial stock solutions can often be prepared in dimethyl sulfoxide (DMSO). However, always assess the tolerance of your specific assay to DMSO, as high concentrations can interfere with biological reactions.
-
Aqueous Buffers: For aqueous buffers, the pH will be a critical factor in achieving and maintaining solubility. Given its acidic and basic centers, the compound's net charge will vary with pH. It is advisable to perform a solubility test across a range of pH values relevant to your assay (e.g., pH 6.0 to 8.0). Generally, the solubility of pyridine carboxylic acids can be influenced by buffer concentration and pH.[3][4]
-
Troubleshooting Poor Solubility: If you encounter precipitation upon dilution into your aqueous assay buffer:
-
Adjust pH: Systematically vary the pH of your assay buffer. The solubility may increase at a pH that ensures the carboxylic acid is deprotonated (ionized).
-
Lower Compound Concentration: You may be exceeding the compound's solubility limit in your assay conditions.
-
Include a Co-solvent: If your assay can tolerate it, a small percentage of an organic solvent like ethanol or methanol might improve solubility. However, this must be carefully validated to ensure it doesn't affect your target's activity.
-
Assay Format Selection
Question: What are the most suitable assay formats for screening or characterizing the activity of this compound?
The choice of assay format is dictated by the biological target and the expected mechanism of action of this compound. Common assay types include:
-
Fluorescence-Based Assays: These are widely used in drug discovery for their high sensitivity and real-time monitoring capabilities.[5][6][7] They are particularly useful for studying enzyme inhibitors or activators.[5]
-
Potential Pitfall: Be aware of potential interference from the compound itself. Test for auto-fluorescence by running a control with the compound and all assay components except the biological target.
-
-
Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening (HTS).[8][9] They are often used in enzyme activity assays, such as those measuring ATP consumption.[8][10]
-
Mass Spectrometry (MS)-Based Assays: MS-based assays provide direct and sensitive analysis of the reaction products without the need for modified substrates.[13][14] This can be a significant advantage when dealing with novel targets or when trying to avoid artifacts from labeled substrates.[14]
Table 1: Comparison of Common Assay Formats
| Assay Format | Advantages | Disadvantages | Best For |
| Fluorescence | High sensitivity, real-time kinetics, versatile.[5][6] | Potential for compound interference (auto-fluorescence, quenching). | Enzyme kinetics, inhibitor screening. |
| Luminescence | Very high sensitivity, large signal-to-background ratio, HTS-compatible.[8][9] | Susceptible to interference from compounds that inhibit luciferase.[11][12] | HTS campaigns, cell-based reporter assays. |
| Mass Spectrometry | Label-free, direct detection of substrate and product, high specificity.[13][14][15] | Lower throughput than optical methods, requires specialized equipment. | Target validation, mechanism of action studies. |
Troubleshooting Inconsistent Results
Question: My assay results are showing high variability. What are the common causes and how can I improve reproducibility?
High variability in assay results can stem from several factors.[16][17] A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Assay Variability
Caption: A decision-making process for validating an initial screening hit.
-
Test for Assay Interference: As mentioned, check for auto-fluorescence, light scattering, or direct inhibition of reporter enzymes (e.g., luciferase).
-
Perform an Orthogonal Assay: This is a crucial step. An orthogonal assay measures the same biological endpoint but uses a different technology or principle. [18]For example, if your primary screen was a fluorescence-based enzyme assay, a confirmatory assay could be a label-free mass spectrometry-based assay that directly measures substrate turnover.
-
Generate a Dose-Response Curve: A true "hit" should exhibit a concentration-dependent effect. This will also allow you to determine the potency (e.g., IC50 or EC50) of the compound.
-
Confirm Structural Integrity: Use analytical techniques like HPLC or LC-MS to confirm the purity and identity of the compound.
III. Experimental Protocols
This section provides a general framework for a common experimental workflow.
Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO, followed by a further dilution into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the enzyme and fluorescent substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined during assay development.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or control (e.g., DMSO for negative control, known inhibitor for positive control) to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells.
-
Incubate for a predetermined time at a controlled temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the kinetic data.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
IV. References
-
Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed.
-
Determination of enzyme activities by mass spectrometry – benefits and limitations. Beilstein-Institut.
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse.
-
Mass-spectrometry-based enzyme assays are sensitive and powerful... ResearchGate.
-
Advances in luminescence-based technologies for drug discovery. PMC - NIH.
-
A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts. PubMed Central.
-
Optimizing Assay Development. Biocompare.com.
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
-
Mass spectrometric measurement of enzymatic activities - Miniaturization and application to environmental samples. mediaTUM.
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
-
Chapter 6: Understanding Luminescence Based Screens. Books - The Royal Society of Chemistry.
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
-
Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed - NIH.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
-
Inhibitor bias in luciferase-based luminescence assays. PMC - NIH.
-
Luminescence Assays: Types, Mechanism & Applications. Danaher Life Sciences.
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications.
-
Biochemical assays in drug discovery and development. Celtarys Research.
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioPhorum.
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks.
-
Challenges of HTS in early-stage drug discovery. Axxam SpA.
-
Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - AU.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
A troubleshooting guide to microplate-based assays. BMG LABTECH.
-
Troubleshooting Guide. Phenomenex.
-
Gaining confidence in high-throughput screening. PNAS.
-
Assay Troubleshooting. MB - About.
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography.
-
This compound | 1083402-25-8. ChemicalBook.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.
-
US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
-
EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
-
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid. Sigma-Aldrich.
-
Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. PubMed.
-
6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. PubChemLite.
-
2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem.
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PMC - PubMed Central.
-
6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. PubChemLite.
-
The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed.
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI.
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- 1. This compound | 1083402-25-8 [amp.chemicalbook.com]
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- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. helixchrom.com [helixchrom.com]
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- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Off-Target Effects of Novel Small Molecule Inhibitors
A Guide for Researchers Using 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid and Other Investigational Compounds
Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to assist you in navigating the complexities of experimental work with compounds like this compound, where the biological targets and potential for off-target effects may not be fully characterized. As a Senior Application Scientist, my goal is to provide you with the rationale and practical steps to identify, understand, and mitigate off-target effects, ensuring the integrity and reproducibility of your research.
Off-target effects, where a compound interacts with proteins other than the intended target, are a significant challenge in drug discovery and chemical biology.[1] They can lead to misinterpretation of data, unexpected toxicity, and a failure to translate preclinical findings.[1] This guide provides a structured approach to troubleshooting and validating the activity of your small molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Observations and Unexpected Phenotypes
Question 1: I'm observing a cellular phenotype with this compound that doesn't align with the expected biological pathway of my intended target. How do I begin to troubleshoot this?
Answer: This is a common and important observation when working with novel compounds. An unexpected phenotype is the first clue that off-target effects may be at play. A systematic approach is crucial to dissect the molecular mechanism.
Initial Troubleshooting Workflow:
Caption: Initial workflow for troubleshooting unexpected phenotypes.
Step-by-Step Guidance:
-
Confirm Compound Integrity: Ensure the compound's purity and identity. Degradation or impurities can lead to spurious results. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for this verification.[2]
-
Standardize Experimental Parameters: Inconsistencies in cell density, passage number, or media components can significantly impact results.[3] Maintain a detailed log of all experimental conditions to ensure reproducibility.
-
Perform a Careful Dose-Response: A classic sigmoidal dose-response curve suggests a specific biological interaction. If the curve is unusually steep, narrow, or biphasic, it may indicate off-target effects or toxicity. Use the lowest effective concentration to minimize off-target interactions.[4]
-
Synthesize or Procure a Negative Control: An ideal negative control is a structurally similar analog of your compound that is inactive against the intended target.[1] If the negative control recapitulates the phenotype, it strongly suggests the effect is independent of the intended target. For a novel compound like this compound, where the primary target may be unknown, a structurally related but distinct molecule from the same chemical series could serve as a useful comparator.
Category 2: Confirming Target Engagement in a Cellular Context
Question 2: How can I confirm that this compound is actually entering the cell and binding to any protein target?
Answer: Before you can identify specific off-targets, it's essential to confirm that your compound engages with proteins in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[5][6][7][8]
The Principle of CETSA:
CETSA is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[6][8] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, you can measure the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of your compound indicates a direct binding interaction.[6][7]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Lysate-Based CETSA
This protocol is a starting point and should be optimized for your specific cell type and target of interest.
-
Cell Culture and Lysis:
-
Culture your cells of interest (e.g., a human cancer cell line like SK-HEP-1) to ~80% confluency.[5]
-
Harvest and wash the cells with PBS.
-
Lyse the cells using an appropriate buffer (e.g., Tris-HCl with protease and phosphatase inhibitors) through freeze-thaw cycles or mechanical disruption.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Compound Incubation:
-
Divide the cell lysate into two aliquots: one for the vehicle control (e.g., DMSO) and one for your compound (e.g., 10 µM this compound).
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Thermal Challenge:
-
Aliquot the treated lysates into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of a specific protein in the soluble fraction using Western blotting or other protein detection methods.
-
Plot the band intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and therefore, target engagement.
-
Category 3: Unbiased Identification of Off-Target Proteins
Question 3: CETSA shows my compound is binding to something, but I don't know what. How can I identify the on- and off-targets of this compound in an unbiased manner?
Answer: To identify the full spectrum of protein interactions, you need to employ proteome-wide approaches. Chemical proteomics is a powerful field that enables the unbiased identification of small molecule binding partners in complex biological samples.[9][10]
Key Unbiased Methodologies:
| Technique | Principle | Advantages | Considerations |
| Mass Spectrometry-based CETSA (MS-CETSA / TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[8][9] | Unbiased, proteome-wide, applicable to intact cells.[8] | Requires sophisticated mass spectrometry instrumentation and data analysis expertise. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families.[9][10] | Identifies targets based on enzymatic activity, providing functional information. | Limited to enzyme classes with suitable reactive residues; probe synthesis can be challenging.[9] |
| Compound-Centric Chemical Proteomics (CCCP) | Immobilizes the compound of interest on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate.[9] | Directly identifies binding partners; does not require a functional readout. | Immobilization may alter the compound's binding properties; can enrich for non-specific binders.[9] |
Recommended Workflow for Off-Target Identification:
Caption: Workflow for unbiased off-target identification and validation.
A Note on Kinase Profiling: Many small molecule inhibitors interact with kinases due to the conserved nature of the ATP-binding pocket.[11] If your compound shows any structural similarity to known kinase inhibitors, or if the observed phenotype involves signaling pathways regulated by kinases, it is highly advisable to perform a broad-panel kinase screen. Commercial services offer screening against hundreds of kinases to determine selectivity.[12][13] This can be a cost-effective way to quickly identify likely off-targets.[12]
Conclusion
Investigating a novel compound like this compound requires a rigorous and multi-faceted approach to de-risk findings and ensure that observed biological effects are correctly attributed to their molecular targets. By systematically ruling out experimental artifacts, confirming target engagement, and employing unbiased proteomics to identify off-targets, you can build a comprehensive understanding of your compound's mechanism of action. This diligence is the foundation of robust and translatable scientific discovery.
References
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Semantic Scholar. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
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- 4. caymanchem.com [caymanchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important heterocyclic compound.
I. Synthetic Overview & Key Challenges
The most common and scalable synthetic route to this compound involves a copper-catalyzed N-arylation of imidazole with a 6-halopyridine-2-carboxylate precursor, followed by hydrolysis of the ester. This method, a variation of the Ullmann condensation, is robust but presents several challenges, particularly during scale-up.[1] These challenges include ensuring efficient heat and mass transfer, managing potential side reactions, and developing a scalable purification strategy.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst system for the N-arylation of imidazole with a 6-halopyridine-2-carboxylate?
A1: While traditional Ullmann reactions used stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) source, such as CuI or CuBr, in combination with a ligand.[1][3] The choice of ligand is critical for achieving high yields under milder conditions. Diamine ligands, such as 1,10-phenanthroline, and amino acids, like L-proline, have been shown to be effective in promoting the N-arylation of imidazoles.[4] For this specific transformation, a system of CuI with 1,10-phenanthroline is a highly effective starting point.
Q2: Which solvent and base combination is recommended for this synthesis?
A2: High-boiling polar aprotic solvents are typically employed in Ullmann-type reactions to ensure the solubility of the reactants and to maintain the required reaction temperature.[1] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices.[3][5] The selection of the base is crucial for deprotonating the imidazole and neutralizing the hydrohalic acid byproduct. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[3][4] Cs₂CO₃ is often preferred for its higher solubility and basicity, which can lead to improved reaction rates and yields.
Q3: Is decarboxylation a significant side reaction, and how can it be mitigated?
A3: Yes, decarboxylation of picolinic acids (pyridine-2-carboxylic acids) can be a significant side reaction, especially at elevated temperatures.[6][7] The lone pair of electrons on the pyridine nitrogen can stabilize the intermediate formed upon loss of CO₂, making this process more facile than in other aromatic carboxylic acids.[8] To mitigate this, it is advisable to perform the copper-catalyzed coupling on the ester of 6-chloropicolinic acid (e.g., the methyl or ethyl ester) and then hydrolyze the ester to the carboxylic acid in a separate, final step under milder conditions.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The oxidation of alkylpyridines to pyridine carboxylic acids can be highly exothermic, and on a large scale, this can lead to thermal runaway if not properly controlled.[9] While the Ullmann condensation step is typically less exothermic, careful control of temperature is still necessary. Additionally, many of the solvents used, such as DMF, have associated health risks. It is essential to consult the Safety Data Sheets (SDS) for all reagents and to ensure adequate ventilation and personal protective equipment are used.
III. Detailed Experimental Protocol (Lab Scale)
This protocol describes a two-step synthesis of this compound starting from methyl 6-chloropicolinate and imidazole.
Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)picolinate
Caption: Synthesis of the intermediate ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 6-chloropicolinate | 171.58 | 10.0 | 1.72 g |
| Imidazole | 68.08 | 12.0 | 0.82 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 95 mg |
| 1,10-Phenanthroline | 180.21 | 1.0 | 180 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 6.52 g |
| Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.72 g, 10.0 mmol), imidazole (0.82 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(1H-imidazol-1-yl)picolinate.
Step 2: Hydrolysis to this compound
Caption: Hydrolysis of the ester to the final product.
Procedure:
-
Dissolve the purified methyl 6-(1H-imidazol-1-yl)picolinate in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
IV. Troubleshooting Guide
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. In the synthesis of novel compounds, even with well-defined reaction pathways, the potential for isomeric impurities or unexpected rearrangements necessitates a comprehensive analytical approach. This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid , a heterocyclic compound with potential applications in medicinal chemistry.
To illustrate the subtleties of structural confirmation, we will compare the expected analytical data for our target molecule with the experimental data of a closely related analogue, 6-(1H-1,2,4-triazol-1-yl)picolinic acid . This comparative approach will highlight the unique spectral signatures that allow for definitive structural assignment.
The Importance of Orthogonal Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual atoms and their connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that offer clues about its substructures.
-
Single-Crystal X-ray Diffraction: Offers the most definitive three-dimensional structure of a molecule, provided a suitable crystal can be obtained.
Synthesis Strategy: A Pathway to the Target Molecule
The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group on the pyridine ring by a nucleophile, in this case, the imidazole anion.[1][2]
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
The key to this synthesis is the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the inherent reactivity of halopyridines.[3] The choice of base and solvent is critical to ensure the deprotonation of imidazole and to facilitate the substitution reaction.
Structural Confirmation: A Head-to-Head Comparison
To definitively confirm the structure of our target molecule, we will compare its predicted spectroscopic data with the known data for our chosen comparator, 6-(1H-1,2,4-triazol-1-yl)picolinic acid. The presence of a triazole ring instead of an imidazole ring, while seemingly a small change, will result in distinct and measurable differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for solubility and to avoid interfering signals.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Predicted vs. Experimental NMR Data:
| Compound | ¹H NMR (Predicted/Experimental Chemical Shifts, δ ppm) | ¹³C NMR (Predicted/Experimental Chemical Shifts, δ ppm) |
| This compound (Predicted) | Pyridine-H3: ~8.2-8.4 (d)Pyridine-H4: ~8.0-8.2 (t)Pyridine-H5: ~7.8-8.0 (d)Imidazole-H2': ~8.1-8.3 (s)Imidazole-H4': ~7.5-7.7 (s)Imidazole-H5': ~7.1-7.3 (s)COOH: ~13.0-14.0 (br s) | Pyridine-C2: ~148-150Pyridine-C3: ~124-126Pyridine-C4: ~140-142Pyridine-C5: ~118-120Pyridine-C6: ~150-152COOH: ~165-167Imidazole-C2': ~138-140Imidazole-C4': ~130-132Imidazole-C5': ~117-119 |
| 6-(1H-1,2,4-triazol-1-yl)picolinic acid (Comparator - Literature Values) | Pyridine-H3: 8.35 (d)Pyridine-H4: 8.15 (t)Pyridine-H5: 7.95 (d)Triazole-H3': 9.25 (s)Triazole-H5': 8.20 (s)COOH: 13.5 (br s) | Pyridine-C2: 149.5Pyridine-C3: 125.1Pyridine-C4: 141.2Pyridine-C5: 119.8Pyridine-C6: 151.7COOH: 166.2Triazole-C3': 152.1Triazole-C5': 145.3 |
Note: Predicted values are based on additive rules and analysis of similar structures. Experimental values for the comparator are sourced from publicly available data.
The key differentiating features in the ¹H NMR will be the chemical shifts and number of signals for the azole ring protons. The imidazole ring of the target compound will show three distinct singlets, while the triazole ring of the comparator will only show two. In the ¹³C NMR, the chemical shifts of the azole carbons will also be significantly different, reflecting the different electronic environments.
Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and its fragmentation pattern, which can be used to piece together its structure.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for polar molecules like carboxylic acids.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To gain further structural information, select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation) to observe the daughter ions.
Expected Fragmentation Patterns:
Caption: Predicted key fragments in negative ion ESI-MS.
The molecular ion peak will be the most immediate differentiator. The target molecule, this compound, has a molecular weight of 189.17 g/mol .[4] The comparator, 6-(1H-1,2,4-triazol-1-yl)picolinic acid, has a molecular weight of 190.16 g/mol . This 1-unit mass difference is easily resolved by modern mass spectrometers. Furthermore, the fragmentation patterns, particularly the masses of the respective azolide anions, will provide unequivocal confirmation of the heterocyclic substituent.
The Gold Standard: Single-Crystal X-ray Diffraction
When a high-quality single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. While not always feasible, it remains the ultimate method for structural confirmation.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of a novel compound like this compound is a critical step in the research and development pipeline. By employing a combination of orthogonal analytical techniques and comparing the results to a closely related analogue, researchers can build a robust and self-validating case for the correct structural assignment. The predicted differences in NMR and mass spectra between our target molecule and 6-(1H-1,2,4-triazol-1-yl)picolinic acid are significant and readily detectable, providing a clear pathway for unambiguous characterization. This rigorous approach ensures the integrity of the data and the reliability of any subsequent biological or material science investigations.
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A Comparative Guide to the HIF Prolyl Hydroxylase Inhibitory Activity of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid and its Analogs
Abstract
This guide provides a detailed comparative analysis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid and structurally related compounds as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). We delve into the underlying mechanism of action, present comparative experimental data on enzymatic and cellular activity, and discuss the critical structure-activity relationships (SAR) that govern potency. Furthermore, this document furnishes detailed, field-proven protocols for the key assays used to evaluate these inhibitors, offering researchers a robust framework for their own investigations.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway as a Therapeutic Target
The ability of cells to sense and adapt to changes in oxygen availability is fundamental for survival. The Hypoxia-Inducible Factor (HIF) transcription factor is the master regulator of this process.[1] HIF is a heterodimer composed of an oxygen-labile α subunit (HIF-α) and a constitutively stable β subunit (HIF-β).[2] Under normal oxygen conditions (normoxia), a family of 2-oxoglutarate (2-OG) dependent dioxygenases, known as HIF Prolyl Hydroxylases (PHDs), hydroxylate specific proline residues on the HIF-α subunit.[3][4] This hydroxylation event is a signal for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and rapid proteasomal degradation of HIF-α.[1][4]
Conversely, under low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their co-substrate, O₂. This allows HIF-α to escape degradation, accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[1][5]
Pharmacological inhibition of PHDs mimics the hypoxic state by stabilizing HIF-α, even under normoxic conditions.[2] This has significant therapeutic potential for conditions such as renal anemia, where stimulating endogenous EPO production is desirable.[2][5] Small molecule PHD inhibitors that achieve this have become a major focus of drug discovery.[3][6]
The Pyridine-2-Carboxylic Acid Scaffold in PHD Inhibition
A prominent class of PHD inhibitors is based on the pyridine-2-carboxylic acid scaffold.[7][8] These molecules are designed as structural mimics of the PHD co-substrate, 2-oxoglutarate (2-OG). The core mechanism involves a bidentate chelation of the catalytic, non-heme Fe(II) ion in the active site of the PHD enzyme via the pyridine nitrogen and the carboxylate group.[9] This coordination occupies the binding site of 2-OG and prevents the catalytic cycle from proceeding, thereby inhibiting the hydroxylation of HIF-α.
The subject of this guide, This compound , exemplifies this class. Its structure features the critical pyridine-2-carboxylate moiety for iron chelation. The substituent at the 6-position—in this case, an imidazole ring—is crucial for defining the compound's potency and selectivity, as it interacts with specific amino acid residues within the enzyme's active site pocket.[6]
Comparative Analysis of Biological Activity
To understand the efficacy of this compound, it is essential to compare its activity with structurally related analogs. The potency of these compounds is typically assessed through two primary means:
-
Enzymatic Assays: Measuring the direct inhibition of a purified PHD isoform (most commonly PHD2, the primary regulator of HIF-α in most cells) and reported as an IC₅₀ value (the concentration required for 50% inhibition).[4]
-
Cell-Based Assays: Measuring the downstream consequences of PHD inhibition in a cellular context, such as the stabilization of HIF-1α or the transcriptional activation of a reporter gene, reported as an EC₅₀ value (the concentration required for 50% of the maximal effect).[10]
Below is a comparative summary of data synthesized from publicly available research on compounds sharing the core pyridine-2-carboxylic acid scaffold but with variations in the 6-position substituent.
Table 1: Comparative Activity of Pyridine-2-Carboxylic Acid-Based PHD Inhibitors
| Compound ID | Structure | PHD2 IC₅₀ (nM) | Cellular HRE EC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| A | This compound | Data not publicly available | Data not publicly available | Imidazole at C6 | - |
| B | Imidazo[1,2-a]pyridine derivative | 20 - 50 | ~1000 | Fused imidazopyridine ring system | [6][9] |
| C | Triazolopyridine derivative | < 10 | ~500 | Fused triazolopyridine ring system | [2] |
| D | Pyrazolopyridine derivative | 10 - 30 | ~800 | Fused pyrazolopyridine ring system | [9] |
| E | Phenyl-pyridine-2-carboxylic acid derivative | > 1000 (as cell cycle inhibitor) | N/A | Phenyl group at C6 (different target) |[11] |
Note: The data above are approximate values compiled from multiple sources for representative compounds of each class and are intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
From the comparative data, several key SAR trends emerge:
-
Fused Ring Systems: Compounds with fused heterocyclic ring systems (B, C, D) generally exhibit potent PHD2 inhibition.[2][9] The planarity and extended π-system of these fused rings likely facilitate favorable stacking interactions with aromatic residues, such as Tyr310, in the PHD2 active site.[2]
-
Nitrogen-Rich Heterocycles: The presence of nitrogen-rich heterocycles like triazoles and pyrazoles often correlates with high potency. The specific arrangement of nitrogen atoms can influence the electronics and hydrogen bonding capabilities of the molecule, fine-tuning its interaction with the active site.
-
Target Specificity: The nature of the C6 substituent dramatically influences biological activity. While imidazole-containing structures are potent PHD inhibitors, a simple phenyl group at the same position can lead to a complete change in target, resulting in compounds with antiproliferative, cell-cycle inhibitory activity instead.[11] This highlights the exquisite sensitivity of molecular recognition within this chemical space.
Experimental Methodologies for Assessing PHD Inhibitor Activity
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays in the evaluation of PHD inhibitors.
Protocol 4.1: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This homogenous proximity assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by the PHD2 enzyme.[12]
Causality: The choice of an in vitro enzymatic assay is to directly quantify the interaction between the inhibitor and the purified target protein, independent of cellular factors like membrane permeability or metabolic degradation. This provides a clean measure of intrinsic potency (IC₅₀).
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human PHD2 enzyme, a biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), and necessary co-factors (Fe(II), ascorbate, 2-oxoglutarate).
-
Inhibitor Addition: Add the test compound (e.g., this compound) across a range of concentrations (e.g., 10-point serial dilution). Include DMSO as a negative control.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a detection mixture containing Streptavidin-coated Donor beads, a specific anti-hydroxyprolyl-HIF-1α antibody, and Protein A-conjugated Acceptor beads.[12]
-
Signal Reading: Incubate in the dark for 60 minutes. When the biotinylated peptide is hydroxylated, the antibody binds, bringing the Donor and Acceptor beads into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in light emission at 520-620 nm. Read the plate on a suitable plate reader.
-
Data Analysis: The signal is inversely proportional to inhibitor activity. Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular HIF-1α Stabilization Assay (Western Blot)
This assay visualizes the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.[10]
Causality: This cell-based assay validates that the compound can penetrate the cell membrane and engage its target in a physiological context, leading to the expected downstream stabilization of its substrate, HIF-1α.
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa, U2OS, or Hep3B) and allow cells to adhere overnight.[10]
-
Compound Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., DMOG).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α. After washing, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate for HRP and detect the light emission using an imaging system. Also, probe for a loading control protein (e.g., β-actin) to normalize the results.
-
Analysis: Quantify the band intensity for HIF-1α relative to the loading control to determine the dose-dependent increase in protein stabilization.
Protocol 4.3: HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter)
This assay quantifies the functional activity of the stabilized HIF-1 complex by measuring the expression of a reporter gene under the control of an HRE promoter.[12][13]
Causality: This functional assay confirms that the stabilized HIF-1α is not only present but is also transcriptionally active, which is the ultimate goal of PHD inhibition for therapeutic effect. It provides a quantitative measure of the compound's cellular potency (EC₅₀).
Methodology:
-
Transfection: Transfect cells (e.g., HT1080) with a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple HRE copies.[10][12] A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the transfected cells with the PHD inhibitor across a range of concentrations for an extended period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells and lyse them using the buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer after adding the respective substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value.
Discussion and Future Perspectives
The 6-substituted pyridine-2-carboxylic acid scaffold is a validated and highly fruitful starting point for the development of potent PHD inhibitors. The comparative analysis demonstrates that while the core scaffold is responsible for the fundamental mechanism of iron chelation, the substituent at the C6 position is a critical determinant of potency and selectivity. Fused heterocyclic systems, such as those found in imidazo[1,2-a]pyridines and triazolopyridines, appear to offer superior potency compared to simpler, non-fused substituents.[2][9]
For researchers working with this compound, the key challenge will be to benchmark its activity against these highly potent analogs. Future work should focus not only on potency against PHD2 but also on isoform selectivity (PHD1/PHD2/PHD3), as differential inhibition of these isoforms may lead to distinct therapeutic profiles and side effects.[2][13] Furthermore, optimizing for pharmacokinetic properties such as oral bioavailability and metabolic stability is a critical next step for any promising lead compound in this class.[14]
Conclusion
This compound belongs to a well-established and powerful class of HIF prolyl hydroxylase inhibitors. Its activity is rooted in the bidentate chelation of the active site iron, a mechanism shared by numerous potent analogs. Comparative analysis reveals that modifications at the 6-position of the pyridine ring are pivotal for achieving high potency, with fused heterocyclic systems often demonstrating superior performance. The experimental protocols provided herein offer a comprehensive and validated framework for researchers to accurately quantify the enzymatic and cellular activity of this compound and its future derivatives, paving the way for the development of next-generation therapeutics targeting the HIF pathway.
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- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. One such scaffold of significant interest is 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a molecule with potential applications in medicinal chemistry. This guide provides an in-depth, objective comparison of two prominent synthetic routes for this target molecule: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Drawing upon established chemical principles and field-proven insights, we will dissect these methodologies, offering detailed experimental protocols, comparative data, and expert analysis to inform your synthetic strategy.
Introduction: The Significance of Imidazolyl-Picolinic Acids
The fusion of an imidazole ring with a picolinic acid backbone creates a scaffold with a rich electronic landscape and multiple points for molecular interaction, making it a valuable asset in the design of novel therapeutic agents. The nitrogen atoms of the imidazole and pyridine rings can act as hydrogen bond acceptors or donors, while the carboxylic acid provides a key site for derivatization or interaction with biological targets. The validation of a robust and scalable synthetic route is the first critical step in unlocking the potential of this molecular framework.
Comparative Analysis of Synthetic Routes
The synthesis of this compound fundamentally involves the formation of a C-N bond between the imidazole and pyridine rings. Two of the most powerful and versatile methods for achieving such aryl aminations are the Buchwald-Hartwig and Ullmann cross-coupling reactions. While both can yield the desired product, they differ significantly in their catalytic systems, reaction conditions, and substrate scope, each presenting a unique set of advantages and challenges.
A practical and often high-yielding approach for the synthesis of the target carboxylic acid involves a two-step sequence:
-
Cross-coupling: N-arylation of imidazole with a suitable 6-halopyridine-2-carboxylate ester (e.g., methyl or ethyl ester). The ester functionality is generally more stable under the conditions of many cross-coupling reactions than a free carboxylic acid.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This guide will focus on the comparative validation of the initial, and most critical, cross-coupling step.
Route 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and generally high yields under relatively mild conditions.[1] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide.[2][3]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, crucial step is reductive elimination, which forges the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical, as it influences the stability of the catalytic species and the rates of oxidative addition and reductive elimination.[4] Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Materials:
-
Methyl 6-chloropicolinate (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add methyl 6-chloropicolinate, imidazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.
Step 2: Hydrolysis to this compound
Materials:
-
Methyl 6-(1H-Imidazol-1-yl)picolinate (1.0 equiv)
-
Lithium hydroxide (LiOH, 2.0-3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~4-5 with 1 M HCl.
-
The product may precipitate upon acidification and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the collected solid or the organic extracts to yield the final product.
Route 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst. [5]While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. [2]
Mechanistic Rationale
The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction likely proceeds through the formation of a copper-amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the desired product and regenerates the active Cu(I) catalyst. Ligands, such as diamines or phenanthrolines, are crucial for stabilizing the copper species and facilitating the catalytic cycle.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Proposed Experimental Protocol: Ullmann Route
This protocol is a representative procedure based on modern Ullmann-type couplings of N-heterocycles.
Step 1: Synthesis of Methyl 6-(1H-Imidazol-1-yl)picolinate
Caption: Experimental workflow for the Ullmann synthesis.
Materials:
-
Methyl 6-bromopicolinate (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add methyl 6-bromopicolinate, imidazole, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO.
-
Seal the vial and heat the mixture to 90-120 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Hydrolysis
The hydrolysis of the ester to the carboxylic acid would follow the same procedure as described for the Buchwald-Hartwig route.
Performance Comparison
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) |
| Ligand | Bulky phosphines (e.g., Xantphos) | Diamines, amino acids (e.g., L-proline) |
| Typical Solvents | Ethers (Dioxane, THF), Toluene | Polar aprotic (DMSO, DMF) |
| Reaction Temperature | Generally milder (80-120 °C) | Often higher (90-150 °C), though modern methods allow for milder conditions. [2] |
| Reaction Time | Typically shorter (12-24 h) | Can be longer (24-48 h) |
| Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and less expensive) |
| Substrate Scope | Generally broader, more functional group tolerance | Can be more limited, though modern ligands have expanded the scope. |
| Yield | Often high to excellent | Can be variable, but good to high yields are achievable with optimized conditions. |
| Toxicity | Palladium has moderate toxicity. | Copper has lower toxicity than palladium. |
Trustworthiness: A Self-Validating System
The reliability of any synthetic protocol hinges on its self-validating nature. This is achieved through rigorous in-process controls and comprehensive characterization of intermediates and the final product.
-
Reaction Monitoring: At each stage, the reaction progress should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and the detection of any significant side products.
-
Intermediate Characterization: The isolated ester intermediate from either route should be thoroughly characterized to confirm its identity and purity before proceeding to the hydrolysis step. This includes:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.
-
Mass Spectrometry: To verify the molecular weight.
-
-
Final Product Validation: The final this compound must be rigorously characterized to confirm its structure and purity.
Expected Characterization Data
Methyl 6-(1H-Imidazol-1-yl)picolinate:
-
¹H NMR: Expect signals for the three pyridine protons (as doublets or triplets), three imidazole protons (as singlets or doublets), and a singlet for the methyl ester protons.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the pyridine and imidazole rings, as well as the carbonyl carbon of the ester.
-
Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion.
This compound:
-
¹H NMR: Similar to the ester, but with the absence of the methyl ester singlet and the presence of a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).
-
¹³C NMR: Similar to the ester, with a slight shift in the carbonyl carbon resonance.
-
Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion.
-
Mass Spec (ESI-): Expect to observe the [M-H]⁻ ion.
Expertise & Experience: Navigating Potential Challenges
As with any synthetic procedure, challenges may arise. A seasoned scientist anticipates these and devises strategies to mitigate them.
-
Buchwald-Hartwig Route:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring anhydrous conditions and a nitrogen atmosphere is crucial.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material or dimerization of the aryl halide. Careful selection of the ligand and base can minimize these.
-
Purification: Removal of the palladium catalyst from the final product can be challenging. Treatment with activated carbon or specialized scavengers may be necessary.
-
-
Ullmann Route:
-
Reaction Rate: Ullmann reactions can be sluggish. The choice of ligand is critical to accelerate the reaction.
-
Solubility: The use of a polar aprotic solvent like DMSO is often necessary to solubilize the reactants, which can complicate workup.
-
Stoichiometry: Precise control of the stoichiometry of the reactants and reagents is important for optimal results.
-
-
Hydrolysis Step:
-
Incomplete Reaction: If the reaction stalls, gentle heating or the addition of more base may be required.
-
Product Isolation: The carboxylic acid product may be amphiphilic, making extraction difficult. Careful adjustment of the pH and the use of appropriate extraction solvents are key.
-
Conclusion and Recommendation
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and powerful strategies for the synthesis of this compound.
-
The Buchwald-Hartwig amination is generally favored for its broader substrate scope, milder reaction conditions, and often higher yields. For laboratory-scale synthesis and rapid analogue generation, this would be the recommended starting point, despite the higher cost of the palladium catalyst.
-
The Ullmann condensation offers a more cost-effective and environmentally benign alternative due to the use of a copper catalyst. For large-scale synthesis where cost is a major driver, optimization of a modern Ullmann protocol could be highly advantageous.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, cost, timeline, and available resources. This guide provides the foundational knowledge and practical protocols to enable an informed decision and successful execution of the synthesis of this valuable heterocyclic building block.
References
-
Organic Syntheses. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(25), 7421–7428.
-
Wikipedia. Goldberg reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(3), 735-741.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubChem. 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. [Link]
-
National Institute of Standards and Technology. 1H-Imidazole. [Link]
Sources
Comparative Analysis of Biological Activity in 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid Isomers: A Research Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the nuanced relationship between a molecule's structure and its biological function is a central theme. Even subtle changes in isomeric configuration can lead to profound differences in efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the comparative biological activities of the isomers of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid.
This compound belongs to the picolinate family, known for its metal-chelating properties, a feature that often underpins its biological activity. The core structure, a pyridine-2-carboxylic acid scaffold linked to an imidazole ring, is found in molecules that target a range of enzymes, particularly metalloenzymes. A notable example is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses. The picolinate scaffold can effectively interact with the heme iron in the active site of IDO1, leading to enzymatic inhibition.
Given this context, this guide will focus on a hypothetical, yet scientifically grounded, comparison of the positional isomers of imidazolyl-pyridine-2-carboxylic acids, with a primary focus on their potential as IDO1 inhibitors. We will explore the underlying principles of structure-activity relationships (SAR) and provide detailed experimental protocols to validate these hypotheses.
Isomeric Landscape and Predicted Structure-Activity Relationships
The primary isomers of interest involve the attachment point of the imidazole ring to the pyridine-2-carboxylic acid backbone. While the prompt specifies the 6-position, a comprehensive study would also consider isomers where the imidazole is at the 3-, 4-, or 5-position. The relative positioning of the nitrogen-containing imidazole ring and the carboxylic acid group dictates the molecule's three-dimensional shape, electronic distribution, and, crucially, its ability to bind to a target protein.
Hypothesized SAR:
-
Chelating Motif: The nitrogen atom of the pyridine ring and the oxygen from the adjacent carboxylic acid form a bidentate chelation site. This motif is critical for binding to the heme iron in enzymes like IDO1.
-
Imidazole Positioning: The position of the imidazole ring significantly influences the molecule's interaction with amino acid residues in the enzyme's active site. For instance, in the IDO1 active site, the substituent at the 6-position of the pyridine ring may interact with a specific hydrophobic pocket. An isomer with the imidazole at the 4-position, for example, would project into a different region of the active site, likely resulting in a different binding affinity and inhibitory potency.
-
Electronic Effects: The electron-withdrawing or -donating properties of the imidazole ring can influence the acidity of the carboxylic acid and the overall electron density of the pyridine ring, which can fine-tune the strength of the coordination bond with the metal center of the target enzyme.
The following diagram illustrates the logical workflow for a comparative study of these isomers.
Caption: Workflow for comparative analysis of imidazolyl-pyridine-2-carboxylic acid isomers.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of each isomer, a series of well-controlled in vitro assays is required. The following protocols are standard in the field for evaluating potential IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of the isomeric compounds to inhibit the enzymatic activity of purified recombinant IDO1. The enzyme's activity is monitored by measuring the production of N-formylkynurenine from the substrate L-tryptophan.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in assay buffer to the desired concentration (e.g., 50 nM).
-
Substrate Solution: L-tryptophan diluted in assay buffer to a final concentration of 200 µM.
-
Test Compounds: Prepare a stock solution of each isomer in DMSO (e.g., 10 mM) and create a serial dilution series.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a 96-well plate.
-
Add 1 µL of the test compound dilutions (or DMSO for control wells) to the respective wells.
-
Incubate the plate at 25°C for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 25°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 321 nm, which corresponds to the kynurenine product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based IDO1 Activity Assay
This assay measures the inhibitory activity of the compounds in a more physiologically relevant cellular context. Human cancer cell lines that can be induced to express IDO1 (e.g., HeLa or SW-480) are commonly used.
Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with human interferon-gamma (hIFN-γ) at a concentration of 50 ng/mL for 24-48 hours.
-
-
Compound Treatment and Kynurenine Measurement:
-
Remove the culture medium and replace it with fresh medium containing the serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add an equal volume of 6.1 N TCA to the supernatant, vortex, and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Measure the absorbance at 490 nm.
-
Quantify the kynurenine concentration using a standard curve.
-
-
Data Analysis:
-
Determine the cellular IC50 values by plotting the percentage of inhibition of kynurenine production against the compound concentration.
-
Comparative Data Summary
The data obtained from the aforementioned assays should be compiled into a clear and concise table to facilitate a direct comparison of the isomers.
| Isomer | Target | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| 6-(1H-Imidazol-1-yl) | IDO1 | Enzymatic | Experimental Value | Experimental Value | Calculated Value |
| 5-(1H-Imidazol-1-yl) | IDO1 | Enzymatic | Experimental Value | Experimental Value | Calculated Value |
| 4-(1H-Imidazol-1-yl) | IDO1 | Enzymatic | Experimental Value | Experimental Value | Calculated Value |
| 3-(1H-Imidazol-1-yl) | IDO1 | Enzymatic | Experimental Value | Experimental Value | Calculated Value |
| 6-(1H-Imidazol-1-yl) | IDO1 | Cell-Based | Experimental Value | Experimental Value | Calculated Value |
| 5-(1H-Imidazol-1-yl) | IDO1 | Cell-Based | Experimental Value | Experimental Value | Calculated Value |
| 4-(1H-Imidazol-1-yl) | IDO1 | Cell-Based | Experimental Value | Experimental Value | Calculated Value |
| 3-(1H-Imidazol-1-yl) | IDO1 | Cell-Based | Experimental Value | Experimental Value | Calculated Value |
Mechanistic Insights and Signaling Pathways
The inhibition of IDO1 has significant downstream effects on the immune system. IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This depletion of local tryptophan and the accumulation of kynurenine metabolites suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), leading to an immunosuppressive tumor microenvironment. By inhibiting IDO1, the isomers of this compound can potentially reverse this immunosuppression and restore anti-tumor immunity.
The following diagram illustrates the IDO1 signaling pathway and the proposed mechanism of action for these inhibitors.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
In the landscape of pharmaceutical development, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a heterocyclic molecule with significant potential as a building block in medicinal chemistry, requires robust analytical methods to ensure its quality, purity, and stability throughout the drug development lifecycle. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices and validation processes. The methodologies described herein are designed to be self-validating systems, grounded in the principles of scientific integrity and authoritative regulatory guidelines.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is essential to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1][2][3] The objective of method validation is to demonstrate that an analytical procedure consistently and reliably measures the analyte of interest.[3] The upcoming ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle approach to analytical procedures, integrating development and validation for more robust methods.[4][5][6][7]
Cross-validation, a key component of this lifecycle, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[8] This is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[9][10][11][12]
Analytical Techniques Under Comparison
For a compound like this compound, with its chromophoric pyridine and imidazole rings, two analytical techniques stand out for their applicability: HPLC-UV for its robustness and widespread availability, and LC-MS/MS for its superior sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, ideal for assessing the purity and quantifying the concentration of APIs and their impurities.[13] The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase column (e.g., C18) is typically employed. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for detecting trace-level impurities. The mass spectrometer measures the mass-to-charge ratio of ions, providing structural information and enabling highly specific quantification. For carboxylic acids, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity.[14][15][16][17]
Cross-Validation Study Design
The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound should be conducted in accordance with a pre-approved protocol that outlines the objectives, methodologies, and acceptance criteria.[7][10]
Caption: Workflow for the cross-validation of analytical methods.
The core of the cross-validation study involves analyzing identical sets of samples using both the HPLC-UV and LC-MS/MS methods and comparing the results against predefined acceptance criteria based on ICH guidelines.[1][8]
Validation Parameters for Comparison
The following validation parameters are critical for a comprehensive cross-validation study:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution to cover the expected concentration range for both HPLC-UV and LC-MS/MS analysis.
-
Sample Preparation: Prepare samples of the drug substance or formulation by dissolving a known quantity in the chosen solvent to achieve a concentration within the validated range of the analytical methods.
HPLC-UV Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
LC-MS/MS Method
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| To be determined by infusion of the standard |
Comparative Data Summary
The following tables present hypothetical but realistic data from a cross-validation study of the two methods.
Table 1: Linearity and Range
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | ≥ 0.999 |
| LC-MS/MS | 0.001 - 1 | ≥ 0.998 |
Table 2: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1 (LOQ) | 98.5 - 101.2 | ≤ 2.0 |
| 50 | 99.1 - 100.8 | ≤ 1.5 | |
| 100 | 98.9 - 101.0 | ≤ 1.0 | |
| LC-MS/MS | 0.001 (LOQ) | 95.3 - 104.5 | ≤ 15.0 |
| 0.5 | 98.2 - 101.9 | ≤ 5.0 | |
| 1 | 99.0 - 100.5 | ≤ 3.0 |
Table 3: Sensitivity (LOD and LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.3 | 1 |
| LC-MS/MS | 0.0003 | 0.001 |
Interpretation of Results and Method Selection
The results of the cross-validation study demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for the analysis of this compound, but for different applications.
-
The HPLC-UV method exhibits excellent linearity, accuracy, and precision over a concentration range suitable for the analysis of the bulk drug substance and formulated products. Its robustness and the widespread availability of the instrumentation make it an ideal choice for routine quality control testing.
-
The LC-MS/MS method offers significantly higher sensitivity, with LOD and LOQ values approximately 1000 times lower than the HPLC-UV method. This makes it the preferred method for the analysis of trace-level impurities, degradation products, and for bioanalytical studies where low concentrations are expected.
The decision of which method to employ will depend on the specific requirements of the analysis. For routine purity and assay determination of the API, the HPLC-UV method is sufficient and cost-effective. For applications requiring higher sensitivity, such as the analysis of metabolites in biological matrices or the detection of trace impurities, the LC-MS/MS method is indispensable.
Caption: Decision tree for analytical method selection.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development that ensures data integrity and comparability across different analytical platforms. This guide has outlined a comprehensive approach to the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. By adhering to regulatory guidelines and employing a systematic, science-driven approach, researchers can confidently select the most appropriate analytical method for their specific needs, ensuring the quality and safety of pharmaceutical products.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid Analogs: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
Herein, we present a forward-looking guide to the structure-activity relationship (SAR) of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid analogs. In the absence of extensive published data on this specific scaffold, this guide synthesizes insights from closely related heterocyclic compounds to propose a strategic approach for its exploration as a potentially valuable pharmacophore in drug discovery.
The this compound core is a compelling starting point for medicinal chemistry campaigns. The pyridine-2-carboxylic acid moiety is a well-established chelating group and a common feature in a variety of enzyme inhibitors.[1][2] The imidazole ring, a versatile heterocyclic motif, is a key component in numerous approved drugs, often serving as a hydrogen bond donor/acceptor or a lipophilic linker.[3] The combination of these two fragments in a single scaffold offers a unique three-dimensional arrangement of functionalities ripe for optimization.
Proposed SAR Exploration of the this compound Scaffold
Based on SAR trends observed in related pyridine and imidazole-containing compounds, we propose a systematic exploration of the chemical space around this core structure. The primary points of diversification are the pyridine ring, the imidazole ring, and the carboxylic acid group.
Diagram of Proposed SAR Exploration
Sources
comparing the efficacy of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid in different cell lines
An In-Depth Technical Guide to Comparing the Efficacy of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid in Different Cell Lines
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound across various cell lines. While direct, peer-reviewed data on this specific molecule is emerging, its structural components—an imidazole ring and a pyridine-2-carboxylic acid moiety—are characteristic of a class of compounds known to exhibit potent anti-cancer properties, particularly as enzyme inhibitors.[1][2] This guide will, therefore, be grounded in the established mechanisms of structurally related compounds, such as imidazo[1,2-a]pyridine derivatives, and provide the robust experimental blueprints necessary to generate high-quality, reproducible data for this specific agent.
We will proceed under the well-supported hypothesis that this compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion.[3][4] This guide will also present alternative compounds for comparative analysis and detail the essential protocols to rigorously test this hypothesis.
The Scientific Rationale: Targeting the IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[4] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or associated immune cells creates a profoundly immunosuppressive landscape through two primary mechanisms:[3][5]
-
Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation and activation of effector T cells, which are critical for anti-tumor immunity.[3]
-
Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the immune response.[3][6]
By inhibiting IDO1, a compound like this compound can theoretically restore the anti-tumor immune response, making it a highly attractive target for cancer immunotherapy, especially in combination with other treatments like checkpoint inhibitors.[4][7]
Below is a diagram illustrating the central role of IDO1 in tumor immune evasion.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for critical choices.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [8]The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase and do not become over-confluent by the end of the assay, which would confound the results. [8] * Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound, Epacadostat, and other comparators in complete culture medium. A typical concentration range might be 0.1 nM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [9] * Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or a 0.01 M HCl solution in 10% SDS) to each well. [10] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. * Measure the absorbance at 570 nm (or 540 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Principle: This method assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer of cells. The rate at which cells migrate to close the gap is monitored over time, providing a measure of cell motility. [11][12] Methodology:
-
Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will form a fully confluent monolayer within 24 hours. [12] * Incubate at 37°C, 5% CO₂.
-
-
Creating the Wound:
-
Once confluent, gently create a straight scratch across the center of the monolayer using a sterile p200 pipette tip. [11] * Causality: Apply consistent pressure and speed to ensure the wound width is as uniform as possible across all wells. Using a guide or ruler can aid reproducibility. [11] * Gently wash the wells twice with sterile PBS to remove detached cells and debris. [12]
-
-
Treatment and Imaging:
-
Replace the PBS with fresh, low-serum medium (e.g., 1-2% FBS) containing the desired concentration of the test compound or vehicle control.
-
Causality: Low-serum medium is used to minimize cell proliferation, ensuring that gap closure is primarily due to migration. [12] * Immediately place the plate on a microscope stage (preferably within a live-cell imaging incubator) and capture the first image (T=0). Use phase-contrast microscopy.
-
Mark reference points on the plate to ensure the same field of view is imaged at each time point. [11] * Acquire images at regular intervals (e.g., every 4, 8, or 12 hours) until the gap in the control wells is nearly closed (typically 24-48 hours). [13]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition: (% Closure) = [(Area_T0 - Area_Tx) / Area_T0] * 100.
-
Plot the % Closure against time for each compound concentration to compare migration rates.
-
Protocol 3: Transwell Migration Assay
Principle: Also known as the Boyden chamber assay, this technique measures the chemotactic ability of individual cells to migrate through a porous membrane towards a chemoattractant. [14][15]It can be adapted to an invasion assay by coating the membrane with an extracellular matrix (ECM) layer like Matrigel. [16] Methodology:
-
Chamber Preparation:
-
Use Transwell inserts with a suitable pore size (e.g., 8 µm for most cancer cells). [15] * Rehydrate the insert membranes by adding warm, serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Serum-starve the cells for 12-24 hours before the assay.
-
Causality: Serum-starvation increases the cells' sensitivity to the chemoattractant gradient, leading to a more robust migratory response. [17] * Trypsinize and resuspend the cells in serum-free medium at a concentration of 1x10⁵ to 1x10⁶ cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium.
-
Add 600-700 µL of complete medium (containing 10% FBS or another chemoattractant) to the lower chamber of a 24-well plate.
-
Add 100-200 µL of the cell suspension in serum-free medium, containing the test compound or vehicle, to the upper chamber (the Transwell insert).
-
Carefully place the insert into the well, avoiding air bubbles.
-
-
Incubation and Processing:
-
Incubate the plate at 37°C, 5% CO₂ for a period determined by the cell type's motility (e.g., 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. [17] * Causality: This step is crucial to ensure that only cells that have actively migrated through the pores are counted.
-
-
Fixation, Staining, and Quantification:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20-30 minutes. [18] * Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Count the stained cells in several predefined fields of view using a light microscope.
-
Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured with a plate reader for a more high-throughput quantification. [17]
-
Summary and Future Directions
This guide provides a foundational strategy for evaluating the efficacy of this compound. By systematically assessing its effects on cell viability and migration across a panel of relevant cancer cell lines and benchmarking its performance against known IDO1 inhibitors, researchers can generate a comprehensive efficacy profile.
Positive results from these assays—specifically, low-micromolar or nanomolar IC₅₀ values in cytotoxicity and migration assays, coupled with a confirmed reduction in kynurenine production in an IDO1-expressing cell line—would provide strong evidence for its therapeutic potential. Subsequent experiments should include T-cell co-culture assays to demonstrate functional immune rescue and in vivo studies in mouse tumor models to validate its efficacy in a complex biological system.
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Protocol adapted from Martinotti, Ranzato. Scratch Assay protocol. [Link]
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PubMed. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel IDO1 Inhibitors: A Comparative Analysis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid Against Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel immuno-oncology agents. Herein, we propose a benchmark study for a novel compound, 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid (hereafter referred to as Compound X ), a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its potential performance with established inhibitors, Epacadostat and Linrodostat, and provide the detailed experimental methodologies required to generate robust, publication-quality data.
Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology
The kynurenine pathway of tryptophan metabolism has emerged as a critical axis of tumor-mediated immune evasion.[1][2][3] Two key enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), catalyze the first and rate-limiting step of this pathway: the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[4][5][6] Within the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and antigen-presenting cells leads to two profound immunosuppressive consequences:
-
Tryptophan Depletion: The local scarcity of tryptophan arrests the proliferation of effector T-cells, which are essential for anti-tumor immunity.[7][8][9]
-
Kynurenine Accumulation: The resulting metabolite, kynurenine, and its downstream derivatives actively promote the differentiation and function of regulatory T-cells (Tregs) while inducing apoptosis in effector T-cells.[7][10]
This dual mechanism allows cancer cells to escape immune surveillance, contributing to tumor progression and resistance to therapies.[3][11] Consequently, the pharmacological inhibition of IDO1 is a highly pursued therapeutic strategy aimed at restoring anti-tumor immunity.[8][9][12] While early clinical trials combining IDO1 inhibitors with checkpoint blockade yielded mixed results, the rationale for targeting this pathway remains strong, driving the development of next-generation inhibitors with improved potency and selectivity.[13][14] This guide focuses on establishing a rigorous preclinical evaluation of Compound X , a novel small molecule designed with structural motifs common to potent enzyme inhibitors, against leading clinical candidates.
The IDO1 Signaling Pathway: Mechanism of Immune Suppression
Understanding the biochemical cascade initiated by IDO1 is fundamental to designing and interpreting inhibition studies. IDO1 expression is often low under normal physiological conditions but is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is frequently present in the TME.[9][15]
The pathway can be visualized as follows:
Comparative Analysis of Benchmark IDO1 Inhibitors
A successful benchmark study requires comparison against well-characterized inhibitors. We have selected two prominent examples that have undergone extensive clinical investigation:
-
Epacadostat (INCB024360): A potent and selective oral inhibitor of IDO1.[13][16][17] It competitively blocks the enzyme and shows high selectivity over IDO2 and TDO.[13][17]
-
Linrodostat (BMS-986205): A highly potent, irreversible oral inhibitor of IDO1.[18][19] It has demonstrated significant and sustained reduction of kynurenine in clinical studies.[20][21]
The following table summarizes their reported inhibitory potencies, providing a quantitative baseline for evaluating Compound X.
| Inhibitor | Target(s) | Mechanism | Cellular IC50 (IDO1) | Selectivity Profile |
| Compound X | IDO1 (putative) | To be determined | To be determined | To be determined |
| Epacadostat | IDO1 | Competitive | ~10-72 nM[16][17] | Highly selective vs. IDO2/TDO[13][17] |
| Linrodostat | IDO1 | Irreversible | ~1.1-1.7 nM[18][19] | Highly selective vs. TDO (>2000 nM)[19] |
Note: IC50 values can vary based on cell line and assay conditions. The values presented are representative figures from published data.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This section provides a detailed, self-validating protocol to determine the cellular IC50 of Compound X. The methodology is designed to measure the production of kynurenine in a human cell line engineered to express IDO1 upon cytokine stimulation.
Causality Behind Experimental Choices:
-
Cell Line: HeLa or SK-OV-3 cells are commonly used as they exhibit robust and inducible IDO1 expression without high basal activity.[22]
-
IDO1 Induction: IFN-γ is the physiological inducer of IDO1 expression.[15] Pre-treating cells with IFN-γ is crucial to ensure the target enzyme is present at sufficient levels for an effective assay window.
-
Substrate Concentration: L-Tryptophan is provided in the medium as the substrate for the IDO1 enzyme.
-
Detection Method: The accumulation of kynurenine in the cell supernatant is a direct measure of IDO1 activity. It can be quantified colorimetrically after reaction with p-dimethylaminobenzaldehyde (Ehrlich’s reagent) or with higher sensitivity and specificity using HPLC.[22]
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 1.5 x 10^4 cells per well into a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
-
IDO1 Expression Induction:
-
Prepare a working solution of human IFN-γ in complete culture medium to a final concentration of 100 ng/mL.
-
Aspirate the old medium from the cells and add 100 µL of the IFN-γ-containing medium.
-
Incubate for 48 hours to allow for maximal IDO1 expression.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of Compound X, Epacadostat, and Linrodostat in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Aspirate the IFN-γ medium and add 100 µL of the medium containing the respective inhibitor concentrations. Include "vehicle only" (DMSO) and "no treatment" controls.
-
Incubate for 1 hour at 37°C.
-
-
Enzymatic Reaction:
-
Following the inhibitor pre-incubation, add L-Tryptophan to each well to a final concentration of 200 µM.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Kynurenine Quantification (Colorimetric Method):
-
Carefully collect 75 µL of supernatant from each well.
-
Add 25 µL of 30% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins. Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[22]
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Convert absorbance values to kynurenine concentrations.
-
Normalize the data to the vehicle control (100% activity) and background (0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmark the novel compound this compound against established IDO1 inhibitors. By following the detailed protocols and understanding the underlying biological rationale, researchers can generate high-quality, reproducible data on the compound's potency and cellular activity.
Successful demonstration of potent IDO1 inhibition in this primary assay would warrant further investigation, including:
-
Selectivity Screening: Testing Compound X against TDO and IDO2 to determine its selectivity profile.
-
Enzyme Kinetics: Performing biochemical assays with recombinant enzyme to determine the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).
-
In Vivo Pharmacokinetics and Pharmacodynamics: Assessing the compound's stability, bioavailability, and ability to reduce systemic kynurenine levels in preclinical models.
-
Anti-Tumor Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies, in syngeneic mouse models.
By systematically building a data package as outlined, the therapeutic potential of novel IDO1 inhibitors like Compound X can be thoroughly and objectively evaluated, paving the way for the next generation of cancer immunotherapies.
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The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. [Link]
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The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. National Institutes of Health (NIH). [Link]
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The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis. PubMed. [Link]
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ASCO 2018: BMS-986205, an IDO1 Inhibitor, in Combination with Nivolumab: Updated Safety Across all Tumor Cohorts and Efficacy in Patients with Advanced Bladder Cancer. UroToday. [Link]
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First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. AACR Journals. [Link]
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Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). [Link]
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Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. [Link]
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers Media S.A.. [Link]
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Discovery of IDO1 Inhibitors: From Bench to Bedside. PubMed. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. PubMed. [Link]
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Synthesis and biological evaluations of condensed pyridine and condensed pyrimidine-based HMG-CoA reductase inhibitors. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
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Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. PubMed. [Link]
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The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed. [Link]
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Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]
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Independent Verification of the Biological Effects of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological effects of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. Drawing from established methodologies in cellular and molecular biology, we present a logical, evidence-based approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action. Our central hypothesis posits that this molecule functions as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes, a class of therapeutic agents under investigation for anemia and other conditions.[1][2] This guide will provide the necessary protocols to test this hypothesis and compare its activity against known HIF-PH inhibitors.
Introduction: The Rationale for Investigation
The chemical scaffold of this compound, featuring a pyridine-2-carboxylic acid moiety, bears a structural resemblance to known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, including the HIF prolyl hydroxylases (PHDs).[3][4] These enzymes are critical cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation.[5][6] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[7][8]
Given the therapeutic potential of modulating the HIF pathway, this guide outlines a series of experiments to systematically investigate whether this compound indeed functions as a PHD inhibitor. We will compare its effects with well-characterized inhibitors such as Roxadustat and Vadadustat.[1][9]
Experimental Strategy: A Multi-tiered Approach to Verification
Our verification strategy is designed as a funnel, starting with broad, high-throughput in vitro screening and progressively moving towards more specific and physiologically relevant cellular assays. This approach ensures a rigorous and cost-effective evaluation of the compound's biological activity.
Caption: A multi-tiered workflow for the independent verification of this compound's biological effects.
Tier 1: In Vitro Verification of Direct Enzyme Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of the primary oxygen sensor, PHD2.
PHD2 Inhibition Assay
An in vitro assay using recombinant human PHD2 is the most direct method to assess inhibitory activity. Several assay formats are available, including those based on mass spectrometry or antibody-based detection of the hydroxylated HIF-1α peptide substrate.[6][10] The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a high-throughput method that can be employed for initial screening and potency determination.[10]
Experimental Protocol: PHD2 Inhibition AlphaScreen™ Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).[10]
-
Reconstitute recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate (corresponding to the C-terminal oxygen-dependent degradation domain, CODD), and the co-substrates (2-oxoglutarate, ascorbate, and Fe(II)).
-
Prepare serial dilutions of this compound, a known PHD inhibitor (e.g., Roxadustat) as a positive control, and a vehicle control (e.g., DMSO).
-
-
Reaction Incubation:
-
In a 384-well plate, combine the PHD2 enzyme, HIF-1α peptide, co-substrates, and the test compounds or controls.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add acceptor beads conjugated to an anti-hydroxy-HIF-1α antibody and donor beads conjugated to streptavidin.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of PHD2 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
Comparative Data Presentation
The IC50 values of this compound should be compared against known PHD inhibitors to gauge its relative potency.
| Compound | PHD2 IC50 (nM) | Reference Compound(s) |
| This compound | To be determined | |
| Roxadustat (FG-4592) | Reported values | [1] |
| Vadadustat (AKB-6548) | Reported values | [1] |
| Daprodustat (GSK-1278863) | Reported values | [1] |
Tier 2: Cellular Target Engagement
Following the confirmation of in vitro activity, the next crucial step is to verify that the compound can penetrate the cell membrane and engage its target in a cellular context.
HIF-1α Stabilization Assay via Western Blot
This assay directly measures the accumulation of HIF-1α protein in cells treated with the test compound under normoxic conditions.
Experimental Protocol: Western Blot for HIF-1α Stabilization
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a renal cell line like HK-2) in appropriate growth medium.[11]
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., Roxadustat or hypoxia mimic CoCl₂), and a vehicle control for a specified time (e.g., 4-8 hours).[12]
-
-
Protein Extraction:
-
Protein Quantification and Electrophoresis:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[11][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
-
Caption: A streamlined workflow for Western blot analysis of HIF-1α stabilization.
Tier 3: Downstream Functional Effects
The final verification step is to assess whether the stabilization of HIF-1α by the compound leads to the expected downstream biological responses.
HIF-1 Reporter Gene Assay
This assay measures the transcriptional activity of the HIF-1 complex. It typically involves a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[8][14][15]
Experimental Protocol: HIF-1 Luciferase Reporter Assay
-
Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[16]
-
After 24 hours, treat the transfected cells with various concentrations of this compound, a positive control, and a vehicle control for 16-24 hours.[16]
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of reporter activity relative to the vehicle-treated control.
-
VEGF Secretion Assay (ELISA)
Vascular Endothelial Growth Factor (VEGF) is a key pro-angiogenic factor and a well-established target gene of HIF-1.[8][15] Measuring the secretion of VEGF from treated cells provides a robust functional readout of HIF pathway activation.
Experimental Protocol: VEGF ELISA
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 or other VEGF-secreting cell lines) and allow them to adhere.
-
Treat the cells with the test compound, positive control, and vehicle control for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for human VEGF according to the manufacturer's instructions.[17][18][19][20] This typically involves:
-
Adding the collected supernatant and standards to a microplate pre-coated with a VEGF capture antibody.
-
Incubating with a biotinylated detection antibody.[17]
-
Adding a streptavidin-HRP conjugate.[20]
-
Adding a TMB substrate to develop a colored product.[20]
-
Stopping the reaction and measuring the absorbance at 450 nm.[18]
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant VEGF standards.
-
Calculate the concentration of VEGF in the samples based on the standard curve.
-
Comparative Data Presentation
| Assay | This compound | Roxadustat (Positive Control) | Vehicle (Negative Control) |
| HIF-1 Reporter Activity | Fold Induction (to be determined) | Expected high fold induction | ~1-fold |
| VEGF Secretion (pg/mL) | Concentration (to be determined) | Expected high concentration | Basal level |
Conclusion and Future Directions
This guide provides a robust and logical framework for the independent verification of the biological effects of this compound, with a specific focus on its potential as a HIF prolyl hydroxylase inhibitor. By systematically progressing through in vitro, cellular, and functional assays, researchers can generate a comprehensive dataset to support or refute the initial hypothesis.
Positive results from these studies would warrant further investigation, including isoform selectivity profiling against other 2-OG-dependent dioxygenases, pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, assessment of its therapeutic potential in relevant disease models.
References
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- How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs. (n.d.).
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- Human VEGF ELISA Kit (ab222510). (n.d.). Abcam.
- Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1. (n.d.). NIH.
- VEGF-A ELISA. (n.d.).
- Basic VEGF-A Human ELISA Kit User Guide. (n.d.). Thermo Fisher Scientific.
- Application Notes and Protocols for Western Blot Analysis of HIF-1α Following Hif-phd-IN-2 Treatment. (n.d.). Benchchem.
- Does anyone perform HIF1 alpha Western blot? (2013). ResearchGate.
- Application Note: Western Blot Protocol for Detecting the Effects of 103D5R on HIF-1α Protein Expression. (n.d.). Benchchem.
- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. (2023). MDPI.
- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). PubMed.
- Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. (2011). PLOS One.
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- Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. (2023). PubMed.
- Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (n.d.). PMC - PubMed Central.
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- Summary of PHD activity assays. (n.d.). ResearchGate.
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A Comparative Analysis of the Physicochemical Properties of Imidazopyridine Derivatives: A Guide for Drug Development
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][][5] Its versatile nature allows for a wide range of biological activities, including hypnotic, anxiolytic, and anticancer properties.[1][3][5][6] Marketed drugs such as the hypnotic Zolpidem and the anxiolytic Alpidem underscore the therapeutic significance of this heterocyclic system.[1][3][][5] However, the journey from a promising lead compound to a successful drug is heavily dictated by its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its efficacy and safety profile.
This guide provides a comparative analysis of key physicochemical properties of imidazopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into critical parameters such as solubility, lipophilicity, and pKa, supported by experimental data and detailed methodologies.
Key Physicochemical Properties and Their Impact on Drug Development
The therapeutic potential of an imidazopyridine derivative is intricately linked to its physicochemical characteristics. A delicate balance is required; for instance, a compound must be sufficiently soluble to be absorbed yet lipophilic enough to cross cellular membranes.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7] Poorly soluble compounds often exhibit incomplete and erratic absorption, leading to suboptimal therapeutic outcomes.[7] The imidazopyridine scaffold, while versatile, can present solubility challenges.[8][9]
Comparative Analysis of Solubility in Imidazopyridine Derivatives:
| Compound | Derivative Type | Aqueous Solubility | Reference |
| Zolpidem | Imidazo[1,2-a]pyridine | 23 mg/mL (as tartrate salt at 20°C) | [10] |
| Alpidem | Imidazo[1,2-a]pyridine | 0.02 mg/mL | [11][12] |
As the table illustrates, even within the same imidazo[1,2-a]pyridine class, substitutions can dramatically alter aqueous solubility. The tartrate salt form of Zolpidem significantly enhances its water solubility compared to Alpidem.[10] This highlights a common strategy in drug development: salt formation to improve the dissolution of poorly soluble parent compounds.[8]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method.[13][14] This technique measures the concentration of a compound in a saturated solution at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid imidazopyridine derivative to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.[15]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[13][15][16]
Causality Behind Experimental Choices: The use of a buffer at pH 7.4 mimics physiological conditions, providing a more relevant measure of solubility for in vivo predictions.[7][16] The extended equilibration time is crucial for achieving a true thermodynamic equilibrium, which is essential for lead optimization and formulation development.[15]
Workflow for Thermodynamic Solubility Determination:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document is designed to be a practical resource, grounding every recommendation in established scientific principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data for this compound, it is classified as hazardous.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.
Regulatory Framework: Adherence to Compliance
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] Laboratories generating hazardous waste are required to comply with these regulations, which include proper waste identification, storage, and disposal procedures.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[3]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from the laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this compound, the following PPE is mandatory when handling the waste:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]
Step 2: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Determination: this compound waste should be classified as hazardous chemical waste.
-
Segregation: This waste must be segregated from other waste streams. Do not mix it with non-hazardous waste. It should also be kept separate from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[5]
Step 3: Container Selection and Labeling
The choice of waste container and its proper labeling are crucial for safety and compliance.
-
Container Selection: Use a chemically compatible and leak-proof container. High-density polyethylene (HDPE) containers are a suitable choice.[6] The container must have a secure, tight-fitting lid.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a complete description of the contents, including the full chemical name: "this compound".[6] The label should also include the accumulation start date and the specific hazards (e.g., Corrosive, Irritant).[8]
Step 4: Accumulation and Storage
Hazardous waste must be accumulated and stored safely within the laboratory before being collected for disposal.
-
Satellite Accumulation Area (SAA): The designated waste storage area in the lab should be at or near the point of generation and under the control of the laboratory personnel.[9][10]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The container must be kept closed at all times, except when adding waste.[10]
-
Accumulation Limits: Laboratories operating as satellite accumulation areas can accumulate up to 55 gallons of hazardous waste.[10]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[11]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]
-
Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).[12] Common disposal methods for this type of organic chemical waste include incineration at high temperatures.[13][14]
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Corrosive and irritant properties. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | To prevent skin and eye contact and respiratory irritation. |
| Waste Segregation | Separate from incompatible materials (oxidizers, bases, amines, reducing agents).[5] | To avoid dangerous chemical reactions. |
| Waste Container | Labeled, leak-proof, chemically compatible container (e.g., HDPE).[6] | To ensure safe containment and prevent spills. |
| Storage | Cool, dry, well-ventilated designated Satellite Accumulation Area.[5][10] | To maintain chemical stability and prevent accidental exposure. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility.[13][14] | To ensure complete destruction and compliance with environmental regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 6 - • SAFETY D
- Carl ROTH. (n.d.).
- American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- National Center for Biotechnology Inform
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, actionable protocols for handling 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. The recommendations herein are synthesized from the known hazard profiles of its core structural motifs—pyridine-2-carboxylic acid and imidazole—to establish a robust framework for personal protection. Adherence to these protocols is not merely about compliance; it is the foundation of sound scientific practice and risk management in the laboratory.
Hazard Profile: A Synthesis of Structural Analogues
Since a comprehensive Safety Data Sheet (SDS) for this specific compound is not yet universally available, we must infer its potential hazards from its constituent chemical families. This proactive hazard assessment is a cornerstone of laboratory safety when working with new chemical entities.[1][2]
-
Pyridine Moiety : Pyridine and its derivatives are known to be toxic, flammable, and can be absorbed through the skin.[3][4] Exposure can lead to irritation of the skin and respiratory system, and may have effects on the central nervous system, liver, and kidneys.[5]
-
Imidazole Moiety : Imidazole is classified as corrosive and can cause severe skin burns and eye damage.[6][7][8] Some imidazole derivatives are also suspected of causing reproductive harm.[6][9][10]
-
Carboxylic Acid Moiety : Carboxylic acids can be irritants or corrosive to the skin, eyes, and respiratory tract.[2]
The combined potential hazards are summarized below.
| Hazard Category | Potential Manifestation | Rationale based on Structural Motifs |
| Skin Contact | Corrosive burns, irritation, potential for systemic absorption. | Imidazole is known to be corrosive.[6][8] Pyridine derivatives can be absorbed dermally.[4] |
| Eye Contact | Severe irritation, corrosive damage, potential for permanent injury. | Both imidazole and pyridine derivatives are known to cause serious eye damage/irritation.[6] |
| Inhalation | Respiratory tract irritation, potential for systemic toxicity. | Pyridine compounds can be harmful if inhaled.[3] Dust from solid compounds can irritate the respiratory system.[8] |
| Ingestion | Harmful or toxic if swallowed, may cause burns to the digestive system. | Both parent compounds are classified as harmful if swallowed.[6] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create an effective barrier against the assessed hazards. The following equipment must be used for all operations involving this compound.
| Protection Type | Specific Recommendations | Justification and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield worn over goggles is required when there is a significant risk of splashing. | This dual-layer protection is critical. Goggles protect against dust and vapor, while the face shield provides a barrier against splashes during solution preparation or transfers, mitigating the severe corrosive risk posed by the imidazole moiety.[1][8] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Pyridine derivatives can permeate standard latex gloves. Nitrile and neoprene offer better chemical resistance.[3][4] Gloves must be inspected before use and changed immediately upon contamination or signs of degradation. Never reuse disposable gloves.[11] |
| Body Protection | A fully-buttoned, flame-retardant laboratory coat. | Protects skin and personal clothing from incidental contact and minor splashes.[12] Ensure sleeves are fully extended to the wrist. |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. | All handling of the solid compound and its solutions must be performed in a functioning chemical fume hood to control vapor and dust exposure.[3][4][13] If a fume hood is not available or if there is a risk of aerosol generation outside of containment, a risk assessment must be performed to determine the appropriate level of respiratory protection (e.g., an N95 respirator for dusts or a respirator with organic vapor cartridges). |
Operational Workflow: From Receipt to Disposal
The following workflow provides a step-by-step methodology for safely handling this compound in a laboratory setting. This procedural approach is designed to minimize exposure at every stage.
Caption: Logical workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Operational Safety Checks :
-
Handling the Solid Compound :
-
Perform all manipulations, including weighing, within the fume hood to contain any dust.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Keep the container tightly sealed when not in use.[4]
-
-
Preparing Solutions :
-
When adding the solid to a solvent, do so slowly to avoid splashing.
-
Use a funnel for transferring the solid into flasks with narrow necks.
-
If adding acid to water, always add the acid to the water slowly, never the other way around, to control any exothermic reaction.[11]
-
-
Post-Operational Cleanup :
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.[3]
-
Emergency Response Plan
Accidents can occur despite meticulous planning. A clear, rehearsed emergency plan is critical.
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][15]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][15]
-
-
Spill Management :
-
Small Spill (inside a fume hood) : Wearing appropriate PPE, contain the spill with an absorbent material like sand or vermiculite.[3][14] Carefully scoop the material into a sealable container for hazardous waste disposal.
-
Large Spill (outside a fume hood) : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.[5] Prevent entry into the area and remove all ignition sources.[14]
-
Disposal and Storage Plan
-
Storage :
-
Disposal :
-
All waste containing this compound, including excess solid, solutions, and contaminated labware, must be treated as hazardous waste.[4][17]
-
Collect waste in a designated, properly labeled, and sealed container.[5]
-
Dispose of the waste through your institution's licensed hazardous waste disposal program. Never pour chemical waste down the drain.[3]
-
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. [Link]
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European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA. [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
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European Chemicals Agency. (n.d.). Guidance documents. ECHA. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
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The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. ATSDR. [Link]
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DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]
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Lexgo.be. (n.d.). ECHA publishes guidance on chemical safety assessment. [Link]
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University of Washington. (n.d.). Standard Operating Procedure: Pyridine. [Link]
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European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
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Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): IMIDAZOLE. [Link]
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Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. National Center for Biotechnology Information. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
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Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
